Zinc glutamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1949-15-1 |
|---|---|
Molecular Formula |
C5H7NO4Zn |
Molecular Weight |
210.5 g/mol |
IUPAC Name |
zinc;2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
GAMIYQSIKAOVTG-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Zn+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Zinc Glutamate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of zinc glutamate (B1630785). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
Zinc glutamate is a salt of zinc and the amino acid glutamic acid. The L-glutamate enantiomer is the most common form in biological systems. The coordination chemistry of zinc with glutamate can result in various structures, with the most well-characterized being zinc L-glutamate dihydrate.
The crystal structure of zinc L-glutamate dihydrate reveals a coordination complex where the zinc ion is chelated by the amino and carboxylate groups of the glutamate ligand.
Table 1: Chemical Identification of Zinc L-Glutamate
| Identifier | Value |
| IUPAC Name | zinc(2+);(2S)-2-aminopentanedioate |
| CAS Number | 34992-53-5 |
| Molecular Formula | C₅H₇NO₄Zn (anhydrous) |
| Molecular Weight | 210.50 g/mol (anhydrous) |
A diagram illustrating the basic chelation of zinc by glutamate is presented below.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of Zinc L-Glutamate
| Property | Value |
| Appearance | White crystalline powder |
| Solubility | Low water solubility |
| Stability | Stable under standard conditions. A mixture of zinc chelate of lysine (B10760008) and zinc chelate of glutamic acid showed stability for 24 months at 25°C with no loss of zinc content.[1] |
Synthesis and Characterization
Synthesis of Zinc L-Glutamate
A general method for the synthesis of zinc L-glutamate involves the reaction of a zinc salt with L-glutamic acid in an aqueous solution, followed by precipitation and purification.
Experimental Protocol: Synthesis of Zinc L-Glutamate
-
Dissolution: Dissolve L-glutamic acid in deionized water. In a separate vessel, dissolve an equimolar amount of a soluble zinc salt (e.g., zinc sulfate (B86663) heptahydrate) in deionized water.
-
Reaction: Slowly add the zinc salt solution to the L-glutamic acid solution with constant stirring.
-
pH Adjustment: Adjust the pH of the resulting mixture to approximately 7.0 using a 1M sodium hydroxide (B78521) solution to facilitate the precipitation of this compound.
-
Precipitation and Collection: Allow the precipitate to form completely. Collect the solid product by centrifugation or filtration.
-
Washing: Wash the collected precipitate multiple times with deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound in an oven at 100 °C to a constant weight.
The following diagram illustrates the general workflow for the synthesis of this compound.
Characterization Methods
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
Table 3: Analytical Methods for this compound Characterization
| Technique | Purpose |
| Elemental Analysis | To determine the percentage of carbon, hydrogen, nitrogen, and zinc, confirming the empirical formula. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and confirm the coordination of the glutamate ligand to the zinc ion. |
| UV-Visible Spectroscopy | To study the electronic transitions and complex formation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state ⁶⁷Zn NMR can provide detailed information about the local environment of the zinc ions. |
| X-ray Diffraction (XRD) | To determine the crystal structure of the compound. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Mix a small amount of the dried this compound sample with potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Analyze the resulting spectrum for characteristic absorption bands. The disappearance of the C=O stretching vibration of the carboxylic acid group and the appearance of asymmetric and symmetric stretching vibrations of the carboxylate group confirm the formation of the zinc salt.
Biological and Pharmacological Properties
Zinc plays a crucial role in the central nervous system, particularly in the context of glutamatergic neurotransmission. As zinc is often co-released with glutamate from synaptic vesicles, it acts as a significant modulator of synaptic activity.
Modulation of Glutamatergic Signaling
Zinc ions have a profound impact on various glutamate receptors, which are critical for excitatory synaptic transmission and plasticity.
-
NMDA Receptors: Zinc is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] This inhibitory action is a key mechanism underlying the neuroprotective and potential antidepressant effects of zinc.[2] Zinc deficiency can lead to enhanced NMDA receptor activity, resulting in excitotoxicity.[2]
-
AMPA and Kainate Receptors: The effect of zinc on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors is concentration-dependent. At lower concentrations, zinc can potentiate the response of these receptors, while at higher concentrations, it can be inhibitory.[2][3]
The following diagram illustrates the modulatory role of zinc on glutamate receptors.
Neuroprotection and Therapeutic Potential
By modulating glutamatergic activity, zinc exhibits neuroprotective properties. It can reduce glutamate release and protect neurons from excitotoxicity, which is implicated in conditions like ischemia and epilepsy.[4] This has led to research into the therapeutic potential of zinc compounds in neurological and psychiatric disorders.
-
Depression: Preclinical and clinical studies suggest that zinc possesses antidepressant-like effects, primarily attributed to its inhibition of NMDA receptors.[2] Zinc deficiency has been linked to an increased risk of depression.[2]
-
Neurodegenerative Diseases: Dysregulation of zinc homeostasis and glutamatergic signaling are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.[5][6]
Bioavailability and Metabolism
This compound, as an amino acid chelate, is expected to have good bioavailability. Studies comparing different zinc salts have shown that organic forms like zinc gluconate are more readily absorbed than inorganic forms like zinc oxide.[7][8] The absorption of zinc primarily occurs in the small intestine and is regulated by a complex network of zinc transporters.[9]
A proposed workflow for assessing the bioavailability of this compound in a rodent model is outlined below.
Conclusion
This compound is a compound of significant interest due to the intricate role of both zinc and glutamate in the central nervous system. Its well-defined chemical structure and the potential for high bioavailability make it a valuable tool for research into the modulation of glutamatergic signaling and for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate its pharmacokinetic profile and to conduct specific biological assays to confirm the therapeutic effects observed with other zinc salts.
References
- 1. mdpi.com [mdpi.com]
- 2. Zinc in the Glutamatergic Theory of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of zinc on glutamatergic and GABAergic neurotransmitter systems in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc inhibits glutamate release via activation of pre-synaptic K channels and reduces ischaemic damage in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between Zinc (Zn2+) and Glutamate Receptors in the Processes Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between Zinc (Zn (2+) ) and Glutamate Receptors in the Processes Underlying Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synthesis of Crystalline Zinc Glutamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of crystalline zinc glutamate (B1630785), a compound of interest in pharmaceutical and materials science. The document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols to facilitate reproducibility.
Introduction
Zinc glutamate, the salt of the essential mineral zinc and the amino acid glutamic acid, has garnered attention for its potential therapeutic applications and as a model for metal-amino acid coordination complexes. The synthesis of its crystalline form is crucial for definitive structural characterization and for ensuring purity and stability in drug development. This guide explores established methods for producing crystalline this compound, primarily focusing on aqueous solution-based approaches.
Synthetic Methodologies
Several methods have been successfully employed for the synthesis of crystalline this compound. The most common approaches involve the reaction of a zinc source with glutamic acid in an aqueous medium, followed by crystallization.
Slow Evaporation Method
A straightforward and widely used technique for growing single crystals of this compound dihydrate is the slow evaporation of an aqueous solution. This method relies on gradually increasing the concentration of the solute until it reaches supersaturation, leading to the formation of well-defined crystals.
Reaction of Zinc Salts with Glutamic Acid
This method involves the direct reaction of a water-soluble zinc salt, such as zinc sulfate (B86663) or zinc acetate (B1210297), with glutamic acid or its salt in an aqueous solution. The resulting this compound can then be crystallized, often as a metal-organic framework (MOF).[1][2]
Gel Diffusion Method
The gel diffusion method can be employed to grow high-quality crystals by slowing down the diffusion of reactants, which allows for controlled crystal growth. This technique is particularly useful for controlling crystal morphology and size.[2]
Experimental Protocols
Synthesis of this compound Dihydrate via Slow Evaporation
This protocol is adapted from the work of Gramaccioli (1966).[3][4]
Materials:
-
Zinc oxide (ZnO)
-
Glutamic acid (C₅H₉NO₄)
-
Deionized water
Procedure:
-
Dissolve glutamic acid in deionized water.
-
Add zinc oxide to the glutamic acid solution. The solution is stirred until the zinc oxide is completely dissolved.
-
Allow the resulting aqueous solution to evaporate slowly at room temperature.
-
White prismatic crystals of this compound dihydrate (ZnC₅H₇NO₄·2H₂O) will form over time.[3]
-
The crystals are then harvested and can be washed with a small amount of cold deionized water and dried.
Synthesis of Zinc-Glutamate Metal-Organic Framework (MOF)
This protocol is based on the facile synthesis of a zinc-glutamate MOF.[1][2][5]
Materials:
-
L-Glutamic acid (0.294 g, 2 mmol)[5]
-
Sodium hydroxide (B78521) (NaOH, 0.200 g, 5 mmol)[5]
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O, 0.575 g, 2 mmol)[5]
-
Deionized water
Procedure:
-
Prepare an aqueous solution by dissolving L-Glutamic acid and sodium hydroxide in deionized water.
-
To this solution, add an aqueous solution of zinc sulfate heptahydrate with stirring.[5]
-
A white precipitate of the zinc-glutamate MOF will form readily.[5]
-
The precipitate is then filtered, washed with deionized water, and dried in air.[5]
An alternative method involves using zinc acetate tetrahydrate (5.40 g, 24.61 mmol) and L-glutamic acid potassium salt monohydrate (5.00 g, 24.61 mmol) in 100 mL of water, followed by slow evaporation.[1]
Data Presentation
Crystallographic Data
The crystal structure of this compound dihydrate has been determined by X-ray diffraction.[3] The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1][3]
| Parameter | Value | Reference |
| Formula | ZnC₅H₇NO₄·2H₂O | [3] |
| Crystal System | Orthorhombic | [1][3] |
| Space Group | P2₁2₁2₁ | [1][3] |
| a (Å) | 11.190 | [3] |
| b (Å) | 10.463 | [3] |
| c (Å) | 7.220 | [3] |
| Z | 4 | |
| R-index | 0.032 | [3] |
Coordination Environment
In this compound dihydrate, the zinc atom is coordinated to five atoms in a nearly regular square pyramidal geometry.[3] The coordination involves the nitrogen atom and an oxygen atom from the α-carboxylate group of one glutamate molecule, and oxygen atoms from the γ-carboxylate groups of two other glutamate molecules, and a water molecule.[3]
Characterization
The synthesized crystalline this compound can be characterized using various analytical techniques to confirm its structure and purity.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystal structure and phase purity.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and confirm the coordination of glutamate to zinc.[5] |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the water content.[5] |
| Elemental Analysis | To determine the elemental composition (C, H, N, Zn). |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic structure.[1][3] |
Conclusion
The synthesis of crystalline this compound can be achieved through straightforward and reproducible methods, primarily involving aqueous solution chemistry. The choice of method can influence the crystalline form, with slow evaporation yielding single crystals of this compound dihydrate and direct precipitation methods producing metal-organic frameworks. Detailed characterization is essential to confirm the identity and purity of the final product, which is critical for its application in research and drug development. This guide provides the foundational knowledge for researchers to synthesize and study this important metal-amino acid complex.
References
An In-depth Technical Guide to the Analysis of Zinc Glutamate Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies used to characterize zinc glutamate (B1630785) coordination complexes. Zinc, an essential trace element, plays a critical role in numerous biological processes, often exerting its effects through interactions with amino acids like glutamate. The coordination complexes formed between zinc and glutamate are of significant interest in neuroscience and drug development due to their involvement in modulating excitatory neurotransmission. This document details the synthesis, structural elucidation, and thermodynamic analysis of these complexes, offering actionable protocols and data for researchers in the field.
Synthesis of Zinc Glutamate Complexes
The synthesis of this compound complexes is typically achieved through aqueous solution methods. A common approach involves the reaction of a water-soluble zinc salt with L-glutamic acid, followed by pH adjustment to facilitate the formation of the complex.
A straightforward method involves preparing an aqueous suspension of zinc hydroxide (B78521), which is then reacted with L-glutamic acid. This method has the advantage of avoiding the presence of counter-ions like chloride or nitrate (B79036) in the final product. Another approach is the reaction of a sodium salt of glutamic acid with a zinc(II) salt in water.
A more specific protocol for synthesizing a zinc-glutamate metal-organic framework (MOF) involves the simple mixing of an L-glutamic acid salt and a zinc salt in an aqueous medium at room temperature, followed by slow evaporation.[1]
Structural and Spectroscopic Analysis
A multi-technique approach is essential for the thorough characterization of this compound complexes, providing insights into their solid-state structure, solution-state behavior, and stoichiometry.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of this compound complexes in the solid state. This technique provides precise information on bond lengths, bond angles, coordination number, and geometry around the zinc center.
Crystal Structure of this compound Dihydrate: The crystal structure of this compound dihydrate (Zn(C₅H₇NO₄)·2H₂O) has been determined and refined. The complex crystallizes in an orthorhombic system with the space group P2₁2₁2₁. The coordination around the zinc atom is a nearly regular square pyramid.[2]
Table 1: Crystallographic Data for this compound Dihydrate
| Parameter | Value |
| Formula | Zn(C₅H₇NO₄)·2H₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 11.190 Å |
| b | 10.463 Å |
| c | 7.220 Å |
| Zn-O distance | 2.03 - 2.10 Å |
| Zn-N distance | 2.03 - 2.10 Å |
Source:[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution. Both ¹H NMR and ⁶⁷Zn NMR are employed.
-
¹H NMR: While the coordination of zinc to glutamate does not cause substantial shifts in the proton resonances, it often leads to noticeable signal broadening. This broadening can provide indirect evidence of the complex formation and dynamics in solution.[3]
-
⁶⁷Zn NMR: Being the only NMR-active zinc isotope, ⁶⁷Zn NMR provides direct information about the local environment of the zinc nucleus. It is, however, a low-sensitivity nucleus that yields broad lines. Solid-state ⁶⁷Zn NMR studies on various zinc-amino acid complexes have been conducted at high magnetic fields.[4]
Table 2: Typical ⁶⁷Zn Solid-State NMR Parameters for Zinc-Amino Acid Complexes
| Parameter | Range of Values |
| Isotropic Chemical Shift (δiso) | 140 to 265 ppm |
| Quadrupolar Coupling Constant (CQ) | 7.05 to 26.4 MHz |
| Quadrupolar Asymmetry Parameter (ηQ) | 0.20 to 0.95 |
Source:[4]
Mass Spectrometry (MS)
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), is invaluable for determining the stoichiometry and confirming the formation of zinc-glutamate complexes. These methods allow for the observation of the intact non-covalent complex in the gas phase.
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the coordination of the glutamate ligand to the zinc ion. The coordination is typically confirmed by observing shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups of glutamate upon complexation.
Thermodynamic and Kinetic Analysis
Understanding the stability and binding affinity of this compound complexes is crucial for evaluating their potential biological activity.
Stability Constants
The stability constant (β) of a complex is a measure of the strength of the interaction between the metal ion and the ligand. Potentiometric titration is a common method for its determination. For the this compound complex, the stability has been determined under specific conditions.
Table 3: Stability Constant of this compound
| Parameter | Value | Conditions |
| log βw | 21.013 (average) | pH 9.0 |
Source:
Binding Affinity in Biological Systems
In the central nervous system, zinc acts as a potent modulator of N-methyl-D-aspartate (NMDA) receptors, which are a class of ionotropic glutamate receptors. The affinity of zinc for these receptors is subtype-dependent.
Table 4: Inhibitory Affinity (IC₅₀) of Zinc for NMDA Receptor Subtypes
| NMDA Receptor Subtype | Zinc IC₅₀ |
| NR1/NR2A | 5–30 nM |
| NR1/NR2B | ~760 nM |
Experimental Protocols
Synthesis of this compound Complex
This protocol is adapted from methods for synthesizing zinc-amino acid complexes.[3]
-
Preparation of Zinc Hydroxide Suspension: React a solution of zinc chloride (ZnCl₂) with a 1M solution of sodium hydroxide (NaOH) at a molar ratio of 1:2 to precipitate zinc hydroxide (Zn(OH)₂).
-
Reaction with Glutamic Acid: Add an aqueous solution of L-glutamic acid to the aqueous suspension of zinc hydroxide at a molar ratio of 2:1 (glutamic acid:zinc hydroxide).
-
Complex Formation: Stir the mixture. The disappearance of the Zn(OH)₂ suspension indicates the formation of the soluble this compound complex.
-
Isolation: Isolate the water-soluble complex by partial concentration on a rotary evaporator or by slow evaporation of the solvent at room temperature.
-
Characterization: Characterize the resulting solid by elemental analysis, IR, and NMR spectroscopy.
X-ray Crystallography Data Collection and Refinement
This is a generalized protocol for small molecule crystallography.[8][9][10]
-
Crystal Growth: Grow single crystals of the this compound complex suitable for X-ray diffraction, for example, by slow evaporation from an aqueous solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves exposing the crystal to a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.
-
Data Processing: Index the diffraction pattern to determine the unit cell parameters and space group. Integrate the raw diffraction intensities.
-
Structure Solution: Solve the phase problem using methods like direct methods or Patterson methods to generate an initial electron density map.
-
Model Building and Refinement: Build an atomic model into the electron density map. Refine the model using least-squares methods to improve the fit between the calculated and observed diffraction data.
-
Validation: Validate the final crystal structure using crystallographic software.
Solid-State ⁶⁷Zn NMR Spectroscopy
This protocol is based on high-field ⁶⁷Zn NMR studies of zinc-amino acid complexes.[4][11]
-
Sample Preparation: Pack the powdered, and if necessary, ⁶⁷Zn-enriched, this compound complex into an NMR rotor.
-
Spectrometer Setup: Use a high-field solid-state NMR spectrometer.
-
Data Acquisition: Acquire the ⁶⁷Zn NMR spectrum at ambient temperature. A quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) pulse sequence is often advantageous. For broad spectra, a stepped-frequency technique may be necessary to ensure uniform excitation.
-
Data Processing: Process the acquired free induction decay (FID) with appropriate apodization and Fourier transformation.
-
Spectral Analysis: Extract the NMR parameters (δiso, CQ, and ηQ) by iterative simulation of the experimental spectrum using appropriate software.
Determination of Stability Constant by Potentiometric Titration
This protocol follows the principles of the Irving-Rossotti method.[12][13]
-
Solution Preparation: Prepare solutions of a strong acid (e.g., HCl), the ligand (glutamic acid), and the metal salt (e.g., ZnCl₂) of known concentrations. Also, prepare a standardized solution of a strong base (e.g., NaOH). Maintain a constant ionic strength using an inert electrolyte (e.g., KNO₃).
-
Titration Sets: Perform the following titrations with the standard base solution at a constant temperature:
-
Strong acid alone.
-
Strong acid + glutamic acid.
-
Strong acid + glutamic acid + zinc chloride.
-
-
Data Recording: Record the pH (or mV) reading after each addition of the base.
-
Data Analysis: Plot the pH versus the volume of base added for each titration. From these titration curves, calculate the proton-ligand and metal-ligand stability constants using established calculation methods.
Electrophysiological Measurement of Zinc IC₅₀ on NMDA Receptors
This is a generalized protocol based on two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes.[5][6][7]
-
Receptor Expression: Co-inject cRNAs for the desired NMDA receptor subunits (e.g., NR1 and NR2A or NR2B) into Xenopus laevis oocytes.
-
Electrophysiology Setup: Perform two-electrode voltage-clamp recordings from the oocytes 2-4 days post-injection.
-
Solution Preparation: Prepare a bath solution (e.g., containing NaCl, HEPES, BaCl₂) and agonist solutions (saturating concentrations of glutamate and glycine). Prepare a range of zinc concentrations. For nanomolar concentrations, use a zinc buffer like tricine.
-
Data Recording: At a holding potential where voltage-dependent zinc block is minimal (e.g., -20 to -40 mV), apply the agonist solution to elicit a current. Once a stable baseline current is achieved, co-apply the agonist solution with different concentrations of zinc.
-
Data Analysis: Measure the peak current response at each zinc concentration. Normalize the responses to the control current (in the absence of zinc). Plot the normalized current versus the zinc concentration and fit the data with the Hill equation to determine the IC₅₀ value.
Visualizations
Caption: General workflow for the synthesis and characterization of this compound complexes.
Caption: Allosteric inhibition of the NMDA receptor by synaptically co-released zinc and glutamate.
References
- 1. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijasrm.com [ijasrm.com]
- 3. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 5. The Micromolar Zinc-Binding Domain on the NMDA Receptor Subunit NR2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the zinc-bound amino-terminal domain of the NMDA receptor NR2B subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc Effects on NMDA Receptor Gating Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rigaku.com [rigaku.com]
- 10. hkl-xray.com [hkl-xray.com]
- 11. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. cost-nectar.eu [cost-nectar.eu]
An In-depth Technical Guide to the Physical and Chemical Properties of Zinc L-Glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc L-glutamate, a salt formed from the essential mineral zinc and the non-essential amino acid L-glutamic acid, is a compound of increasing interest in various scientific and industrial fields. Its unique properties, stemming from the synergy between its two constituent components, have led to its application in cosmetics, animal nutrition, and as a potential therapeutic agent in neuroscience. This technical guide provides a comprehensive overview of the physical and chemical properties of zinc L-glutamate, detailed experimental protocols for its characterization, and an exploration of its role in biological signaling pathways, with a particular focus on the glutamatergic system.
Physicochemical Properties
Zinc L-glutamate is a white crystalline solid. Its fundamental physicochemical properties are summarized in the tables below, compiled from various sources. It's important to note that the properties can vary slightly depending on the hydration state of the compound.
Table 1: General Properties of Zinc L-Glutamate
| Property | Value | Reference(s) |
| Appearance | White solid/crystalline powder | [1] |
| Molecular Formula | C₅H₇NO₄Zn (anhydrous) | [2] |
| C₁₀H₁₆N₂O₈Zn (2:1 complex) | [1] | |
| Zn(C₅H₈NO₄)₂·H₂O (dihydrate) | ||
| Molecular Weight | 210.5 g/mol (anhydrous) | [2] |
| 357.65 g/mol (2:1 complex) | [1] | |
| 227 g/mol (monohydrate) | [3] | |
| Solubility | Slightly soluble in water. The solubility of L-glutamic acid, a component, is 8.57 g/L at 25°C and increases with pH.[4][5] The solubility of zinc compounds is also pH-dependent, with poor solubility around pH 7.[6] | [1] |
| Stability | Stable under standard conditions.[1] Stability is pH-dependent. |
Table 2: Thermal Properties of Zinc L-Glutamate
| Property | Value | Notes |
| Melting Point | Decomposes before melting. | Thermal decomposition occurs in stages, starting with dehydration. |
| Thermal Stability | Thermogravimetric analysis (TGA) would show a multi-step decomposition, with initial weight loss corresponding to the loss of water molecules, followed by the decomposition of the organic glutamate (B1630785) moiety. |
Synthesis and Characterization
Synthesis of Zinc L-Glutamate Monohydrate
A common method for the synthesis of zinc L-glutamate involves the reaction of a soluble zinc salt with L-glutamic acid or its salt in an aqueous solution, followed by precipitation.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 10% (w/v) solution of monosodium glutamate in deionized water.
-
Prepare a 14.38% (w/v) solution of zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) in deionized water.[3]
-
-
Reaction:
-
Mix equal volumes of the monosodium glutamate and zinc sulfate solutions.
-
Adjust the pH of the mixture to 7.0 using a 1 M sodium hydroxide (B78521) solution while stirring.[3]
-
-
Precipitation and Isolation:
-
Drying:
-
Dry the final product in an oven at 100°C to a constant weight to obtain zinc L-glutamate monohydrate.[3]
-
A similar rapid room-temperature synthesis can be performed by directly mixing aqueous solutions of L-glutamic acid, sodium hydroxide, and zinc sulfate heptahydrate.[7]
Spectroscopic Characterization
FT-IR spectroscopy is a powerful tool to confirm the coordination of the zinc ion with the glutamate ligand.
Experimental Protocol:
-
Sample Preparation: The synthesized zinc L-glutamate powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8][9]
-
Interpretation: Key spectral features to note are the shifts in the vibrational frequencies of the carboxylate (-COO⁻) and amine (-NH₂) groups of glutamic acid upon coordination with the zinc ion. The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly informative. A broad band in the 3200-3600 cm⁻¹ region would indicate the presence of coordinated water molecules.[9][10]
Expected Peak Assignments for Zinc L-Glutamate:
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3600 | O-H stretching of water |
| ~3100-3300 | N-H stretching of the amine group |
| ~1600-1650 | Asymmetric stretching of the carboxylate group (COO⁻) |
| ~1400-1450 | Symmetric stretching of the carboxylate group (COO⁻) |
¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the zinc L-glutamate complex in solution.
Experimental Protocol:
-
Sample Preparation: Dissolve the zinc L-glutamate sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Interpretation: Compare the chemical shifts of the protons and carbons in zinc L-glutamate to those of free L-glutamic acid. Coordination with zinc will induce changes in the chemical environment of the glutamate molecule, leading to shifts in the NMR signals, particularly for the α-carbon and α-proton adjacent to the coordinating amine and carboxyl groups.[11]
Expected ¹H NMR Chemical Shifts for L-Glutamate in D₂O (reference):
-
α-H: ~3.77 ppm (triplet)
-
β-H₂: ~2.12 ppm (multiplet)
-
γ-H₂: ~2.45 ppm (multiplet)[12]
Expected ¹³C NMR Chemical Shifts for L-Glutamate in D₂O (reference):
-
Cα: ~55 ppm
-
Cβ: ~27 ppm
-
Cγ: ~30 ppm
-
Cδ (carboxyl): ~175 ppm
-
Cε (carboxyl): ~182 ppm
Biological Activity and Signaling Pathways
Zinc is a crucial modulator of glutamatergic neurotransmission, and its effects are often studied in the context of its interaction with glutamate receptors. While much of the research focuses on the effects of the zinc ion itself, the complex with L-glutamate provides a biologically relevant form for its delivery and action.
Interaction with Glutamate Receptors
Zinc ions are known to modulate the activity of both NMDA and AMPA receptors, the primary ionotropic glutamate receptors in the central nervous system.
Zinc acts as a potent, non-competitive antagonist of NMDA receptors. This inhibition is subtype-specific, with a higher affinity for receptors containing the GluN2A subunit.[13][14] The binding of zinc to an allosteric site on the amino-terminal domain (ATD) of the GluN2A subunit leads to a conformational change that reduces the channel's open probability.[13][14]
The effect of zinc on AMPA receptors is more complex and appears to be concentration-dependent. At low micromolar concentrations, zinc can potentiate AMPA receptor currents, while at higher concentrations, it can be inhibitory.[15] The potentiation is thought to occur through a reduction in receptor desensitization.[15]
Intracellular Signaling Cascades
The influx of zinc through calcium-permeable channels, including some AMPA and NMDA receptors, can trigger various intracellular signaling pathways.[16]
Increased intracellular zinc can activate protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK/ERK) pathway.[1] These pathways are involved in a multitude of cellular processes, including cell survival and plasticity. However, excessive intracellular zinc can lead to neurotoxicity through mechanisms such as mitochondrial dysfunction and the production of reactive oxygen species.[1]
Experimental Protocols for Biological Assays
Glutamate Uptake Assay
This assay measures the ability of cells, such as astrocytes or neurons, to take up glutamate from the extracellular space. The effect of zinc L-glutamate on this process can provide insights into its modulatory role in synaptic clearance of glutamate.
Experimental Protocol (using cultured astrocytes):
-
Cell Culture: Plate primary cortical astrocytes in 24-well plates and culture until confluent.
-
Pre-incubation: Replace the culture medium with an artificial cerebrospinal fluid (ACSF) buffer and pre-incubate for 20 minutes.
-
Treatment: Add zinc L-glutamate at various concentrations to the wells and incubate for a desired period (e.g., 30 minutes).
-
Uptake Measurement: Initiate the uptake by adding a solution containing a low concentration of unlabeled glutamate and a tracer amount of [³H]-L-glutamic acid.
-
Termination: After a short incubation period (e.g., 7 minutes), terminate the uptake by rapidly washing the cells twice with ice-cold Hank's balanced salt solution.
-
Quantification: Lyse the cells with 0.1 N NaOH and measure the radioactivity in the lysate using a scintillation counter. Normalize the counts to the protein concentration in each well.[15]
Neuroprotection Assay
This assay assesses the ability of zinc L-glutamate to protect neurons from excitotoxicity induced by high concentrations of glutamate.
Experimental Protocol (using primary neuronal cultures):
-
Cell Culture: Culture primary retinal or cortical neurons on coverslips.
-
Treatment: Pre-treat the neuronal cultures with various concentrations of zinc L-glutamate for a specified duration.
-
Induction of Excitotoxicity: Expose the cultures to a high concentration of glutamate (e.g., 100 µM) for a brief period (e.g., 10 minutes).
-
Recovery: Wash out the glutamate and return the cells to their normal culture medium (containing the respective concentrations of zinc L-glutamate).
-
Assessment of Cell Viability: After 24 hours, assess cell viability using a method such as the trypan blue exclusion assay or a Live/Dead assay kit.[17]
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantitative analysis of zinc L-glutamate in various matrices.
Experimental Protocol (General Approach):
-
Sample Preparation: For biological samples, a protein precipitation step followed by filtration is typically required.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a suitable buffer system. For underivatized amino acids, an ion-pairing reagent like heptafluorobutyric acid (HFBA) can be used.[5]
-
Detection: UV detection can be employed if the analytes are derivatized. For underivatized compounds, mass spectrometry (LC-MS) provides high sensitivity and specificity.[5][18]
-
-
Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of zinc L-glutamate in the sample.
Conclusion
Zinc L-glutamate is a multifaceted compound with distinct physicochemical properties and significant biological activities. Its characterization requires a combination of analytical techniques, including spectroscopy and chromatography. The interaction of zinc with the glutamatergic system, particularly NMDA and AMPA receptors, underscores the potential of zinc L-glutamate in modulating neuronal function. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the properties and applications of this promising compound. Further research is warranted to fully elucidate the specific signaling pathways directly activated by the zinc L-glutamate complex and to explore its full therapeutic potential.
References
- 1. Relationship between Zinc (Zn2+) and Glutamate Receptors in the Processes Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Zinc Inhibits Astrocyte Glutamate Uptake by Activation of Poly(ADP-ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
- 10. ijasrm.com [ijasrm.com]
- 11. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Molecular basis for subtype-specificity and high-affinity zinc inhibition in the GluN1-GluN2A NMDA receptor amino terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of zinc modulation of olfactory bulb AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zinc-Permeable Ion Channels: Effects on Intracellular Zinc Dynamics and Potential Physiological/Pathophysiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective action of zinc against glutamate neurotoxicity in cultured retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Studies on the Biological Activity of Zinc Glutamate
Introduction
Zinc, an essential trace element, and glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system (CNS), are critically colocated in what are termed "gluzinergic" or "zincergic" neurons.[1] Within these neurons, zinc is concentrated in a subset of synaptic vesicles and is co-released with glutamate upon neuronal excitation.[2][3] This co-release is not a mere coincidence; early research has unveiled a complex and multifaceted relationship where zinc acts as a potent neuromodulator, directly influencing the activity of glutamate receptors and shaping synaptic transmission and plasticity.[1][4] This technical guide delves into the foundational studies that first characterized the biological activity of zinc in the context of the glutamatergic system, presenting quantitative data, detailing experimental methodologies, and visualizing the core signaling interactions.
Quantitative Data on Zinc-Glutamate Interactions
Early investigations quantified the modulatory effects of zinc on various glutamate receptors. The data reveals a concentration-dependent and often biphasic action, where zinc can either inhibit or, in some cases, potentiate receptor activity. These interactions are crucial for understanding the physiological and pathological roles of synaptic zinc.
Table 1: Quantitative Effects of Zinc on Glutamate Receptor Activity
| Target Receptor Subunit | Zinc Concentration | Observed Effect | Study Context | Reference |
| NMDA (GluN2A) | 10–20 nM | Allosteric Inhibition | Postsynaptic receptor modulation | [5] |
| NMDA (GluN2B) | IC50 ~50 µM | Inhibition during phasic synaptic activity | Postsynaptic receptor modulation | [5] |
| NMDA (Pore) | 10–50 µM | Voltage-dependent channel block | Postsynaptic receptor modulation | [5] |
| AMPA / Kainate | "High" concentrations | Increased receptor response | Postsynaptic receptor modulation | [1] |
| AMPA / Kainate | "Much higher" concentrations | Inhibition of receptor response | Postsynaptic receptor modulation | [1] |
| Glutamate Receptors (general) | 200 µM | Shifted glutamate EC50 from 50 µM to 70 µM | Cultured retinal horizontal cells | [6] |
| Glutamate Receptors (general) | 200 µM | Reduced maximal current (Imax) by 36% | Cultured retinal horizontal cells | [6] |
Table 2: In Vivo Effects of Zinc on Neurotransmitter Levels in the Hippocampus
| Brain Region | Agent Perfused | Effect on Extracellular Glutamate | Effect on Extracellular GABA | Reference |
| Hippocampal CA3 | 10-300 µM ZnCl₂ | Decrease | Increase | [7] |
| Hippocampal CA3 | CaEDTA (Zinc Chelator) | Increase | Decrease | [7] |
Key Experimental Protocols
The characterization of zinc's role in glutamatergic signaling relied on sophisticated techniques capable of measuring neurochemical and electrophysiological changes in real-time.
In Vivo Microdialysis
This technique was pivotal for studying the presynaptic effects of zinc on neurotransmitter release in living animals.
-
Objective: To measure how manipulating local zinc concentrations in a specific brain region affects the extracellular levels of glutamate and GABA.
-
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a target brain area, such as the CA3 region of the hippocampus in an anesthetized rat.[7]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and other molecules in the brain's extracellular space diffuse across the membrane and into the flowing aCSF.
-
Sample Collection: The outflowing fluid, called the dialysate, is collected at regular intervals.
-
Manipulation: To test the effect of zinc, ZnCl₂ is added to the aCSF being perfused through the probe. To study the role of endogenous zinc, a chelator like CaEDTA is used to bind and effectively remove free zinc from the synaptic cleft.[7]
-
Analysis: The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentrations of glutamate and GABA.
-
Pharmacological Dissection: To understand the underlying receptor mechanisms, antagonists for specific receptors (e.g., NBQX for AMPA/kainate receptors) can be co-perfused with zinc to see if they block its effects.[7]
-
Whole-Cell Patch-Clamp Electrophysiology
This method provided high-resolution data on how zinc directly modulates the function of glutamate receptors on individual neurons.
-
Objective: To measure the ion currents flowing through glutamate receptors in response to glutamate application, and to determine how zinc alters these currents.
-
Methodology:
-
Cell Preparation: Neurons, such as retinal horizontal cells, are isolated and maintained in a culture dish.[6]
-
Pipette Seal: A glass micropipette with a very fine tip is brought into contact with the membrane of a single neuron. A gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette and the cell membrane.
-
Whole-Cell Access: The patch of membrane under the pipette is ruptured, allowing direct electrical access to the cell's interior.
-
Voltage Clamp: The neuron's membrane potential is held at a constant, predetermined voltage by the patch-clamp amplifier.
-
Drug Application: A solution containing glutamate is applied to the cell, causing glutamate receptors to open and ions to flow across the membrane. This ion flow is measured as an electrical current.
-
Zinc Co-application: The experiment is repeated, but this time zinc is applied along with glutamate to observe its modulatory effect on the current.[6]
-
Dose-Response Analysis: By applying a range of glutamate concentrations, with and without zinc, researchers can generate dose-response curves to calculate key parameters like the half-maximal effective concentration (EC50) and the maximal current (Imax), thereby quantifying the precise nature of zinc's inhibition or potentiation.[6]
-
Signaling Pathways and Mechanisms of Action
Early studies established that zinc's influence on the glutamatergic system is complex, involving actions at both postsynaptic and presynaptic sites.
Postsynaptic Modulation: Direct Action on Glutamate Receptors
Zinc directly interacts with several types of ionotropic glutamate receptors. The most studied interaction is with the N-methyl-D-aspartate (NMDA) receptor.[4]
-
NMDA Receptor Inhibition: Zinc inhibits NMDA receptors through at least two distinct mechanisms.[4][5]
-
High-Affinity, Voltage-Independent Inhibition: At low nanomolar concentrations, zinc binds to a specific site on the N-terminal domain of the GluN2A subunit, allosterically reducing the probability of the channel opening.[4][5]
-
Low-Affinity, Voltage-Dependent Inhibition: At higher micromolar concentrations, zinc can enter the channel pore and physically block the flow of ions, an effect that is dependent on the membrane voltage.[4][5]
-
-
AMPA and Kainate Receptor Modulation: Zinc's effect on AMPA and kainate receptors is biphasic. At certain high concentrations, it can increase the response of these receptors, while at even higher concentrations, it becomes inhibitory.[1]
References
- 1. Zinc in the Glutamatergic Theory of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What Are the Functions of Zinc in the Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc Effects on NMDA Receptor Gating Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between Zinc (Zn2+) and Glutamate Receptors in the Processes Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of zinc on glutamatergic and GABAergic neurotransmitter systems in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinc glutamate metal-organic framework (MOF) synthesis
An In-depth Technical Guide to the Synthesis of Zinc Glutamate (B1630785) Metal-Organic Frameworks
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery.[1][2] Within this class, bio-MOFs, which utilize biocompatible components like amino acids, are of particular interest for biomedical applications.[3] Zinc, an essential trace element in the human body, is a preferred metal ion for designing biocompatible MOFs due to its low toxicity.[4][5]
This guide provides a detailed overview of the synthesis, characterization, and properties of zinc glutamate (Zn-Glu) MOFs, a bio-MOF built from zinc ions and the proteinogenic amino acid, L-glutamic acid.[6][7] We present detailed experimental protocols, summarize key quantitative data, and provide visual workflows for researchers, scientists, and drug development professionals.
Synthesis Methodologies
The synthesis of Zn-Glu MOFs can be achieved through various methods, with reaction conditions influencing the final material's properties.[4] Key factors include the choice of solvent, temperature, reaction time, and precursor concentrations.[4]
Protocol 1: Facile Room-Temperature Synthesis in Aqueous Medium
This method represents a sustainable and environmentally friendly approach to Zn-Glu MOF synthesis, avoiding the need for organic solvents and high temperatures.[6][7]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare an aqueous solution of a zinc (II) salt (e.g., zinc acetate (B1210297) tetrahydrate).
-
Prepare an aqueous solution of L-glutamic acid.
-
-
Reaction:
-
Crystallization:
-
Purification:
-
The resulting solid is collected via filtration.
-
The product is washed multiple times with deionized water and then with a solvent like ethanol (B145695) to remove any unreacted precursors.
-
The purified MOF is typically dried under vacuum.
-
Protocol 2: Solvothermal Synthesis for Drug Delivery Applications
The solvothermal method is frequently employed to produce MOFs with specific properties for applications like drug delivery.[10][11] This approach was used to create a dual pH- and temperature-responsive Zn-Glu MOF for loading the anticancer drug methotrexate.[1][4]
Experimental Protocol:
-
Preparation of Precursors:
-
Dissolve L-glutamic acid and a zinc salt (e.g., Zn(NO₃)₂·6H₂O) in a mixed solvent system, such as N,N-dimethylformamide (DMF) and water.[1]
-
-
Solvothermal Reaction:
-
The precursor solution is sealed in a Teflon-lined autoclave.
-
The autoclave is heated to a specific temperature (e.g., 80 °C) for a designated period (e.g., 24 hours).[1]
-
-
Product Recovery and Activation:
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
The collected solid is washed thoroughly with DMF and then with a more volatile solvent like chloroform (B151607) or ethanol to exchange the high-boiling point solvent trapped within the pores.
-
The material is then activated by heating under vacuum to ensure the pores are empty and accessible for drug loading.
-
Synthesis and Characterization Workflow
The overall process from synthesis to application involves several key stages, including synthesis, purification, activation, and detailed characterization to confirm the material's identity and properties.
References
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Crystal structure of aquazinc(II) glutamate hydrate
An In-depth Technical Guide on the Crystal Structure of Aquazinc(II) Glutamate (B1630785) Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of aquazinc(II) glutamate hydrate, a metal-organic framework (MOF) with significant interest in various scientific fields. This document details the crystallographic data, experimental protocols for its synthesis and characterization, and a visual representation of the zinc coordination environment. The information presented is intended to support further research and development in areas such as drug delivery, catalysis, and materials science.
Introduction
Aquazinc(II) glutamate hydrate, with the chemical formula Zn(H₂O)(C₅H₇NO₄)·H₂O, is a coordination complex formed between zinc(II) ions and the amino acid glutamate.[1] The structure consists of a zinc center coordinated to a glutamate ligand and a water molecule, with an additional water molecule present in the crystal lattice.[1] This compound is of particular interest due to the biological significance of both zinc and glutamate. Zinc is an essential trace element involved in numerous enzymatic and structural functions within the human body, while glutamic acid is a key neurotransmitter.[2][3] The coordination of zinc with amino acids can result in complexes with diverse structural and functional properties.[4][5]
Crystal Structure and Crystallographic Data
The crystal structure of aquazinc(II) glutamate hydrate has been determined by single-crystal X-ray diffraction.[6] The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1][6][7] The asymmetric unit contains one Zn(II) ion, one glutamate ligand, one coordinated water molecule, and one lattice water molecule.[6]
The zinc ion is in a distorted octahedral coordination environment.[1] It is coordinated by a nitrogen atom from the amino group and an oxygen atom from the carboxyl group of the glutamate ligand in the axial positions. The equatorial plane is formed by two oxygen atoms from the carboxyl groups of neighboring glutamate molecules and one oxygen atom from a coordinated water molecule.[6] This coordination leads to the formation of a two-dimensional layered structure.[7]
Table 1: Crystallographic Data for Aquazinc(II) Glutamate Hydrate [1]
| Parameter | Value |
| Chemical Formula | C₅H₁₁NO₆Zn |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.1770(6) |
| b (Å) | 10.3960(9) |
| c (Å) | 11.1210(9) |
| V (ų) | 829.8 |
| Z | 4 |
| Temperature (K) | 173 |
| Rgt(F) | 0.018 |
| wRref(F²) | 0.043 |
Experimental Protocols
Synthesis of Aquazinc(II) Glutamate Hydrate
Two primary methods for the synthesis of aquazinc(II) glutamate hydrate crystals have been reported:
Method 1: Slow Evaporation [1]
-
Prepare an aqueous solution containing L-glutamic acid potassium salt monohydrate (5.00 g, 24.61 mmol) and zinc acetate (B1210297) tetrahydrate (5.40 g, 24.61 mmol) in 100 mL of water.
-
Allow the solution to slowly evaporate at room temperature.
-
Colorless, high-quality crystals of aquazinc(II) glutamate hydrate will form over time.
Method 2: Rapid Room Temperature Synthesis [8]
-
Dissolve L-Glutamic acid (0.294g, 2 mmol) and NaOH (0.200g, 5mmol) in water.
-
Add an aqueous solution of ZnSO₄·7H₂O (0.575g, 2 mmol) to the above solution with stirring.
-
A white precipitate of the zinc-glutamate MOF will form readily.
-
Filter the precipitate and dry it in the air.
Characterization
The synthesized aquazinc(II) glutamate hydrate can be characterized using various analytical techniques:
-
Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal, providing data on unit cell dimensions, space group, and atomic coordinates.[6][9]
-
Powder X-ray Diffraction (PXRD): PXRD is employed to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern with the one simulated from single-crystal data.[6][8][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the complex and confirm the coordination of the glutamate ligand to the zinc ion.[8][11]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound and the loss of water molecules upon heating.[8][10]
Visualization of the Zinc Coordination Environment
The coordination of the zinc ion in aquazinc(II) glutamate hydrate is a key feature of its crystal structure. The following diagram, generated using the DOT language, illustrates this coordination.
Conclusion
This technical guide has summarized the key aspects of the crystal structure of aquazinc(II) glutamate hydrate. The provided crystallographic data, detailed experimental protocols, and visual representation of the zinc coordination offer a solid foundation for researchers, scientists, and drug development professionals. The unique structural features of this MOF, arising from the interplay of the zinc center and the glutamate ligand, present numerous opportunities for its application in various scientific and technological domains. Further investigation into its properties and potential modifications could lead to the development of novel functional materials.
References
- 1. Refinement of the crystal structure of aquazinc(II) glutamate hydrate, Zn(H2O)(C5H7NO4) · H2O | Semantic Scholar [semanticscholar.org]
- 2. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc coordination environments in proteins determine zinc functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ijasrm.com [ijasrm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Bis-Acetylacetonatozink (II) [(Zn(acac)2(H2o)] – International Journal of Current Science Research and Review [ijcsrr.org]
A Technical Guide to the Theoretical Modeling of Zinc-Glutamate Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to investigate the complex interactions between zinc ions and the glutamate (B1630785) system. Zinc, a crucial neuromodulator, and glutamate, the primary excitatory neurotransmitter in the brain, engage in a sophisticated interplay that governs synaptic transmission, plasticity, and, when dysregulated, contributes to neurotoxicity.[1][2][3] Understanding this relationship at a molecular level is paramount for developing novel therapeutics for a range of neurological and psychiatric disorders.[4][5]
Theoretical Modeling Approaches for Zinc-Glutamate Systems
Computational modeling provides invaluable, atom-level insights into the structural, energetic, and dynamic properties of zinc's interaction with glutamate and its receptors. These methods complement experimental data by explaining the mechanisms behind observed phenomena and predicting the effects of molecular changes.
Core Computational Methods
-
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed matter.[6][[“]] In the context of zinc-glutamate interactions, it is employed to accurately predict the geometry of zinc coordination complexes with glutamate or other amino acid residues (cysteine, histidine, aspartate) and to calculate their binding affinities.[8] Studies have utilized DFT to determine the most stable conformations and to understand the nature of the coordinate bonds between the Zn²⁺ ion and its ligands.[8][9] The M06 and M06-L functionals with a 6-311++G(d,p) basis set have been identified as producing reliable results for zinc-amino acid complexes when compared to experimental data.[[“]][10]
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. For large biological systems like glutamate receptors, MD provides a way to explore conformational changes, protein dynamics, and the stability of zinc binding in a simulated physiological environment. For instance, MD simulations can assess how zinc binding affects the dynamics of the ligand-binding domain or the ion channel pore of an NMDA or AMPA receptor.[11]
-
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM approach offers a powerful solution for modeling large biomolecular systems, such as a glutamate receptor embedded in a membrane.[12][13] This method treats the chemically active region—the zinc ion and its immediate coordinating amino acid residues—with high-accuracy quantum mechanics, while the remainder of the protein and its environment are treated with more computationally efficient molecular mechanics.[12][13] QM/MM is particularly valuable for refining the local geometry of metal-binding sites in crystal structures determined at medium or low resolutions and for studying enzymatic reactions or binding events where electronic changes are critical.[12][13][14]
Computational Modeling Workflow
The theoretical investigation of zinc-protein interactions often follows a multi-step workflow, integrating various computational techniques to build a comprehensive model.
Experimental Validation and Key Protocols
Theoretical models are only as valuable as their ability to replicate and predict experimental results. A suite of biophysical and electrophysiological techniques is essential for validating computational predictions and providing the foundational data for model building.
Structural Biology Techniques
X-ray Crystallography: This technique provides high-resolution, three-dimensional atomic coordinates of proteins and their binding sites.[15][16] It has been instrumental in revealing the precise coordination of zinc within the amino-terminal domain (ATD) of NMDA receptor subunits like GluN2A and GluN2B.[15][17]
-
General Protocol for Protein Crystallography:
-
Cloning, Expression, and Purification: The gene for the target protein (e.g., the GluN2A ATD) is cloned into an expression vector. The protein is overexpressed in a suitable host system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity using chromatographic techniques like affinity and size-exclusion chromatography.
-
Crystallization: The purified protein is concentrated and mixed with a precipitant solution under controlled conditions to promote the formation of well-ordered crystals. This is often done using vapor diffusion methods (sitting-drop or hanging-drop).
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded on a detector.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined against the experimental data to yield the final structure. QM/MM refinement can be used at this stage to improve the accuracy of the metal coordination sphere.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein structure, dynamics, and ligand binding in solution, providing information that is complementary to static crystal structures.[18] It can identify the specific amino acid residues involved in zinc binding and characterize the dynamics of the binding event.[18][19] Solid-state ⁶⁷Zn NMR, though challenging due to the nucleus's properties, can directly probe the local environment of the zinc ion.[20][21]
-
General Protocol for Heteronuclear NMR:
-
Isotope Labeling: The protein of interest is expressed in minimal media supplemented with ¹⁵N- and/or ¹³C-labeled nutrients (e.g., ¹⁵NH₄Cl, ¹³C-glucose). This is necessary to obtain signals that can be resolved and assigned.
-
Sample Preparation: The labeled, purified protein is concentrated in a suitable buffer with D₂O for the spectrometer's lock signal.
-
Data Acquisition: A series of multi-dimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HNCO) are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The signals (peaks) in the spectra are assigned to specific atoms in the protein sequence.
-
Titration and Structure Calculation: The ligand (zinc) is titrated into the protein sample, and changes in the chemical shifts of backbone and side-chain resonances are monitored to identify the binding site. For structure determination, distance and dihedral angle restraints are derived from NOESY and other experiments and used in computational structure calculations.
-
Functional Characterization
Patch-Clamp Electrophysiology: This is the gold-standard technique for measuring the activity of ion channels like glutamate receptors. It allows for the direct measurement of ion currents flowing through single or multiple channels in a cell membrane, providing precise quantitative data on how modulators like zinc affect receptor function (inhibition or potentiation).[22]
-
General Protocol for Whole-Cell Recording:
-
Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is cultured on glass coverslips. The cells are transiently transfected with cDNAs encoding the specific glutamate receptor subunits of interest (e.g., NR1/NR2A).[23]
-
Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular solution. A glass micropipette with a small tip opening (1-2 µm) is filled with an intracellular solution and positioned onto a single cell.
-
Seal Formation and Recording: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the total current from all channels on the cell.
-
Drug Application: Glutamate, along with varying concentrations of zinc, is rapidly applied to the cell using a fast perfusion system. The resulting changes in current (e.g., peak amplitude, desensitization rate) are recorded and analyzed.[23][24]
-
Zinc-Glutamate Signaling Pathways and Receptor Modulation
Zinc is packaged into a subset of glutamatergic presynaptic vesicles by the zinc transporter 3 (ZnT3) and is co-released with glutamate into the synaptic cleft during neuronal activity.[25][26] Once in the synapse, it acts as a potent allosteric modulator of postsynaptic glutamate receptors.
Modulation of NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a primary target of synaptic zinc. Its modulation is subunit-dependent:
-
High-Affinity, Voltage-Independent Inhibition: GluN2A-containing NMDA receptors are highly sensitive to zinc, being inhibited by nanomolar concentrations.[27] This inhibition is voltage-independent and occurs via zinc binding to an allosteric site on the extracellular amino-terminal domain (ATD).[25][26]
-
Low-Affinity, Voltage-Dependent Block: At higher micromolar concentrations, zinc can physically block the ion channel pore of NMDA receptors in a voltage-dependent manner, similar to magnesium.[22]
-
Allosteric Coupling: An allosteric interaction exists between the zinc-binding ATD and the glutamate-binding domain (LBD) of the GluN2A subunit. Glutamate binding increases the affinity of the ATD for zinc, which in turn enhances receptor desensitization.[23][28]
Modulation of AMPA Receptors
Zinc's effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is typically biphasic and concentration-dependent:
-
Potentiation: At low micromolar concentrations (e.g., 30-100 µM), zinc can potentiate AMPA receptor currents.[24][29] This effect is primarily mediated by a reduction in receptor desensitization, allowing the channel to remain open longer in the presence of glutamate.[24][29]
-
Inhibition: At higher concentrations (approaching 1 mM), zinc inhibits AMPA receptor-mediated currents.[24][29][30] This inhibitory action appears to be independent of the desensitization mechanism and may involve a pore-blocking effect.[24][30]
Role in Excitotoxicity
Excitotoxicity is a pathological process where excessive activation of glutamate receptors leads to neuronal damage and death.[1][2] This process is a key contributor to neuronal loss in conditions like stroke and neurodegenerative diseases.[2][5] Zinc is a critical, though often underappreciated, player in this toxic cascade.[1]
The process involves a neurotoxic "ménage-à-trois" of glutamate, calcium, and zinc.[2]
-
Initiation: Excessive glutamate release over-activates NMDA receptors.
-
Calcium Influx: This leads to a massive influx of Ca²⁺ into the postsynaptic neuron.
-
Downstream Effects: The Ca²⁺ overload triggers multiple damaging pathways, including the production of reactive oxygen and nitrogen species (ROS/RNS).
-
Intracellular Zinc Release: ROS/RNS cause zinc to be released from intracellular stores, primarily from buffering proteins like metallothioneins.[2]
-
Mitochondrial Dysfunction: Both the Ca²⁺ overload and the subsequent rise in intracellular free zinc target mitochondria, leading to energy failure, further ROS production, and ultimately, the activation of cell death pathways.[2][3]
Quantitative Data on Zinc-Glutamate Interactions
The following tables summarize key quantitative parameters derived from experimental studies.
| Receptor Subtype | Zinc Effect | Concentration | Key Finding / Mechanism | Citation(s) |
| NMDA (GluN2A) | Inhibition | Nanomolar (nM) range | High-affinity, voltage-independent allosteric inhibition. | [25][26][27] |
| NMDA (General) | Channel Block | Micromolar (µM) range | Low-affinity, voltage-dependent pore block. | [22] |
| AMPA (Olfactory Bulb) | Potentiation | 30 µM - 100 µM | Decreases receptor desensitization. | [24][29] |
| AMPA (Olfactory Bulb) | Inhibition | ~1 mM | Mechanism separate from desensitization. | [24][29] |
| AMPA (Retina) | Inhibition | 30 µM - 300 µM | Unimodal inhibition; reduced maximal current. | [31] |
| Mutant Receptor | IC₅₀ for Zinc Inhibition | Fold Change vs. Wild-Type | Note | Citation(s) |
| GluN2B (Wild-Type) | 0.8 ± 0.1 µM | 1 | Baseline sensitivity to zinc. | [17] |
| GluN2B (H127A) | 11.2 ± 1.1 µM | ~14x increase | His127 is a direct zinc-coordinating residue. | [17] |
| GluN2B (E284A) | > 1000 µM | >1250x increase | Glu284 is a critical zinc-coordinating residue. | [17] |
Conclusion
The intricate relationship between zinc and glutamate is a cornerstone of synaptic function and a critical factor in neuropathology. Theoretical modeling, when tightly integrated with experimental validation, provides an indispensable framework for dissecting these interactions at the molecular level. By combining quantum chemical calculations, molecular dynamics, and advanced biophysical techniques, researchers can elucidate the mechanisms of receptor modulation, predict the consequences of genetic mutations, and rationally design novel therapeutic agents that target the zinc-glutamate interface. This ongoing synergy between computational and experimental neuroscience holds immense promise for addressing some of the most challenging disorders of the central nervous system.
References
- 1. A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [ouci.dntb.gov.ua]
- 2. A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Glutamate Excitotoxicity from Synaptic Zinc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc in the Glutamatergic Theory of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between Zinc (Zn2+) and Glutamate Receptors in the Processes Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. consensus.app [consensus.app]
- 8. A theoretical study of zinc(II) interactions with amino acid models and peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Structural Determinants of Zn2+ Binding to Human HV1 via Multiple MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QM/MM X-ray Refinement of Zinc Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Detailed images of NMDA receptor show how zinc and a potential drug affect its function | Cold Spring Harbor Laboratory [cshl.edu]
- 16. sciencedaily.com [sciencedaily.com]
- 17. researchgate.net [researchgate.net]
- 18. Zinc finger structure determination by NMR: Why zinc fingers can be a handful - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zinc Binding to NAP-Type Neuroprotective Peptides: Nuclear Magnetic Resonance Studies and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. (67Zn) Zinc NMR [chem.ch.huji.ac.il]
- 22. Effect of zinc on NMDA receptor-mediated channel currents in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Allosteric interaction between zinc and glutamate binding domains on NR2A causes desensitization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of zinc modulation of olfactory bulb AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Intracellular zinc signaling influences NMDA receptor function by enhancing the interaction of ZnT1 with GluN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What Are the Functions of Zinc in the Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synaptic zinc inhibition of NMDA receptors depends on the association of GluN2A with the zinc transporter ZnT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Allosteric interaction between zinc and glutamate binding domains on NR2A causes desensitization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Mechanisms of zinc modulation of olfactory bulb AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Activity Dependent Inhibition of AMPA Receptors by Zn2+ | Journal of Neuroscience [jneurosci.org]
- 31. Suppression by zinc of AMPA receptor-mediated synaptic transmission in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Zinc Amino Acid Chelates: A Literature Review
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Chelated Zinc
Zinc is a vital trace element, indispensable for a vast array of physiological processes. It functions as a catalytic cofactor for hundreds of enzymes, plays a crucial role in protein synthesis, immune function, wound healing, and DNA synthesis.[1] Given its fundamental role, zinc deficiency can lead to significant health consequences. The bioavailability of zinc from dietary supplements is a critical factor, as inorganic zinc salts like zinc sulfate (B86663) or oxide often have low absorption rates due to interactions with dietary inhibitors such as phytates and fiber.[2][3]
To overcome these limitations, zinc is often chelated with organic ligands, most notably amino acids. Chelation involves the formation of a stable, ring-like structure between the zinc ion and the amino acid, which acts as a ligand.[4] These zinc amino acid chelates are thought to protect the mineral from forming insoluble complexes in the gastrointestinal tract, potentially increasing its solubility, stability, and absorption.[5][6] The resulting neutral charge of a fully chelated metal amino acid complex may also prevent it from being repelled by the negatively charged surface of the intestinal wall.[1] This guide provides an in-depth technical review of the synthesis, characterization, and bioavailability of zinc amino acid chelates, offering detailed experimental protocols and data for scientific evaluation.
Synthesis and Structural Characterization
The creation of stable and pure zinc amino acid chelates is fundamental to their efficacy. Various synthesis methods are employed, followed by rigorous characterization to confirm the chelate structure.
Synthesis Methodologies
The synthesis of zinc amino acid chelates typically involves the reaction of a zinc salt with one or more amino acids in an aqueous solution. The goal is to encourage the formation of coordinate bonds between the zinc ion and both the amino and carboxyl groups of the amino acid.[4][7]
Common methods include:
-
Reaction with Zinc Hydroxide: An amino acid is reacted with an aqueous suspension of zinc hydroxide. This method has the advantage of not introducing counter-ions like chlorides or sulfates into the final product, which can be beneficial for applications like dermatology where such ions may cause irritation.[7]
-
Reaction with Zinc Salts: A more common approach involves reacting a zinc salt (e.g., zinc sulfate, zinc chloride) with an amino acid.[7][8] Often, the pH is adjusted with a base (e.g., NaOH) to deprotonate the amino acid's carboxyl group, facilitating the reaction.[9] The resulting chelate may then be precipitated and purified.
-
Reactive Crystallization: This technique can be used to produce chelate particles with improved physical properties, such as flowability.[10]
The molar ratio of the amino acid ligand to the metal ion is a critical parameter, with ratios of 1:1 and 2:1 being common.[8]
Physicochemical Characterization Techniques
Confirming the formation of the chelate ring and determining the structure and purity of the compound is essential. Several analytical techniques are employed for this purpose.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a primary tool for verifying chelation. The formation of a coordinate bond between the zinc ion and the amino and carboxyl groups of the amino acid results in characteristic shifts in the vibrational frequencies of these groups. Specifically, a shift in the asymmetric stretching of the carboxyl group (COO-) and the N-H bending vibration of the amino group (NH2) provides strong evidence of chelation.[1][11] The disappearance or shifting of peaks from the original amino acid and zinc salt spectra indicates the formation of a new compound.[1]
-
X-ray Diffraction (XRD): Powder XRD is used to analyze the crystalline structure of the chelate. The diffraction pattern of the synthesized product is compared to that of the starting materials. A unique pattern for the product confirms the formation of a new crystalline phase.[9][12] Single-crystal X-ray diffraction can provide detailed information on bond lengths, bond angles, and the precise coordination geometry of the zinc ion.[7]
-
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is used to study the thermal stability of the chelate and can help determine its composition, such as the presence of water molecules. The decomposition pattern of the chelate will be distinct from its constituent amino acid and the inorganic zinc salt.[9][13]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. It can be used to determine the melting point and thermal stability of the chelate, providing further evidence of a new compound's formation with distinct physical properties.[9][14]
-
Other Techniques: Elemental analysis is used to confirm the stoichiometric ratio of elements (C, H, N, Zn).[7] Complexometric titration can be used to determine the zinc content in the final product.[9][11]
Experimental Protocol: Synthesis and FTIR Characterization of Zinc Glycinate (B8599266)
This protocol describes a representative method for synthesizing zinc glycinate and verifying its formation using FTIR.
Objective: To synthesize zinc glycinate and confirm chelation.
Materials:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Glycine (C₂H₅NO₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Magnetic stirrer with hotplate
-
pH meter
-
Buchner funnel and filter paper
-
Oven
-
FTIR Spectrometer
-
Potassium Bromide (KBr, spectroscopic grade)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 M solution of glycine in deionized water.
-
Prepare a 0.5 M solution of zinc sulfate in deionized water.
-
Prepare a 1 M solution of sodium hydroxide.
-
-
Reaction:
-
In a beaker, add the glycine solution. The molar ratio of glycine to zinc should be 2:1.
-
Begin stirring the glycine solution and slowly add the zinc sulfate solution.
-
Gradually add the 1 M NaOH solution dropwise to the mixture to raise the pH to approximately 7.0, facilitating the deprotonation of the glycine.
-
Heat the mixture to 60-70°C and maintain the reaction with constant stirring for 60 minutes.[8]
-
-
Precipitation and Purification:
-
Allow the solution to cool to room temperature.
-
Add ethanol to the solution to precipitate the zinc glycinate complex.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate several times with ethanol to remove any unreacted starting materials and byproducts like sodium sulfate.
-
-
Drying:
-
Dry the purified precipitate in an oven at 60°C until a constant weight is achieved.
-
-
FTIR Analysis:
-
Prepare a KBr pellet by mixing a small amount of the dried zinc glycinate powder with dry KBr and pressing it into a thin disk.
-
Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[10]
-
Separately record the spectra for pure glycine and zinc sulfate for comparison.
-
Interpretation: Look for the disappearance of the glycine COOH peak (around 1700 cm⁻¹) and the appearance of a strong asymmetric stretching band for the coordinated carboxylate group (COO⁻) around 1600-1640 cm⁻¹.[1] Also, observe shifts in the N-H bending vibrations (around 1500-1600 cm⁻¹) as evidence of the Zn-N bond formation.[1]
-
Summary of Characterization Data
The following table summarizes typical findings from the characterization of zinc amino acid chelates as reported in the literature.
| Technique | Ligand | Observation | Interpretation | Reference |
| FTIR | Glycine | Shift of COO⁻ peak from ~1719 cm⁻¹ to ~1641 cm⁻¹. Broadened N-H band. | Formation of Zn-O and Zn-N coordinate bonds, confirming chelation. | [1] |
| FTIR | Methionine | Disappearance of free amino acid peaks; new bands indicating Zn-N and Zn-O bonds. | Presence of a donor-acceptor bond between Zn²⁺ and the nitrogen atom of the amino group. | [11] |
| XRD | Methionine | Unique diffraction peaks for the product (e.g., at 2θ of 12.0°, 17.7°, 20.1°). | Formation of a new crystalline structure distinct from starting materials. | [9] |
| TGA | Methionine | Multi-step decomposition, with initial loss of carboxyl group and later loss of amino group. | Defines the thermal stability and decomposition pathway of the chelate. | [9] |
| Single Crystal XRD | Proline, Glycine, Histidine | Confirmed five-membered chelate rings formed via N and O atoms. | Provides definitive molecular structure and coordination geometry. | [7] |
Bioavailability and Absorption Mechanisms
A primary advantage of zinc amino acid chelates is their purported superior bioavailability compared to inorganic zinc sources.[4][15][16][17] Bioavailability is the fraction of an ingested nutrient that is absorbed and becomes available for physiological functions.[18] It is influenced by digestion, release from the food matrix, and transport across the intestinal epithelium.[18]
Proposed Absorption Pathways
Inorganic zinc absorption is a carrier-mediated process primarily involving transporters like ZIP4 (Zrt-, Irt-like Protein 4) on the apical membrane of enterocytes.[19] However, this pathway can be inhibited by dietary components like phytate, which forms insoluble complexes with zinc in the intestinal lumen.[3]
Zinc amino acid chelates are thought to enhance absorption through several mechanisms:
-
Protection from Inhibitors: The chelate structure protects the zinc ion from reacting with inhibitors like phytate, keeping it soluble and available for absorption.[3][5]
-
Alternative Transport Routes: It is hypothesized that the intact chelate can be absorbed via amino acid or peptide transport systems (e.g., PepT1), bypassing the traditional zinc transporters.[3][20][21] This provides an alternative pathway that is not saturated or inhibited in the same way as the inorganic zinc pathway.
-
Increased Solubility: The chelate may increase the solubility of zinc in the microenvironment of the small intestine, enhancing its contact with absorptive surfaces.[3]
In Vitro Assessment of Bioavailability
In vitro models provide a rapid and ethical means to screen for nutrient bioavailability by simulating physiological processes in the gut.[18][22][23]
-
Simulated Digestion: These models typically involve a two or three-step process mimicking the oral, gastric, and intestinal phases of digestion.[18][24] Samples are incubated with appropriate enzymes (e.g., pepsin for gastric, pancreatin (B1164899) for intestinal) and pH adjustments (pH 2-4 for gastric, pH 7 for intestinal) to measure "bioaccessibility"—the amount of a nutrient released from the matrix and rendered soluble.[18][23]
-
Caco-2 Cell Model: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of cells that exhibit many morphological and functional characteristics of small intestinal enterocytes.[25] This model is widely used to study the transport and uptake mechanisms of nutrients and drugs.[26][27][28] After a simulated digestion, the soluble fraction is applied to the apical side of the Caco-2 cell monolayer, and the amount of zinc transported to the basolateral side (representing absorption into the bloodstream) or taken up by the cells is quantified.[27][29]
Experimental Protocol: In Vitro Digestion and Caco-2 Cell Uptake
This protocol outlines a general procedure for assessing zinc bioavailability using a coupled in vitro digestion and Caco-2 cell model.[24][27]
Objective: To compare the bioavailability of a zinc amino acid chelate to zinc sulfate.
Part A: In Vitro Digestion (Adapted from INFOGEST method) [24]
-
Materials:
-
Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) electrolyte solutions.
-
α-amylase, pepsin, pancreatin, bile salts.
-
HCl, NaHCO₃ for pH adjustment.
-
Test samples: Zinc amino acid chelate, Zinc sulfate.
-
-
Oral Phase:
-
Mix the test sample with SSF (1:1 w/v) containing α-amylase.
-
Adjust pH to 7.0. Incubate at 37°C for 2 minutes with mixing.
-
-
Gastric Phase:
-
Add the oral bolus to SGF (1:1 v/v) containing pepsin.
-
Adjust pH to 3.0 with HCl.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Intestinal Phase:
-
Add the gastric chyme to SIF (1:1 v/v) containing pancreatin and bile salts.
-
Adjust pH to 7.0 with NaHCO₃.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Sample Preparation for Cell Culture:
-
Centrifuge the final digestate to separate the soluble fraction (supernatant) from the insoluble pellet.
-
Filter-sterilize the supernatant (the "bioaccessible" fraction) for application to the Caco-2 cells.
-
Part B: Caco-2 Cell Uptake and Transport
-
Cell Culture:
-
Culture Caco-2 cells on permeable polycarbonate filter inserts (e.g., Transwell™) for 14-21 days until they form a differentiated, confluent monolayer.
-
-
Experiment:
-
Wash the cell monolayers with a transport buffer.
-
Add the filtered digestate from Part A to the apical (upper) chamber of the inserts.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C in a cell culture incubator for a defined period (e.g., 2-4 hours).[29]
-
-
Quantification:
-
Transport: Collect the buffer from the basolateral chamber and measure the zinc concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). This represents the amount of zinc transported across the cell layer.
-
Uptake: Wash the cells thoroughly, then lyse them to release intracellular contents. Measure the zinc concentration in the cell lysate to determine cellular uptake.
-
Analysis: Compare the transport and uptake of zinc from the chelate source versus the inorganic salt source.
-
In Vivo Studies and Relative Bioavailability (RBV)
While in vitro models are useful for screening, in vivo studies in animal models (e.g., broilers, pigs, rats) and humans are the gold standard for determining bioavailability.[26][30] In these studies, subjects are often fed a zinc-deficient diet and then supplemented with different zinc sources. Bioavailability is assessed by measuring zinc concentration in tissues like the tibia or pancreas, or by tracking the expression of zinc-dependent proteins like metallothionein (B12644479) (MT).[2][15]
The Relative Bioavailability Value (RBV) is a common metric used to compare different sources, typically using a standard inorganic salt like zinc sulfate as the reference (RBV = 100%). The RBV is calculated using the slope-ratio methodology, where the slope of the regression line of a biological response (e.g., tibia zinc concentration) versus zinc intake is compared between the test source and the standard source.[15]
| Study Model | Zinc Source | Response Parameter | RBV (%) vs. ZnSO₄ | Key Finding | Reference |
| Broiler Chicks | Zn-Methionine | Tibia Zn | 177% | Zn-Met bioavailability was significantly higher than ZnSO₄. | [16] |
| Broiler Chicks | Zn-Methionine | Pancreas MT mRNA | 175% | Zn-Met was 1.75 times more bioavailable than ZnSO₄. | [15] |
| Broiler Chicks | Zn-Glycine | Pancreas MT mRNA | 139% | Zn-Gly was 1.39 times more bioavailable than ZnSO₄. | [15] |
| Broiler Chicks | Zn Chelate (HMTBa) | Total Tibia Zn | 161% | Chelate had significantly greater bioavailability than ZnSO₄. | [2] |
| Broiler Chicks | Zn Chelate (HMTBa) + High Ca/P | Total Tibia Zn | 441% | Chelate advantage is much greater in the presence of antagonists. | [2] |
| Pigs (Zn-depleted) | Zn Amino Acid Chelate | Serum & Tissue Zn | No significant difference | In restoring Zn levels in depleted pigs, the chelate was as effective as ZnSO₄, but not superior. | [30] |
| C2C12 Mouse Myoblasts | Zn-Methionine | Cell Proliferation | Not applicable | Zn-Met showed a greater beneficial effect on cell proliferation and differentiation compared to ZnSO₄. | [5][17] |
HMTBa: 2-hydroxy-4-(methylthio)butanoic acid
The data consistently show that under many conditions, particularly in standard animal diets, zinc amino acid chelates exhibit higher relative bioavailability than zinc sulfate.[2][15][16] The advantage of chelated forms appears to be magnified in the presence of dietary antagonists like high levels of calcium and phosphorus.[2] However, some studies, such as one on zinc-depleted pigs, found the chelate to be equally effective but not superior to zinc sulfate in repleting tissue zinc levels, suggesting that the host's nutritional status can influence the relative benefit.[30]
Cellular Mechanisms and Signaling
Recent research has begun to explore the downstream effects of different zinc sources on cellular signaling. When nutrients are available, the mechanistic target of rapamycin (B549165) (mTOR) pathway is a key coordinator of cell growth and metabolism. Some studies suggest that amino acid-chelated zinc, unlike inorganic zinc, may promote animal growth and nutrient accumulation by activating the mTOR pathway.[19] In one study, pigs fed methionine-chelated zinc (Zn-Met) had higher final body weight and average daily gain compared to those fed zinc sulfate, indicating a potential beneficial effect on energy metabolism and growth responses that goes beyond simple absorption.[17]
References
- 1. phytojournal.com [phytojournal.com]
- 2. dovepress.com [dovepress.com]
- 3. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the Effects of Inorganic or Amino Acid-Chelated Zinc on Mouse Myoblast Growth in vitro and Growth Performance and Carcass Traits in Growing-Finishing Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciepub.com [sciepub.com]
- 7. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2001068087A1 - Zinc amino acid chelates having ligands comprised of glycine and a sulfur-containing amino acid - Google Patents [patents.google.com]
- 9. Comparative Analysis of Physical and Chemical Properties of Differently Obtained Zn—Methionine Chelate with Proved Antibiofilm Properties (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and Validation of Method for the Quantitative Determination of Zinc in its Chelate Complexes Using Energy Dispersive X-ray Fluorescence Spectroscopy | Marukhlenko | Drug development & registration [pharmjournal.ru]
- 12. WO2019217790A1 - Process for quantification of metal amino acid chelates in solutions and solids - Google Patents [patents.google.com]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Comparison of zinc bioavailability in zinc-glycine and zinc-methionine chelates for broilers fed with a corn-soybean meal diet [frontiersin.org]
- 16. Comparison of zinc bioavailability in zinc-glycine and zinc-methionine chelates for broilers fed with a corn-soybean meal diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Comparison of the Effects of Inorganic or Amino Acid-Chelated Zinc on Mouse Myoblast Growth in vitro and Growth Performance and Carcass Traits in Growing-Finishing Pigs [frontiersin.org]
- 18. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Molecular Basis for Zinc Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development, characterization and in vivo zinc absorption capacity of a novel soy meal hydrolysate-zinc complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. edepot.wur.nl [edepot.wur.nl]
- 24. mdpi.com [mdpi.com]
- 25. Distinct mechanisms of zinc uptake at the apical and basolateral membranes of caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evidence for the usefulness of in vitro dialyzability, Caco-2 cell models, animal models, and algorithms to predict zinc bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Biofortification of rice with zinc: assessment of the relative bioavailability of zinc in a Caco-2 cell model and suckling rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Effectiveness of a zinc amino acid chelate and zinc sulfate in restoring serum and soft tissue zinc concentrations when fed to zinc-depleted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Zinc Glutamate Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract
Zinc is an essential trace element that acts as a crucial signaling molecule and a structural component of numerous proteins, playing a vital role in cell proliferation, differentiation, and survival.[1][2] Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system and a key metabolite in cellular energy production.[3][4] The interplay between zinc and glutamate signaling is critical in both physiological and pathological processes, particularly in the context of neuronal function and excitotoxicity.[3][4][5] Accurate and reproducible in vitro studies investigating these processes depend on the precise preparation of sterile zinc glutamate solutions. This document provides a detailed protocol for the preparation, sterilization, storage, and application of this compound solutions for cell culture experiments.
Data Presentation
Table 1: this compound Stock Solution Preparation Parameters
| Parameter | Value | Source/Notes |
| Chemical Name | This compound | - |
| Molecular Formula | C₅H₇NO₄Zn | [3] |
| Molar Mass | 210.5 g/mol | [3] |
| Mass for 100 mL of 100 mM Stock Solution | 2.105 g | Calculated |
| Solvent | Cell culture grade water (e.g., USP grade, ddH₂O) | High purity is essential to avoid contaminants. |
| Recommended Stock Concentration | 100 mM | A concentrated stock minimizes the volume added to culture medium. |
| Sterilization Method | 0.22 µm Syringe Filtration | Do not autoclave zinc solutions to prevent precipitation.[6] |
| pH of Stock Solution | Adjust to 7.0-7.4 | Use sterile NaOH or HCl. Check compatibility with your cell culture system. |
Table 2: Storage and Stability of this compound Stock Solution
| Storage Temperature | Maximum Duration | Notes |
| -80°C | >6 months | Preferred for long-term storage to ensure stability.[6] |
| -20°C | Up to 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles.[6] |
| 2-8°C | Up to 1 week | For immediate use. Monitor for any signs of precipitation. |
Table 3: Example Dilutions for Working Concentrations
| Desired Working Concentration | Volume of 100 mM Stock Solution to Add | Final Volume in Culture Medium |
| 10 µM | 1 µL | 10 mL |
| 50 µM | 5 µL | 10 mL |
| 100 µM | 10 µL | 10 mL |
| 250 µM | 25 µL | 10 mL |
| 1 mM | 100 µL | 10 mL |
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound Stock Solution
This protocol describes the preparation of 100 mL of a 100 mM this compound stock solution. All steps should be performed in a sterile environment (e.g., a biological safety cabinet) using aseptic techniques.
Materials and Reagents:
-
This compound powder (e.g., C₅H₇NO₄Zn)
-
Cell culture grade water (USP grade or double-distilled H₂O)
-
Sterile 150 mL beaker or flask
-
Sterile magnetic stir bar and stir plate
-
Calibrated analytical balance
-
Sterile 100 mL graduated cylinder or volumetric flask
-
Calibrated pH meter with a sterile probe
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile syringes (10-50 mL)
-
Sterile conical tubes or bottles for the final solution
-
Sterile, cryo-safe microcentrifuge tubes (1.5 mL or 2.0 mL) for aliquoting
Step-by-Step Methodology:
-
Weighing: Accurately weigh 2.105 g of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile 150 mL beaker.
-
Add approximately 80 mL of cell culture grade water.
-
Add a sterile magnetic stir bar and place the beaker on a stir plate. Stir until the powder is completely dissolved. Gentle warming (not exceeding 40°C) can aid dissolution, but the solution must be cooled to room temperature before proceeding.
-
-
Volume Adjustment: Carefully transfer the dissolved solution to a 100 mL sterile graduated cylinder or volumetric flask. Add cell culture grade water to bring the final volume to exactly 100 mL.
-
pH Adjustment (Optional but Recommended):
-
Aseptically measure the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to a range of 7.0-7.4 by adding sterile 0.1 M NaOH or 0.1 M HCl dropwise while stirring. This ensures compatibility with the physiological pH of cell culture media.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile storage bottle or conical tube. This is now your sterile 100 mM stock solution. Note: Zinc solutions may precipitate if autoclaved; therefore, filtration is the mandatory sterilization method.[6]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile, cryo-safe microcentrifuge tubes. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.
-
Clearly label each aliquot with "this compound," the concentration (100 mM), the preparation date, and your initials.
-
Store the aliquots as recommended in Table 2.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature or on ice.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium using the formula:
-
V₁ = (C₂ × V₂) / C₁
-
Where:
-
V₁ = Volume of stock solution needed
-
C₁ = Concentration of stock solution (100 mM)
-
V₂ = Final volume of culture medium
-
C₂ = Desired final concentration
-
-
Refer to Table 3 for quick-reference examples.
-
-
Prepare Working Solution: In a biological safety cabinet, add the calculated volume of the stock solution to your pre-warmed cell culture medium.
-
Mix and Use: Gently swirl the medium to ensure the this compound is evenly distributed. The supplemented medium is now ready for use in your cell culture experiments.
Mandatory Visualizations
Caption: Workflow for preparing sterile this compound stock solution.
Caption: Zinc and Glutamate signaling at the synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. Gluconate this compound Zinc Lactate Zinc Oxide | C14H27NO15Zn3 | CID 129643898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H7NO4Zn | CID 200392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 细胞培养中的锌 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
Application Notes and Protocols for CO2 Fixation Using a Zinc-Glutamate Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a zinc-glutamate-based catalyst for the chemical fixation of carbon dioxide (CO2), primarily focusing on its application in the synthesis of cyclic carbonates from epoxides. The information is targeted toward researchers in catalysis, green chemistry, and organic synthesis.
Introduction
The conversion of carbon dioxide, a potent greenhouse gas, into value-added chemicals is a critical area of sustainable chemistry. One promising approach is the cycloaddition of CO2 to epoxides to produce cyclic carbonates, which are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers. A highly effective catalyst for this transformation is a water-stable zinc-glutamate metal-organic framework (MOF), herein referred to as Zn-Glutamate MOF.[1][2][3] This catalyst, derived from the naturally occurring amino acid L-glutamic acid, offers a sustainable and efficient route for CO2 fixation at room temperature.[1][2][4]
The Zn-Glutamate MOF is a robust and reusable heterogeneous catalyst.[2] Its structure, composed of zinc ions coordinated to glutamate (B1630785) linkers, provides Lewis acidic sites (Zn centers) that are crucial for the activation of the epoxide ring, a key step in the cycloaddition reaction.[2] A notable feature of this catalyst is its activity in the presence of water, which can even enhance the reaction rate, making it suitable for processes involving wet CO2 streams.[1][2][4]
Data Presentation
The catalytic performance of the Zn-Glutamate MOF in the cycloaddition of CO2 to various epoxides is summarized in the tables below. These data highlight the catalyst's efficiency under different reaction conditions.
Table 1: Cycloaddition of Propylene (B89431) Oxide with CO2 using Zn-Glutamate MOF
| Entry | Co-catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | None | Room Temp. | 10 | 24 | 25 | >99 |
| 2 | TBAB | Room Temp. | 10 | 24 | 92 | >99 |
| 3 | Water | Room Temp. | 10 | 24 | 35 | >99 |
TBAB: Tetrabutylammonium bromide
Table 2: Cycloaddition of Various Epoxides with CO2 using Zn-Glutamate MOF and TBAB Co-catalyst
| Entry | Epoxide | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Propylene Oxide | Room Temp. | 10 | 24 | 92 | >99 |
| 2 | Styrene (B11656) Oxide | Room Temp. | 10 | 24 | 95 | >99 |
| 3 | Epichlorohydrin | Room Temp. | 10 | 24 | 88 | >99 |
Experimental Protocols
Protocol 1: Synthesis of Zinc-Glutamate MOF Catalyst
This protocol describes a facile, room-temperature synthesis of the Zn-Glutamate MOF.[1][2]
Materials:
-
L-Glutamic acid
-
Zinc sulfate (B86663) heptahydrate (ZnSO4·7H2O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
In a beaker, dissolve L-glutamic acid (2 mmol) and sodium hydroxide (5 mmol) in deionized water.
-
In a separate beaker, prepare an aqueous solution of zinc sulfate heptahydrate (2 mmol).
-
Add the zinc sulfate solution dropwise to the L-glutamic acid solution while stirring vigorously at room temperature.
-
A white precipitate of the Zn-Glutamate MOF will form immediately.
-
Continue stirring the suspension for 1-2 hours to ensure complete reaction.
-
Collect the white solid by filtration.
-
Wash the collected solid thoroughly with deionized water and then with ethanol.
-
Dry the catalyst in an oven at 80-100 °C overnight.
-
The dried catalyst is ready for use.
Protocol 2: Catalytic Cycloaddition of CO2 to Epoxides
This protocol outlines the general procedure for the synthesis of cyclic carbonates from epoxides and CO2 using the Zn-Glutamate MOF.
Materials:
-
Zn-Glutamate MOF catalyst
-
Epoxide (e.g., propylene oxide, styrene oxide)
-
Tetrabutylammonium bromide (TBAB) as a co-catalyst (optional, but recommended for higher yields)
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer
-
Carbon dioxide (high purity)
Procedure:
-
To a high-pressure autoclave reactor, add the Zn-Glutamate MOF catalyst (typically 1-5 mol% relative to the epoxide).
-
Add the epoxide and the co-catalyst (TBAB, typically in equimolar amount to the catalyst).
-
Seal the reactor tightly.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at room temperature for the specified duration (e.g., 24 hours).
-
After the reaction is complete, carefully vent the excess CO2.
-
Open the reactor and recover the reaction mixture.
-
Separate the solid catalyst from the liquid product mixture by centrifugation or filtration.
-
The liquid product can be analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and selectivity.
-
The recovered catalyst can be washed with a suitable solvent (e.g., ethyl acetate), dried, and reused for subsequent reactions.
Visualizations
Catalytic Cycle of CO2 Cycloaddition
The following diagram illustrates the proposed mechanism for the cycloaddition of CO2 to an epoxide catalyzed by the Zn-Glutamate MOF.
Caption: Proposed catalytic cycle for CO2 cycloaddition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and catalytic testing of the Zn-Glutamate MOF.
Caption: Experimental workflow for Zn-Glutamate MOF.
References
- 1. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Zinc Glutamate Nanoparticles in Photothermal Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc-based nanoparticles are emerging as promising agents in cancer therapy due to their biocompatibility and multifaceted anti-tumor properties. This document provides detailed application notes and protocols for the use of glutamic acid-coated zinc oxide nanoparticles, herein referred to as zinc glutamate (B1630785) nanoparticles, in photothermal therapy (PTT) for cancer treatment. These nanoparticles demonstrate significant potential in converting near-infrared (NIR) light into localized heat, leading to the targeted ablation of tumor cells.[1][2][3] The functionalization with glutamic acid can enhance the biocompatibility and potentially the targeting of cancer cells.[4][5][6]
Data Presentation
Table 1: Physicochemical Properties of Zinc Glutamate Nanoparticles
| Parameter | Bare ZnO Nanoparticles | Glutamic Acid-Coated ZnO Nanoparticles | Reference |
| Average Size (nm) | 25.32 | 41.88 | [4][5] |
| Zeta Potential (mV) | -9.05 | -18.6 | [4][5] |
| Organic Content (%) | Not Reported | 8.998 | [4][5] |
Table 2: In Vitro Anticancer Efficacy (IC50 Values) of Glutamic Acid-Coated ZnO Nanoparticles
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Cancer | 40.43 | [4][5][6] |
| A549 | Lung Cancer | 37.20 | [4][5][6] |
| MCF7 | Breast Cancer | 44.23 | [4][5][6] |
| AGS | Gastric Adenocarcinoma | 9.8 (for ZnO@Gln-TSC NPs) | [7] |
Experimental Protocols
Synthesis of Glutamic Acid-Coated Zinc Oxide Nanoparticles
This protocol is based on the modification of zinc oxide nanoparticles (ZnO NPs) with L-glutamic acid.
Materials:
-
Zinc oxide nanoparticles (ZnO NPs) synthesized from guava leaf extract (or commercially available)
-
L-glutamic acid
-
Deionized water
Procedure:
-
Disperse a specific concentration of ZnO NPs in deionized water through sonication.
-
Prepare a solution of L-glutamic acid in deionized water.
-
Mix the ZnO NP dispersion and the L-glutamic acid solution.
-
Stir the mixture at room temperature for a specified duration to allow for the coating of glutamic acid onto the surface of the ZnO NPs.
-
Centrifuge the resulting suspension to collect the glutamic acid-coated ZnO nanoparticles.
-
Wash the nanoparticles with deionized water multiple times to remove any unreacted glutamic acid.
-
Dry the final product for further characterization and use.
Characterization of Nanoparticles
a. Size and Morphology:
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[4][5]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Visualize the morphology, size, and aggregation state of the nanoparticles.[4][5]
b. Surface Chemistry:
-
Fourier Transform Infrared Spectroscopy (FTIR): Confirm the successful coating of glutamic acid on the ZnO NP surface by identifying characteristic vibrational bands of both components.[4][5]
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition and chemical states on the nanoparticle surface.
c. Crystalline Structure:
-
X-ray Diffraction (XRD): Determine the crystalline structure and phase purity of the nanoparticles.[4][5]
d. Optical Properties:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum to identify the characteristic absorption peaks and assess the optical properties relevant for photothermal applications.[4][5]
In Vitro Photothermal Performance
Objective: To evaluate the photothermal conversion efficiency of the this compound nanoparticles.
Procedure:
-
Disperse the nanoparticles in an aqueous solution at various concentrations.
-
Place the nanoparticle suspensions in a suitable container (e.g., a 96-well plate).
-
Irradiate the samples with a near-infrared (NIR) laser (e.g., 808 nm) at a specific power density.
-
Monitor and record the temperature change of the suspension over time using a thermal imaging camera or a thermocouple.
-
Use deionized water as a negative control.
In Vitro Cytotoxicity and Photothermal Ablation
Objective: To assess the biocompatibility of the nanoparticles and their efficacy in killing cancer cells upon laser irradiation.
Procedure:
-
Culture cancer cells (e.g., HeLa, A549, MCF7) in a 96-well plate until they reach a certain confluency.
-
Incubate the cells with varying concentrations of this compound nanoparticles for a predetermined period (e.g., 24 hours).
-
For the photothermal therapy groups, irradiate the cells with an NIR laser for a specific duration.
-
Control groups should include cells only, cells with nanoparticles but no laser, and cells with laser but no nanoparticles.
-
After incubation post-treatment, assess cell viability using a standard assay such as MTT or CCK-8.
-
Determine the IC50 value, which is the concentration of nanoparticles required to inhibit 50% of cell growth.
In Vivo Photothermal Therapy (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound nanoparticles in a preclinical animal model.
Procedure:
-
Establish a tumor model by subcutaneously injecting cancer cells into immunocompromised mice.
-
Once the tumors reach a palpable size, randomly divide the mice into different treatment groups (e.g., saline, nanoparticles only, laser only, nanoparticles + laser).
-
Administer the this compound nanoparticles to the mice, typically via intravenous or intratumoral injection.
-
After a specific accumulation time, irradiate the tumor region of the designated groups with an NIR laser.
-
Monitor tumor growth by measuring the tumor volume at regular intervals.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
Visualizations
References
- 1. Zinc-based Nanomaterials in Cancer Therapy: Mechanisms, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomaterials for photothermal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamic Acid-Coated Zinc Oxide Nanoparticles: Synthesis, Characterization, and Anticancer Activity [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of ZnO Nanoparticles Functionalized with Glutamine and Conjugated with Thiosemicarbazide on Triggering of Apoptosis in the Adenocarcinoma Gastric Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Studies of Zinc Supplementation in Animal Models of Neurological Interest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo investigation of zinc supplementation in animal models, with a particular focus on its interplay with the glutamatergic system. The following sections detail quantitative data from key studies, step-by-step experimental protocols, and visual representations of relevant pathways and workflows to guide researchers in designing and executing their own studies.
Introduction
Zinc is an essential trace element crucial for a multitude of biological processes, including neurotransmission and synaptic plasticity. Within the central nervous system, zinc is highly concentrated in the hippocampus and is co-released with glutamate (B1630785) from presynaptic vesicles, modulating glutamatergic signaling.[1][2] Dysregulation of zinc homeostasis has been implicated in various neurological disorders.[3] Consequently, in vivo studies using animal models are critical for elucidating the therapeutic potential of zinc supplementation in these conditions. While direct supplementation with "zinc glutamate" is not extensively documented, research has focused on various zinc salts, such as zinc acetate (B1210297) and zinc gluconate, to investigate their effects on glutamate-related pathways and neurological function.
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from representative studies on zinc supplementation in animal models.
Table 1: Effects of Zinc and Glutamine Supplementation on Malnourished Suckling Mice
| Parameter | Nourished Control | Undernourished Control | Undernourished + Zinc Acetate (500 mg/L in drinking water of dam) | Undernourished + Glutamine (100 mM s.c.) | Undernourished + Zinc Acetate + Glutamine | Reference |
| Animal Model | Swiss Mice | Swiss Mice | Swiss Mice | Swiss Mice | Swiss Mice | [4][5] |
| Duration | 14 days | 14 days | 14 days | 14 days | 14 days | [4][5] |
| Body Weight Gain (Day 14) | N/A | Lower than nourished | Improved vs. undernourished control | No significant improvement vs. undernourished control | Improved vs. undernourished control | [4] |
| Brain Zinc Levels (Day 7) | Higher than undernourished control | Lower than nourished | No significant difference from undernourished control | Increased vs. undernourished control | N/A | [4] |
| Hippocampal GABA Levels (Day 14) | N/A | N/A | N/A | Increased vs. undernourished control | N/A | [4] |
| Hippocampal Synaptophysin Levels (Day 14) | N/A | N/A | N/A | Increased vs. undernourished control | N/A | [4] |
Table 2: Effects of Zinc Supplementation on Cognitive Function and Metal Levels in Rats
| Parameter | Young (8 weeks) - Control | Young (8 weeks) - Zinc Supplemented (75 mg/L in drinking water) | Adult (24 weeks) - Control | Adult (24 weeks) - Zinc Supplemented (75 mg/L in drinking water) | Reference |
| Animal Model | Sprague Dawley Rats | Sprague Dawley Rats | Sprague Dawley Rats | Sprague Dawley Rats | [1] |
| Duration | 2 weeks | 2 weeks | 2 weeks | 2 weeks | [1] |
| Cognitive Performance | Baseline | Enhanced | Baseline | Enhanced | [1] |
| Plasma Zinc | Higher than adult control | No significant change | Lower than young control | No significant change | [1] |
| Hippocampal Zinc | Lower than adult control | No significant change | Higher than young control | No significant change | [1] |
| Plasma Copper | Lower than adult control | No significant change | Higher than young control | Reversed elevation | [1] |
Table 3: Bioavailability of Different Zinc Compounds in Rats
| Zinc Compound | Dose | Net Zinc Balance (%) | Key Finding in Prostate | Reference |
| Zinc Sulfate | 4 mg Zn/kg (single dose) | 2.993 | No significant increase | [6][7] |
| Zinc Gluconate | 4 mg Zn/kg (single dose) | 5.125 | Significantly elevated at all doses (3.0, 15.0, 50.0 mg/kg daily for 30 days) | [6][7][8] |
| Zinc Citrate | 3.0, 15.0, 50.0 mg/kg (daily for 30 days) | N/A | Significantly elevated in the dorsolateral lobe | [8] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature.
Protocol 1: Induction of Malnutrition and Supplementation in Suckling Mice
-
Objective: To investigate the effects of zinc and glutamine supplementation on brain development in a mouse model of early postnatal malnutrition.[4][5]
-
Animal Model: Swiss mice and their litters.
-
Materials:
-
Lactating Swiss mice dams
-
Zinc Acetate
-
L-Glutamine
-
Phosphate-buffered saline (PBS)
-
Standard animal housing and husbandry equipment
-
-
Procedure:
-
Induction of Malnutrition:
-
Within 24 hours of birth, adjust litter sizes.
-
Nourished Control Group: Cull litters to 6-7 pups per dam.
-
Undernourished Groups: Cull litters to 12-14 pups per dam.
-
-
Supplementation (From day 2 to day 14):
-
Zinc Supplementation: Add zinc acetate to the drinking water of the lactating dams at a concentration of 500 mg/L. The pups receive zinc through the breast milk.
-
Glutamine Supplementation: Administer L-glutamine (100 mM in PBS, 40-80 µL) to the undernourished pups daily via subcutaneous injection.
-
Control Groups: The nourished and undernourished control groups receive PBS injections.
-
-
Monitoring:
-
Monitor body weight and tail length of the pups daily.
-
-
Behavioral Testing:
-
Conduct behavioral tests such as cliff avoidance and swimming behavior on days 9 and 10.
-
-
Tissue Collection (Day 14):
-
Euthanize pups and collect brain tissue for biochemical (e.g., zinc levels, neurotransmitter analysis) and histological analysis.
-
-
Protocol 2: Oral Zinc Supplementation and Cognitive Testing in Rats
-
Objective: To assess the impact of oral zinc supplementation on memory in young and adult rats.[1]
-
Animal Model: Male Sprague Dawley rats (e.g., 8 weeks and 24 weeks old).
-
Materials:
-
Zinc salt (e.g., Zinc Sulfate or Zinc Gluconate)
-
Drinking water bottles
-
Apparatus for behavioral testing (e.g., Open Field, Novel Object Recognition, T-maze)
-
-
Procedure:
-
Acclimation:
-
House rats individually for at least one week before the start of the experiment with ad libitum access to standard chow and water.
-
-
Group Allocation:
-
Randomly assign animals to either the control group (regular drinking water) or the zinc-supplemented group.
-
-
Zinc Administration:
-
Prepare zinc-supplemented drinking water (e.g., 75 mg/L elemental zinc).
-
Provide the respective water to the animals for a period of two weeks prior to and during behavioral testing.
-
-
Behavioral Testing:
-
Conduct a battery of cognitive tests to assess different aspects of memory:
-
Open Field Test: To assess locomotor activity and anxiety.
-
Novel Object Recognition (NOR): To evaluate short-term and long-term recognition memory.
-
T-maze: To assess spatial working memory.
-
-
-
Sample Collection:
-
Following behavioral testing, euthanize the animals.
-
Collect trunk blood for plasma analysis (zinc and copper levels).
-
Dissect the hippocampus for tissue analysis (zinc and copper levels).
-
-
Protocol 3: Assessment of Zinc Bioavailability in Rats
-
Objective: To compare the oral bioavailability of different zinc compounds.[6][8]
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Materials:
-
Different zinc compounds (e.g., Zinc Sulfate, Zinc Gluconate, Zinc Citrate)
-
Metabolic cages for separate collection of urine and feces
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for zinc analysis
-
-
Procedure:
-
Acclimation and Depletion (Optional):
-
Acclimate rats to individual housing (metabolic cages if necessary).
-
Optionally, feed a zinc-deficient diet for 7-14 days to enhance the sensitivity of the bioavailability assessment.
-
-
Administration:
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration to determine plasma zinc concentrations.
-
Urine and Feces: Collect urine and feces daily to calculate zinc excretion and net balance.
-
Tissues: At the end of the study, euthanize the animals and collect various tissues (e.g., liver, bone, prostate) to assess tissue-specific zinc distribution.
-
-
Zinc Analysis:
-
Digest all samples (plasma, urine, feces, tissues) using appropriate acid digestion methods.
-
Quantify zinc concentrations using AAS or ICP-MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (for blood), net zinc balance (from diet, urine, and feces), and tissue zinc concentrations.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and procedures.
Caption: Zinc's modulatory role in glutamatergic neurotransmission.
Caption: Generalized workflow for in vivo zinc supplementation studies.
References
- 1. Supplementation with Zinc in Rats Enhances Memory and Reverses an Age-Dependent Increase in Plasma Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Relationship between Zinc (Zn2+) and Glutamate Receptors in the Processes Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZINC AND GLUTAMINE IMPROVE BRAIN DEVELOPMENT IN SUCKLING MICE SUBJECTED TO EARLY POST-NATAL MALNUTRITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, Zinc Gluconate, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The bioavailability of different zinc compounds used as human dietary supplements in rat prostate: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulating Drugs in Zinc Glutamate MOFs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the encapsulation of therapeutic agents within zinc glutamate (B1630785) metal-organic frameworks (MOFs). Zinc glutamate MOFs, often denoted as Zn-GA or ZnGlu, are biocompatible and biodegradable porous materials, making them excellent candidates for advanced drug delivery systems. These notes cover the primary methods of drug encapsulation, quantitative data on loading and release, and characterization techniques.
Overview of Encapsulation Methods
Two primary methods are employed for encapsulating drugs within this compound MOFs: the one-pot synthesis method and the post-synthetic impregnation method.
-
One-Pot Synthesis: In this approach, the drug is introduced during the formation of the MOF. The therapeutic agent is present in the reaction mixture with the zinc salt and glutamic acid, leading to its entrapment within the crystalline structure of the MOF as it forms. This method is often favored for its simplicity and potential for high drug loading.
-
Post-Synthetic Impregnation: This method involves synthesizing the this compound MOF first and then soaking the porous material in a solution containing the drug. The drug molecules diffuse into the pores of the MOF and are adsorbed onto the internal surfaces. This technique allows for the loading of drugs that may not be stable under the conditions of MOF synthesis.
Quantitative Data on Drug Encapsulation
The following table summarizes key quantitative data for the encapsulation of various drugs in zinc-based MOFs, with a specific focus on this compound MOFs where data is available.
| Drug | MOF | Encapsulation Method | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Particle Size (nm) | BET Surface Area (m²/g) | Drug Release Conditions |
| Methotrexate | This compound (Zn-GA) | Not specified | 12.85 | Not Reported | Not Reported | Not Reported | 43% release at pH 5.0; 68% at higher temperatures[1] |
| Doxorubicin | Zinc-based MOF (DAZ) | Impregnation | 33.74 | Not Reported | Not Reported | 1380.01 (after loading) | pH-sensitive: higher release at pH 3.8 vs. 5.8 or 7.4 |
| 5-Fluorouracil | ZIF-8 (a zinc-based MOF) | Not specified | up to 60 | Not Reported | Not Reported | Not Reported | >45% release in the first hour at pH 5.0[2] |
| Curcumin | Amino-functionalized Zn MOF (IRMOF-3) | Not specified | 55.36 | Not Reported | Not Reported | Not Reported | Slower release compared to non-functionalized MOF[3] |
Experimental Protocols
Synthesis of this compound MOF (Zn-GA)
This protocol describes a facile, room-temperature synthesis of this compound MOF.
Materials:
-
L-Glutamic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of L-Glutamic acid and sodium hydroxide.
-
In a separate vessel, prepare an aqueous solution of zinc sulfate heptahydrate.
-
Under ambient temperature, rapidly mix the two solutions.
-
A white precipitate of this compound MOF will form immediately.
-
Collect the precipitate by filtration.
-
Wash the product with deionized water.
-
Dry the resulting white powder in air.
Protocol 1: One-Pot Synthesis of Drug-Loaded this compound MOF
This protocol is a general guideline for the one-pot encapsulation of a therapeutic agent. The specific molar ratios of the drug to the MOF precursors may need to be optimized for different drugs.
Materials:
-
L-Glutamic acid
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Therapeutic drug (e.g., Methotrexate)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve L-Glutamic acid and the therapeutic drug in a mixture of DMF and deionized water.
-
Add a solution of Zinc nitrate hexahydrate to the mixture with stirring.
-
Heat the resulting mixture to 80°C for a specified period (e.g., 24 hours) to allow for the formation of the drug-loaded MOF crystals.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the drug-loaded MOF crystals by centrifugation or filtration.
-
Wash the crystals with a suitable solvent (e.g., DMF, ethanol) to remove any unreacted precursors and surface-adsorbed drug.
-
Dry the final product under vacuum.
Protocol 2: Post-Synthetic Impregnation of a Drug into this compound MOF
This protocol details the steps for loading a drug into a pre-synthesized this compound MOF.
Materials:
-
Pre-synthesized this compound MOF (Zn-GA)
-
Therapeutic drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS) or other suitable solvent
Procedure:
-
Disperse a known amount of the synthesized this compound MOF in a solution of the therapeutic drug with a specific concentration.
-
Stir the suspension at room temperature for a defined period (e.g., 24-48 hours) to allow for the diffusion of the drug into the MOF pores.
-
After the impregnation period, separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the drug-loaded MOF with a fresh solvent to remove any drug molecules loosely adsorbed on the external surface.
-
Dry the final drug-loaded MOF product, typically under vacuum.
Characterization of Drug-Loaded MOFs
To confirm the successful encapsulation of the drug and to characterize the properties of the resulting material, the following techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF before and after drug loading.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the MOF and the encapsulated drug, confirming the presence of the drug within the framework.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the drug-loaded MOF and to quantify the amount of encapsulated drug.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the MOF before and after drug loading, which can indicate the occupation of pores by the drug molecules.
-
UV-Vis Spectroscopy: To determine the drug loading capacity and encapsulation efficiency by measuring the concentration of the drug in the supernatant before and after the loading process.
Visualizations
Experimental Workflow for Drug Encapsulation
The following diagram illustrates the general workflow for the two primary methods of drug encapsulation in this compound MOFs.
Caption: Workflow for one-pot and post-synthetic drug encapsulation in MOFs.
Logical Relationship of Stimuli-Responsive Drug Release
This compound MOFs can be designed for stimuli-responsive drug release, particularly sensitive to changes in pH and temperature. This is a crucial feature for targeted drug delivery, for instance, to the acidic microenvironment of tumors.
References
Application Notes and Protocols: Zinc Glutamate for Photocatalytic Degradation of Organic Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of zinc glutamate-based materials as photocatalysts for the degradation of organic dyes. This information is intended to guide researchers in setting up and conducting experiments to evaluate the efficacy of these materials in environmental remediation and related fields.
Introduction
The increasing presence of organic dyes in industrial wastewater poses a significant environmental threat. Photocatalysis has emerged as a promising technology for the degradation of these pollutants. Zinc-based materials, particularly zinc glutamate (B1630785) metal-organic frameworks (MOFs), have shown potential as efficient photocatalysts due to their stability, high surface area, and favorable electronic properties.[1][2] This document outlines the synthesis of a this compound photocatalyst and the experimental procedures for evaluating its photocatalytic activity against common organic dyes.
Experimental Protocols
Synthesis of Zinc(II) Glutamate Metal-Organic Framework (MOF)
This protocol describes the synthesis of a water-stable zinc(II) glutamate MOF, a promising photocatalyst for dye degradation.[1][2][3]
Materials:
-
Zinc(II) salt (e.g., Zinc Acetate Dihydrate)
-
L-Glutamic acid
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the Zinc(II) salt.
-
Prepare an aqueous solution of L-glutamic acid.
-
Mix the two solutions at room temperature with constant stirring.
-
Continue stirring for a specified period to allow for the formation of the MOF precipitate.
-
Collect the precipitate by filtration.
-
Wash the collected solid with deionized water to remove any unreacted precursors.
-
Dry the final product under vacuum at an elevated temperature.
Photocatalytic Degradation of Organic Dyes
This protocol details the procedure for assessing the photocatalytic activity of the synthesized this compound MOF using organic dyes such as Methylene Blue, Methyl Violet, and Rhodamine B as model pollutants.[1][4]
Materials:
-
Synthesized this compound photocatalyst
-
Organic dye (e.g., Methylene Blue, Methyl Violet, Rhodamine B)
-
Deionized water
-
Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)
-
UV-Vis Spectrophotometer
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of the organic dye in deionized water at a known concentration (e.g., 10 mg/L).[4]
-
Disperse a specific amount of the this compound photocatalyst (e.g., 50 mg) in a defined volume of the dye solution (e.g., 50 mL).[4]
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.[4]
-
Irradiate the suspension with a light source of appropriate wavelength.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the aliquots to remove the photocatalyst particles.
-
Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum absorption wavelength.
-
A blank experiment should be conducted without the photocatalyst to assess the photolysis of the dye under irradiation.[1][2]
Data Presentation
The efficiency of the photocatalytic degradation is typically evaluated by the percentage of dye degraded over time. The results can be summarized in the following table format for easy comparison.
| Time (min) | Dye Concentration (mg/L) | Degradation (%) |
| 0 | C₀ | 0 |
| 10 | C₁₀ | ((C₀-C₁₀)/C₀) * 100 |
| 20 | C₂₀ | ((C₀-C₂₀)/C₀) * 100 |
| 30 | C₃₀ | ((C₀-C₃₀)/C₀) * 100 |
| 60 | C₆₀ | ((C₀-C₆₀)/C₀) * 100 |
| 90 | C₉₀ | ((C₀-C₉₀)/C₀) * 100 |
| 120 | C₁₂₀ | ((C₀-C₁₂₀)/C₀) * 100 |
C₀ is the initial concentration of the dye after the dark adsorption period.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the photocatalytic degradation experiment.
Caption: Experimental workflow for photocatalytic degradation of organic dyes.
Photocatalytic Degradation Mechanism
The diagram below outlines the proposed mechanism for the photocatalytic degradation of organic dyes using the this compound MOF. The process is initiated by the absorption of photons, leading to the generation of electron-hole pairs. These charge carriers then participate in redox reactions that produce highly reactive oxygen species, which in turn degrade the organic dye molecules.[1][2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Monosodium Glutamate as an Electrolyte Additive in Zinc Electrowinning
Introduction
The electrowinning of zinc is a standard hydrometallurgical process for the production of high-purity zinc. The process involves the electrodeposition of zinc from an aqueous zinc sulfate (B86663) solution. The efficiency and quality of the deposited zinc are highly sensitive to the composition of the electrolyte. Various additives are often employed to control deposit morphology, improve current efficiency, and reduce energy consumption.
While monosodium glutamate (B1630785) (MSG) is not a conventional lixiviant for zinc ores, its constituent amino acid, glutamic acid, possesses properties as a complexing agent. This has led to interest in its potential application as an electrolyte additive in the electrowinning process. These notes provide a set of detailed experimental protocols for researchers to investigate the effects of MSG on the electrowinning of zinc. The primary hypothesis is that glutamate ions may act as a leveling and brightening agent, influencing crystal growth and deposit quality.
Experimental Objectives
-
To determine the effect of varying concentrations of monosodium glutamate on the current efficiency of zinc electrowinning.
-
To evaluate the impact of MSG on the surface morphology and purity of the deposited zinc cathode.
-
To measure the influence of MSG on the specific energy consumption of the electrowinning process.
-
To assess the effect of MSG on the cell voltage during electrolysis.
Experimental Protocols
1. Preparation of the Synthetic Electrolyte
A standard acidic zinc sulfate electrolyte will be prepared to serve as the baseline and the stock solution for experiments.
-
Materials:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O), ACS Grade
-
Sulfuric Acid (H₂SO₄), 98%, ACS Grade
-
Monosodium Glutamate (C₅H₈NNaO₄), ACS Grade
-
Deionized Water (DI H₂O)
-
-
Procedure:
-
Dissolve 263.6 g of ZnSO₄·7H₂O in 800 mL of DI H₂O in a 1 L volumetric flask. This will yield a solution containing approximately 60 g/L of Zn²⁺.
-
Slowly and carefully add 150 g (81.5 mL) of concentrated H₂SO₄ to the solution while stirring. Caution: This process is highly exothermic. Use appropriate personal protective equipment (PPE) and a fume hood.
-
Allow the solution to cool to room temperature.
-
Add DI H₂O to the mark to make a final volume of 1 L. This is the Base Electrolyte .
-
For experimental runs, create separate batches of electrolyte by adding varying amounts of MSG to the Base Electrolyte to achieve the desired concentrations (e.g., 0 mg/L, 50 mg/L, 100 mg/L, 200 mg/L).
-
2. Electrowinning Cell Setup and Procedure
-
Apparatus:
-
Rectangular electrolytic cell (1 L capacity)
-
Lead-silver alloy anode (Pb-Ag 1%)
-
Aluminum cathode
-
DC power supply
-
Multimeter
-
Magnetic stirrer and stir bar
-
Water bath or thermostat for temperature control
-
-
Procedure:
-
Pre-treat the aluminum cathode by polishing it with fine-grit sandpaper, followed by degreasing with acetone (B3395972) and rinsing with DI H₂O.
-
Measure and record the initial mass of the cathode.
-
Assemble the electrolytic cell with the anode and cathode, ensuring they are parallel and have a fixed inter-electrode distance (e.g., 5 cm).
-
Pour 800 mL of the prepared electrolyte (with the specific MSG concentration for the run) into the cell.
-
Place the cell in a water bath to maintain a constant temperature (e.g., 40°C).
-
Connect the electrodes to the DC power supply (anode to positive, cathode to negative).
-
Set the desired constant current density (e.g., 400 A/m²).
-
Begin the electrolysis and run for a fixed duration (e.g., 2 hours).
-
During the run, monitor and record the cell voltage at regular intervals (e.g., every 15 minutes).
-
After the electrolysis is complete, switch off the power supply, carefully remove the cathode, and rinse it with DI H₂O.
-
Dry the cathode thoroughly and weigh it to determine the mass of the deposited zinc.
-
Collect samples of the deposited zinc for surface morphology analysis (e.g., via Scanning Electron Microscopy - SEM) and purity analysis (e.g., via Atomic Absorption Spectroscopy - AAS).
-
3. Data Calculation and Analysis
-
Mass of Deposited Zinc (m):
-
m = (Final mass of cathode) - (Initial mass of cathode)
-
-
Theoretical Mass of Zinc (m_th):
-
m_th = (I × t × M) / (n × F)
-
Where: I = current (A), t = time (s), M = molar mass of zinc (65.38 g/mol ), n = number of electrons (2), F = Faraday's constant (96485 C/mol).
-
-
Current Efficiency (CE):
-
CE (%) = (m / m_th) × 100
-
-
Specific Energy Consumption (SEC):
-
SEC (kWh/kg) = (V_avg × I × t) / (m × 1000 × 3600)
-
Where: V_avg = average cell voltage (V).
-
Data Presentation
Table 1: Effect of MSG Concentration on Electrowinning Performance
| MSG Concentration (mg/L) | Average Cell Voltage (V) | Mass of Deposited Zinc (g) | Current Efficiency (%) | Specific Energy Consumption (kWh/kg) |
| 0 (Control) | Record Value | Record Value | Calculate Value | Calculate Value |
| 50 | Record Value | Record Value | Calculate Value | Calculate Value |
| 100 | Record Value | Record Value | Calculate Value | Calculate Value |
| 200 | Record Value | Record Value | Calculate Value | Calculate Value |
Table 2: Purity Analysis of Deposited Zinc
| MSG Concentration (mg/L) | Zinc Purity (%) | Lead (ppm) | Cadmium (ppm) | Iron (ppm) |
| 0 (Control) | Analyze Sample | Analyze Sample | Analyze Sample | Analyze Sample |
| 100 | Analyze Sample | Analyze Sample | Analyze Sample | Analyze Sample |
| 200 | Analyze Sample | Analyze Sample | Analyze Sample | Analyze Sample |
Visualizations
Caption: Experimental workflow for investigating MSG in zinc electrowinning.
Caption: Hypothesized mechanism of glutamate in the zinc electrolyte.
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Zinc Glutamate
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with dissolving zinc glutamate (B1630785) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of zinc glutamate in water?
This compound is considered to be sparingly soluble in water. Its solubility is highly dependent on the pH, temperature, and presence of other solutes in the solution. At physiological pH, the formation of less soluble zinc hydroxide (B78521) species can be a limiting factor.[1][2][3]
Q2: How does pH affect the solubility of this compound?
The pH of the aqueous solution is the most critical factor influencing this compound solubility.
-
Acidic pH (below 6.0): Solubility is generally higher in acidic conditions. Protons in the solution prevent the formation of insoluble zinc hydroxide [Zn(OH)₂].[2][4]
-
Neutral to Alkaline pH (6.5 - 8.5): As the pH increases, the concentration of hydroxide ions (OH⁻) rises, leading to the precipitation of zinc hydroxide, which significantly reduces the amount of soluble zinc.[2][5] Studies on similar zinc-peptide complexes show a sharp decrease in zinc solubility in this range.[2]
-
Highly Alkaline pH (above 12.0): At very high pH levels, this compound can be converted into soluble disodium (B8443419) glutamate and zincate species, which increases its solubility again, though this is often not suitable for biological experiments.[6]
Q3: How does temperature impact the solubility of this compound?
Generally, the solubility of zinc salts, like the related zinc gluconate, increases with temperature.[7][8] If you are facing difficulty dissolving this compound, gentle warming of the solution (e.g., to 40°C) while stirring can aid the dissolution process.[9] However, be cautious as prolonged heating at high temperatures can degrade the compound. Always cool the solution to the experimental temperature to check for precipitation.
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, using water-miscible co-solvents is a common strategy to enhance the solubility of poorly soluble compounds.[10][11] Solvents like ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can reduce the polarity of the aqueous medium, which may help in dissolving this compound.[11] This approach should be tested on a small scale first, as the co-solvent could impact downstream applications, such as cell culture experiments.
Q5: What are complexing agents and can they help?
Complexing agents are molecules that can form soluble complexes with zinc ions, preventing their precipitation.
-
Excess Ligand: Adding an excess of a weak ligand, such as another amino acid like glycine (B1666218), can significantly enhance the solubility of poorly soluble zinc salts.[12]
-
Peptides: Complexation with peptides has been shown to keep zinc soluble, particularly in the alkaline pH range where it would typically precipitate.[2]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an "inclusion complex" with higher aqueous solubility.[13][14][15] This is an advanced technique that can be effective for various pharmaceutical compounds.[16][17]
Troubleshooting Guide: Precipitation and Cloudiness
This section addresses specific issues you may encounter when preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution & Action |
| Precipitate forms immediately upon adding this compound to water. | High Initial pH: The pH of your deionized water may be neutral or slightly alkaline, promoting the formation of insoluble zinc hydroxide.[2][5] | Acidify the Solvent: Prepare your aqueous solution using slightly acidified water. Start with a pH of 5.0-6.0. You can adjust it later if your experiment requires a different pH. |
| Solution becomes cloudy or forms a precipitate when adjusting pH to neutral (e.g., pH 7.4). | Hydrolysis and Precipitation: This is the expected behavior for many zinc salts. At neutral or alkaline pH, zinc ions react with hydroxide ions to form insoluble Zn(OH)₂.[2][5] | 1. Use a Chelating Agent: Add a complexing agent like excess glycine or citrate (B86180) before pH adjustment to keep zinc in a soluble complex.[12]2. Work at a Lower Concentration: The precipitation may be concentration-dependent. Try preparing a more dilute solution.3. Use a Suitable Buffer: Employ a buffer system (e.g., MES buffer for pH ~6.0 or HEPES for pH ~7.4) to maintain a stable pH during preparation and use. |
| A clear solution becomes cloudy over time, especially when stored at 4°C. | Supersaturation and Instability: The solution may have been supersaturated, and the lower temperature reduced the solubility, causing the compound to precipitate out.[18] | 1. Store at Room Temperature: If the compound is stable, store the solution at room temperature.2. Prepare Fresh Solutions: For best results, prepare this compound solutions fresh before each experiment.3. Filter Before Use: If a small amount of precipitate has formed, you may be able to use the supernatant after sterile filtering (0.22 µm) to remove the precipitate, but it is crucial to re-verify the concentration of the filtered solution. |
| The powder does not dissolve even with stirring and gentle warming. | Exceeded Solubility Limit: The amount of this compound is too high for the volume of solvent. | 1. Increase Solvent Volume: Add more solvent to decrease the concentration.2. Test Different Solvents/Co-solvents: If water is not effective, perform a small-scale test with a co-solvent system (e.g., 10% ethanol in water).[10][11] |
Data Presentation
| Condition | Parameter | Expected Zinc Solubility | Rationale |
| pH | pH 2.5 - 5.5 | High | Formation of insoluble zinc hydroxide is suppressed.[2] |
| pH 6.5 - 8.5 | Low / Decreasing | Precipitation of zinc hydroxide [Zn(OH)₂] occurs.[2][5] | |
| Temperature | 20°C | Baseline | Standard room temperature condition. |
| 40°C | Higher | Increased kinetic energy aids in overcoming the lattice energy of the solid.[7][8] | |
| Additives | Excess Glycine | Increased | Formation of a more soluble zinc-glycinate-glutamate mixed-ligand complex.[12] |
| Cyclodextrin (B1172386) | Increased | Encapsulation of the glutamate moiety or the entire complex can increase hydrophilicity.[13][15] |
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Aqueous Solution
This protocol describes the preparation of a 10 mM this compound stock solution.
Materials:
-
This compound (MW: 210.48 g/mol )
-
Cell culture grade water or ultrapure water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
Methodology:
-
Weighing: Accurately weigh 210.48 mg of this compound powder.
-
Initial Dissolution: Add the powder to a sterile beaker containing approximately 80 mL of ultrapure water. Add the magnetic stir bar.
-
pH Adjustment for Dissolution: Place the beaker on a stir plate. Monitor the pH. If the powder does not dissolve readily, slowly add 0.1 M HCl dropwise until the pH is between 5.5 and 6.0. The solid should dissolve to form a clear solution.
-
Gentle Warming (Optional): If dissolution is slow, gently warm the solution to no more than 40°C while stirring. Allow the solution to cool to room temperature before proceeding.
-
Final Volume Adjustment: Once fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask. Bring the final volume to exactly 100 mL with ultrapure water.
-
Sterilization: Withdraw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the solution in properly labeled, sealed containers. For short-term use, 4°C is acceptable, but for long-term storage, aliquoting and freezing at -20°C is recommended to prevent repeated freeze-thaw cycles.[9]
Protocol 2: Solubility Enhancement using Glycine as a Co-Ligand
This protocol describes a method to prepare a pH-neutral this compound solution by forming a mixed-ligand complex.
Materials:
-
All materials from Protocol 1
-
Glycine (MW: 75.07 g/mol )
Methodology:
-
Weighing: Accurately weigh 210.48 mg of this compound (for 10 mM) and 750.7 mg of glycine (for 100 mM, a 10-fold molar excess).
-
Dissolution: Add both powders to a beaker with approximately 80 mL of ultrapure water and a stir bar. The presence of excess glycine should help keep zinc soluble as the pH is adjusted.[12]
-
pH Adjustment: Stir the solution and slowly adjust the pH to the desired level (e.g., 7.4) using 0.1 M NaOH. The solution should remain clear.
-
Final Steps: Follow steps 5-7 from Protocol 1 to adjust the final volume, sterilize, and store the solution.
Visualizations
Caption: Standard experimental workflow for preparing a this compound solution.
Caption: Key factors influencing the aqueous solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development, characterization and in vivo zinc absorption capacity of a novel soy meal hydrolysate-zinc complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. content.ampp.org [content.ampp.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. US3278572A - Improvement in producing this compound - Google Patents [patents.google.com]
- 7. ruipugroup.com [ruipugroup.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 17. oatext.com [oatext.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Preventing Zinc Precipitation in Cell Culture Media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of zinc-containing supplements in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is there a precipitate in my cell culture medium after adding a zinc supplement?
Precipitation in cell culture media after the addition of zinc supplements is often not due to a single factor but a combination of physicochemical interactions. While you may be adding a soluble zinc salt, its stability can be compromised by the complex environment of the culture medium.
Common Causes of Precipitation in Cell Culture Media:
| Cause | Description | Solution |
| pH Instability | The pH of the medium is critical. Higher pH levels (generally > 8.0) can cause zinc ions to react with carbonate, phosphate, and hydroxide (B78521) ions in the media, forming insoluble precipitates.[1] Autoclaving can also lead to pH instability.[2] | Maintain strict pH control of the medium. Use sterile-filtered, pH-balanced buffers. Avoid autoclaving media containing zinc supplements.[3] |
| Temperature Fluctuations | Exposing media to extreme temperature changes, such as repeated freeze-thaw cycles, can decrease the solubility of salts and high-molecular-weight proteins, leading to precipitation.[1][2] | Store media and stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.[1] If a precipitate forms after refrigeration, gently warming the medium to 37°C may help redissolve it.[4] |
| High Salt/Ion Concentration | If the medium is allowed to evaporate, the concentration of all components, including salts and zinc, will increase, raising the risk of precipitation.[1][2] This is especially true in serum-free media where stabilizing proteins like albumin are absent.[1] | Ensure proper humidity control in your incubator and keep culture vessels sealed to prevent evaporation.[2] |
| Interaction with Other Media Components | Basal media contain phosphates and carbonates that can readily precipitate with zinc.[1][5] The order in which supplements are added can also cause issues; for example, calcium chloride (CaCl2) and magnesium sulfate (B86663) (MgSO4) can react to form insoluble calcium sulfate (CaSO4).[2] | When preparing custom media, add components one at a time to ensure they fully dissolve.[2] Consider using chelation agents or protein supplements like transferrin (for iron) or albumin to increase metal ion stability. |
| Oxidative Conditions | Zinc is more prone to precipitation under oxidative conditions, which can create anions like oxides and peroxides that form insoluble zinc precipitates.[2] | Minimize exposure of media to light and air to reduce oxidative stress. |
Q2: Does glutamate (B1630785) influence zinc precipitation?
Glutamate itself is not a primary cause of zinc precipitation. Studies have shown that glutamine (a closely related amino acid) results in little to no increase in zinc solubility compared to saline alone.[6] The primary issue is more likely the interaction of the zinc cation (Zn²⁺) with other, less soluble components in the basal medium, such as phosphates and carbonates.[1][7]
Q3: What is the best way to prepare and store a zinc stock solution to ensure stability?
Proper preparation of a concentrated stock solution is the most critical step to prevent precipitation in your final culture medium. Using a well-documented salt like zinc gluconate or zinc sulfate is recommended.
Refer to the detailed Experimental Protocol: Preparation of a Sterile Zinc Stock Solution below for a step-by-step guide. Key principles include:
-
Using high-purity, cell culture grade water.[3]
-
Ensuring the zinc salt is fully dissolved before adjusting the final volume.[3]
-
Never autoclave zinc solutions , as this promotes precipitation.[3]
-
Sterilizing the solution using a 0.22 µm syringe filter.[3]
-
Storing the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3][8]
Recommended Storage Conditions for Zinc Stock Solutions:
| Storage Temperature | Maximum Duration | Notes |
| -80°C | 6 months | Preferred for long-term storage.[3] |
| -20°C | 1 month | Suitable for short-term storage.[3][8] |
Q4: Are some zinc salts less prone to precipitation than others?
While all zinc salts provide the same active Zn²⁺ ion, their solubility and bioavailability can differ. Water-soluble forms like zinc sulfate and zinc gluconate are commonly used and generally have comparable bioavailability.[9]
Comparison of Common Zinc Salts:
| Zinc Salt | Bioavailability & Characteristics |
| Zinc Sulfate | Considered to have good bioavailability and is cost-effective.[9][10] However, it may cause more gastrointestinal side effects in clinical settings.[9] |
| Zinc Gluconate | Often cited as having high bioavailability, potentially better than zinc sulfate in some contexts, and is generally well-tolerated.[9][10] |
| Zinc Chloride | Highly soluble in water.[5] |
| Zinc Oxide | Not soluble in water, but soluble in acids and alkalis.[5] Generally not suitable for direct use in neutral pH cell culture media. |
The choice of salt is often less critical than the proper preparation of the stock solution and the control of the culture environment (pH, temperature).[5][11] If you continue to experience issues, comparing the performance of zinc gluconate against zinc sulfate is a valid troubleshooting step.[8]
Troubleshooting Guide
Use the following workflow to diagnose and resolve zinc precipitation in your cell culture experiments.
Caption: Troubleshooting workflow for zinc precipitation.
Experimental Protocols
Protocol 1: Preparation of a Sterile Zinc Stock Solution (100 mM Zinc Gluconate Example)
This protocol is adapted from established methods for preparing zinc gluconate solutions for cell culture applications.[3]
Materials:
-
Zinc Gluconate powder (C₁₂H₂₂O₁₄Zn), high purity or cell culture grade[3]
-
Cell culture grade water (e.g., USP grade or double-distilled H₂O)[3]
-
Sterile 0.22 µm pore size syringe filters[3]
-
Sterile syringes, conical tubes (15 mL, 50 mL), and microcentrifuge tubes[3]
-
Calibrated analytical balance and pH meter[3]
Methodology:
-
Weighing: In a sterile environment (e.g., a biosafety cabinet), accurately weigh 4.557 g of zinc gluconate powder. This will be used to make 100 mL of a 100 mM stock solution.[3]
-
Dissolution: Transfer the powder to a sterile beaker or flask. Add approximately 80 mL of cell culture grade water and a sterile magnetic stir bar. Stir until the powder is completely dissolved. Gentle warming (up to 40°C) can aid dissolution, but the solution must be cooled to room temperature before proceeding.[3]
-
Volume Adjustment: Carefully transfer the dissolved solution to a 100 mL sterile volumetric flask or graduated cylinder. Add cell culture grade water to bring the final volume to exactly 100 mL.[3]
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and filter the solution directly into a sterile bottle or 50 mL conical tube. Do not autoclave zinc solutions. [3]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use sterile microcentrifuge tubes. Clearly label each aliquot with the name, concentration (100 mM Zinc Gluconate), preparation date, and your initials. Store aliquots at -20°C for short-term use or -80°C for long-term storage.[3][8]
Caption: Experimental workflow for preparing a sterile zinc stock solution.
Protocol 2: Assessing Cytotoxicity with an MTT Assay
If you suspect that a precipitate is causing cellular toxicity, an MTT assay can be used to quantify changes in cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your zinc supplement in fresh culture medium. Remove the old medium from the cells and add the treatment media. Include untreated control wells and wells with medium only (no cells) as a background control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 5-10 minutes.[8]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Understanding the Role of Zinc in Cell Culture
Maintaining soluble zinc is essential because it is a critical cofactor for over 300 enzymes and plays a vital role in numerous cellular processes, including gene expression, DNA synthesis, and membrane stabilization.[7] Zinc ions also act as intracellular signaling molecules.[7] When zinc precipitates out of the solution, it becomes biologically unavailable to the cells and can create a toxic environment.[2]
Caption: Simplified overview of zinc uptake and its key cellular roles.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
Technical Support Center: Optimization of Zinc Glutamate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of zinc glutamate (B1630785) for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing zinc glutamate with a high yield?
A high-yield method involves the reaction of monosodium glutamate with a soluble zinc salt, such as zinc sulfate (B86663), in an aqueous solution. The pH of the reaction mixture is a critical parameter that needs to be controlled to ensure the precipitation of this compound. A yield of up to 96.09% has been reported using this method.[1]
Q2: What are the key factors influencing the yield of this compound synthesis?
Several factors can significantly impact the yield:
-
pH of the reaction mixture: The pH must be carefully adjusted to facilitate the precipitation of this compound. A neutral pH of 7.0 is often optimal.[1]
-
Molar ratio of reactants: The stoichiometry between the glutamate source and the zinc salt is crucial. Using an appropriate molar ratio ensures the complete reaction of the limiting reagent.
-
Reaction time and temperature: Allowing the reaction to proceed for a sufficient duration at a suitable temperature, such as room temperature for 2 hours, can maximize product formation.[1]
-
Purity of reagents: The use of high-purity reagents, such as chemical-grade monosodium glutamate and zinc sulfate, is recommended to avoid side reactions and impurities that could lower the yield.[1]
-
Washing and drying of the product: Thorough washing of the precipitate is necessary to remove unreacted starting materials and byproducts, followed by proper drying to obtain the final product at a constant weight.[1]
Q3: Can L-glutamic acid be used directly instead of monosodium glutamate?
Yes, L-glutamic acid can be used as the starting material. In this case, a base such as sodium hydroxide (B78521) (NaOH) is typically added to deprotonate the carboxylic acid groups of glutamic acid, allowing it to react with the zinc salt.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incorrect pH: The pH of the reaction mixture may be too acidic or too alkaline, preventing the complete precipitation of this compound. | Carefully monitor and adjust the pH of the solution to 7.0 using a suitable base (e.g., NaOH solution).[1] |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing. | Ensure the reaction mixture is stirred for at least 2 hours at room temperature to allow for complete precipitation.[1] | |
| Suboptimal Molar Ratio: The ratio of monosodium glutamate to zinc sulfate may not be optimal. | Use a 1:1 molar ratio of the reactants as a starting point. Prepare stock solutions with precise concentrations to ensure accurate stoichiometry.[1] | |
| Loss of Product During Washing: Excessive washing or the use of a solvent in which this compound has some solubility can lead to product loss. | Wash the precipitate with a minimal amount of cold deionized water. Perform washing steps quickly via centrifugation or filtration.[1] | |
| Product is Impure | Inadequate Washing: Residual unreacted starting materials or byproducts may be present in the final product. | Suspend the precipitate in deionized water and centrifuge, repeating this washing step at least three times to ensure the removal of soluble impurities.[1] |
| Contaminated Reagents: The starting materials (monosodium glutamate, zinc sulfate) may contain impurities. | Use high-purity (e.g., chemical pure grade) reagents for the synthesis.[1] | |
| Precipitate Fails to Form | Incorrect Reagent Concentration: The concentrations of the reactant solutions may be too low. | Prepare solutions with the recommended concentrations, for example, a 10% monosodium glutamate solution and a 14.38% zinc sulfate solution.[1] |
| pH is Far from Neutral: The initial pH of the mixed solutions may be too low, preventing the formation of the this compound salt. | Check the pH after mixing the reactant solutions and adjust to 7.0.[1] |
Data Presentation
Table 1: Optimized Parameters for High-Yield this compound Synthesis [1]
| Parameter | Value |
| Reactant 1 | 10% (w/v) Monosodium Glutamate Solution |
| Reactant 2 | 14.38% (w/v) Zinc Sulfate Solution |
| Volume Ratio (Reactant 1:Reactant 2) | 1:1 |
| Reaction pH | 7.0 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Washing Procedure | 3x with deionized water (suspension & centrifugation) |
| Drying Temperature | 100 °C (until constant weight) |
| Reported Yield | 96.09% |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a patented method demonstrating a high yield.[1]
Materials:
-
Monosodium glutamate (chemical pure)
-
Zinc sulfate (chemical pure)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 10% (w/v) monosodium glutamate solution by dissolving 100 g of monosodium glutamate in 1000 mL of deionized water.
-
Prepare a 14.38% (w/v) zinc sulfate solution by dissolving 143.8 g of zinc sulfate in 1000 mL of deionized water.
-
-
Reaction:
-
In a suitable reaction vessel, mix equal volumes (e.g., 1000 mL each) of the 10% monosodium glutamate solution and the 14.38% zinc sulfate solution.
-
Stir the mixture at room temperature.
-
Slowly add NaOH solution to adjust the pH of the mixture to 7.0.
-
Continue stirring at room temperature for 2 hours. A white precipitate of this compound will form.
-
-
Product Isolation and Purification:
-
Separate the precipitate from the solution by centrifugation.
-
Discard the supernatant.
-
Wash the precipitate by suspending it in deionized water, followed by centrifugation. Repeat this washing step three times.
-
After the final wash, dry the precipitate in an oven at 100 °C until a constant weight is achieved.
-
Visualizations
Caption: Workflow for the high-yield synthesis of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
Technical Support Center: Stabilizing Zinc Glutamate in Topical Formulations
This guide is designed for researchers, scientists, and drug development professionals to provide technical support, troubleshooting advice, and standardized protocols for stabilizing zinc glutamate (B1630785) in various topical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of zinc glutamate in topical products?
A1: this compound is utilized in cosmetic and dermatological formulations for several functions. It primarily acts as a skin-conditioning agent, helping to maintain the skin in good condition.[1][2] It also serves as a deodorant by reducing or masking unpleasant body odors and as a hair conditioning agent, leaving hair manageable, soft, and shiny.[1][2] Additionally, it can be used in oral care products.[2]
Q2: What is the recommended concentration of this compound in topical formulations?
A2: According to European regulations, this compound can be incorporated at rates between 0.1% and 5%, with the elemental zinc concentration not exceeding 1%.[3]
Q3: What are the main stability challenges when formulating with this compound?
A3: The primary challenges involve its solubility and reactivity. Zinc ions (Zn²⁺) can interact with other excipients, leading to precipitation, changes in viscosity, or phase separation in emulsions. The stability is also highly dependent on the pH of the formulation.[4][5] Glutamic acid itself can degrade in highly acidic conditions (e.g., 0.1 N HCl) to form pyroglutamic acid, which could alter the complex's properties.[6]
Q4: How does pH affect the stability of this compound in a formulation?
A4: The pH of a formulation is critical for maintaining the stability of this compound.[5] At a high pH, zinc ions have a tendency to precipitate as zinc hydroxide.[7] Conversely, a very low pH can lead to the degradation of the glutamate moiety.[6] A study determined the stability constant of this compound to be high under alkaline conditions (pH 9.0), suggesting the complex itself is stable at that pH, but the formulation's overall stability must be considered.[8] It is crucial to maintain the formulation's pH within a specific range where both the zinc ion and the glutamate ligand remain stable and soluble.
Troubleshooting Guides
This section addresses common problems encountered during the development of topical formulations containing this compound.
Issue 1: Precipitation or Cloudiness Observed in the Formulation
Possible Causes:
-
Incorrect pH: The formulation's pH may have shifted into a range that reduces the solubility of this compound or promotes the formation of insoluble zinc hydroxide.
-
Excipient Incompatibility: Certain anionic polymers, salts, or chelating agents in the formulation may be interacting with the zinc ions, leading to the formation of an insoluble complex.[9][10]
-
Temperature Fluctuations: Exposure to high or low temperatures during storage can affect solubility and lead to precipitation.
-
Concentration Too High: The concentration of this compound may exceed its solubility limit in the formulation base.
Solutions:
-
Verify and Adjust pH: Measure the pH of the formulation. Adjust it using appropriate buffering agents to maintain it within the optimal stability range (typically recommended between pH 5.5 and 7.0 for skin products).[7]
-
Review Excipients: Scrutinize the formula for incompatible ingredients. For instance, some anionic polymers can be problematic; using a non-ionic or cationic polymer might resolve the issue.[7] Avoid strong chelating agents that could strip the zinc from the glutamate.
-
Conduct Solubility Studies: Determine the saturation solubility of this compound in the vehicle at different temperatures to ensure the formulation is not oversaturated.
-
Add Stabilizers: Consider incorporating co-solvents or stabilizing agents like sodium carboxymethylcellulose, which can act as a "safety-net" to combine with free zinc ions before they precipitate.[7]
Issue 2: Change in Viscosity or Texture Over Time
Possible Causes:
-
Interaction with Thickeners: Divalent cations like Zn²⁺ can interact with certain anionic thickening agents (e.g., carbomers, gums), causing a significant change in rheology (either thickening or thinning).
-
Phase Separation: In emulsions, zinc ions can disrupt the stability of the emulsifier at the oil-water interface, leading to coalescence and separation.
-
pH Drift: A change in pH over time can alter the hydration of polymers, affecting viscosity.
Solutions:
-
Select Compatible Thickeners: Use non-ionic or salt-tolerant thickeners such as hydroxyethylcellulose (HEC), hydroxypropyl methylcellulose (B11928114) (HPMC), or certain grades of xanthan gum.
-
Optimize Emulsifier System: Choose robust, non-ionic emulsifiers that are less susceptible to interference from electrolytes.
-
Incorporate a Chelating Agent (with caution): A weak chelating agent may be added to sequester a small number of free zinc ions, but this must be done carefully to avoid destabilizing the this compound complex itself.
-
Buffer the System: Ensure the formulation has a strong buffering capacity to prevent pH drift during its shelf life.
Physicochemical Data
The following table summarizes key quantitative data relevant to formulating with zinc compounds.
| Parameter | Value / Information | Source |
| Log Stability Constant (log β) | 21.013 (at pH 9.0) | [8] |
| Recommended pH Range | 5.5 - 7.0 for optimal skin compatibility and formulation stability. | [7] |
| Typical Concentration | 0.1% - 5.0% (w/w) in cosmetic products. | [3] |
| Maximum Zinc Content | Should not exceed 1% elemental zinc in the final formulation. | [3] |
| Solubility | This compound is a salt of a strong base and weak acid; solubility is pH-dependent. Soluble in water. | [11] |
Key Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol outlines a standard procedure for assessing the stability of a this compound topical formulation under accelerated conditions.
1. Objective: To evaluate the physical and chemical stability of the formulation over time at elevated temperature and humidity.
2. Materials & Equipment:
-
Final formulation packaged in intended commercial containers.
-
Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
pH meter, viscometer, microscope.
-
Analytical instrumentation for zinc quantification (e.g., Atomic Absorption Spectrometer).
3. Methodology:
-
Initial Analysis (Time 0): Analyze samples of the initial batch for all specified parameters. This includes appearance, color, odor, pH, viscosity, microscopic evaluation for crystal growth, and chemical assay for this compound concentration.
-
Sample Storage: Place the packaged samples in the stability chamber.
-
Time Points: Pull samples for full analysis at predetermined intervals, such as 1, 2, 3, and 6 months.
-
Analysis at Each Time Point:
-
Physical Evaluation: Visually inspect for color change, separation, or precipitation.
-
pH Measurement: Measure the pH of the formulation.
-
Viscosity Measurement: Measure the viscosity to check for changes in rheology.
-
Microscopic Examination: Observe a sample under a microscope to detect any crystal formation or changes in emulsion droplet size.
-
Chemical Assay: Quantify the amount of zinc remaining in the formulation using a validated analytical method (see Protocol 2).
-
4. Acceptance Criteria: Define acceptable limits for each parameter. For example, pH should not deviate by more than ±0.5 units, viscosity by ±20%, and the assay should be within 90-110% of the initial concentration.
Protocol 2: Quantification of Zinc by Atomic Absorption Spectrometry (AAS)
This method is a reliable technique for determining the total zinc concentration in a finished product, ensuring the active ingredient has not degraded or precipitated out of the accessible formulation.[12][13]
1. Objective: To accurately quantify the total zinc content in a topical formulation.
2. Materials & Equipment:
-
Atomic Absorption Spectrometer (AAS) with a zinc hollow cathode lamp.
-
Class A volumetric flasks and pipettes.
-
Concentrated nitric acid (trace metal grade).
-
Zinc standard solution (1000 ppm).
-
Deionized water.
-
Hot plate or microwave digestion system.
3. Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 0.5 - 1.0 g of the topical formulation into a digestion vessel.
-
Add 5-10 mL of concentrated nitric acid.
-
Gently heat the sample until the formulation is completely digested and the solution is clear. Use a validated digestion procedure suitable for the sample matrix.
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the digest to a 100 mL volumetric flask and dilute to volume with deionized water.
-
Further dilute an aliquot of this solution as needed to fall within the calibration range.
4. Calibration Curve Preparation:
-
Prepare a series of standard solutions from the 1000 ppm zinc standard, typically ranging from 0.1 to 2.0 ppm.
-
Use the same concentration of nitric acid in the standards as in the prepared samples to match the matrix.
5. Instrumental Analysis:
-
Set up the AAS instrument according to the manufacturer's instructions for zinc analysis (typically at a wavelength of 213.9 nm).
-
Aspirate the blank, standards, and prepared samples into the instrument.
-
Record the absorbance readings for each.
6. Calculation:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of zinc in the diluted sample solution from the calibration curve.
-
Calculate the original concentration of zinc in the topical formulation using the following formula:
Zinc (mg/g) = (C × V × D) / W
Where:
-
C = Concentration from calibration curve (ppm or mg/L)
-
V = Final volume of the digested sample (L)
-
D = Dilution factor (if any)
-
W = Initial weight of the formulation sample (g)
-
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. incibeauty.com [incibeauty.com]
- 3. uk.typology.com [uk.typology.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4992259A - Stable oral composition of zinc - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Zinc oxide as a new antimicrobial preservative of topical products: interactions with common formulation ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-excipient compatibility assessment of solid formulations containing meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
Technical Support Center: Enhancing Oral Zinc Glutamate Bioavailability
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when studying and optimizing the bioavailability of oral zinc glutamate (B1630785) supplements.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between zinc bioaccessibility and bioavailability?
A: Bioaccessibility is the fraction of zinc that is released from the supplement's matrix (e.g., a tablet or capsule) within the gastrointestinal tract, making it available for absorption.[1][2] Bioavailability, on the other hand, is the fraction of the ingested zinc that is actually absorbed by the intestinal cells, enters the systemic circulation, and becomes available for use in the body's metabolic processes.[1] In vitro experiments typically measure bioaccessibility, which is a crucial first step for bioavailability to occur.[1]
Q2: Why is zinc from zinc glutamate expected to be more bioavailable than from inorganic salts like zinc oxide?
A: this compound is an organic salt where zinc is chelated to an amino acid, glutamic acid. Organic forms of zinc, including citrate, gluconate, and amino acid chelates like glycinate, are generally more soluble and bioavailable than inorganic forms.[1][3] Zinc oxide, for instance, has very low solubility, especially at the neutral pH of the small intestine, which can severely limit its absorption.[1][4] Peptides and amino acids can form soluble complexes with zinc, which enhances its uptake and may allow it to utilize amino acid transporters in the intestine.[5][6][7]
Q3: What are the most critical dietary inhibitors to control for in our experiments?
A: The primary inhibitor is phytic acid (phytate) , commonly found in plant-based foods like cereals, grains, and legumes.[1][8][9][10] Phytate forms insoluble complexes with zinc, preventing its absorption.[1][5] Other significant inhibitors include:
-
Minerals: High levels of supplemental iron, calcium, and copper can compete with zinc for the same absorption pathways.[8][9][10]
-
Polyphenols: Certain polyphenols found in tea and some plant extracts can also reduce zinc absorption, particularly in the presence of phytate.[11][12][13][14]
Q4: What is the significance of the phytate-to-zinc molar ratio?
A: This ratio is a critical predictor of zinc bioavailability. A molar ratio exceeding 15:1 is considered indicative of poor zinc bioavailability and is often used in experimental models to induce zinc deficiency.[1][6][15] Ratios below 5:1 suggest good bioavailability.[1] Precise control of this ratio is essential for reproducible results in studies involving dietary matrices.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low Zinc Transport in Caco-2 Cell Model | 1. Inhibitor Contamination: Presence of phytates or competing minerals in the culture medium or test compound matrix. 2. Cell Monolayer Integrity: Compromised tight junctions in the Caco-2 cell monolayer. 3. Low Zinc Solubility: Precipitation of this compound at the pH of the transport buffer. | 1. Analyze all components of the test solution for inhibitors. Use a chelating agent like EDTA as a positive control to see if absorption can be improved.[11] 2. Measure Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure monolayer integrity. 3. Verify the pH of your transport buffer. Consider including low-molecular-weight organic acids like citrate, which can form soluble ligands with zinc and prevent precipitation.[10] |
| High Variability in In Vivo Animal Studies | 1. Dietary Inconsistencies: Variation in the composition of the animal chow, especially phytate and mineral content.[16] 2. Homeostatic Regulation: The animals' baseline zinc status affects absorption efficiency; zinc-deficient animals will absorb zinc more readily.[8][17] 3. Gastrointestinal Factors: Differences in gut health, microbiota, and transit time among animals. | 1. Use a purified, controlled diet for all study arms to eliminate dietary variables. Analyze the chow for zinc, phytate, iron, and calcium content. 2. Ensure all animals have the same zinc status at the start of the study through a controlled dietary lead-in period. 3. Randomize animals across groups and ensure consistent housing and handling conditions. Increase sample size if variability remains high. |
| Precipitation of Zinc in Formulation | 1. pH Sensitivity: Zinc salts, including this compound, can be less soluble at neutral or alkaline pH, which is encountered in the small intestine. 2. Interaction with Excipients: Formulation excipients may be interacting with the zinc salt to form insoluble complexes. | 1. Test the solubility of your formulation across a pH range from 3.0 to 7.5. 2. Incorporate enhancers like citric acid or use co-formulations with amino acids (e.g., histidine, methionine) or peptides that act as soluble chelators.[1][9][10] 3. Evaluate each excipient individually for its impact on zinc solubility. |
Quantitative Data on Zinc Bioavailability
The following tables summarize data on the comparative bioavailability of different zinc forms and the impact of common inhibitors and enhancers.
Table 1: Comparative Bioavailability of Different Oral Zinc Forms Data is presented to show general trends; specific values can vary by study design. This compound is expected to perform similarly to other organic/chelated forms.
| Zinc Form | Type | Relative Bioavailability/Absorption Notes | References |
| Zinc Bisglycinate | Amino Acid Chelate | Showed 43.4% higher bioavailability compared to zinc gluconate in one human study. | [3] |
| Zinc Gluconate | Organic Salt | Consistently demonstrates significantly higher absorption and bioavailability compared to zinc oxide. Median fractional absorption was ~61%. | [1][3][17] |
| Zinc Citrate | Organic Salt | Absorption is comparable to zinc gluconate and significantly higher than zinc oxide. | [1][6] |
| Zinc Sulfate (B86663) | Inorganic Salt | Water-soluble, but may have lower bioaccessibility than organic forms and can cause gastrointestinal side effects. | [1][2] |
| Zinc Oxide | Inorganic Salt | Low solubility and significantly lower bioavailability compared to organic zinc salts. Fractional absorption can be very low in some individuals. | [1][4][17] |
Table 2: Impact of Inhibitors and Enhancers on Fractional Zinc Absorption (FAZ) Based on a study using zinc-fortified maize or sorghum porridges.
| Condition | Modifier | Molar Ratio | % Change in FAZ | Reference |
| High-Phytate Maize Porridge + ZnSO₄ | Phytase (Enzyme) | N/A | >80% Increase | [11][14][18] |
| High-Phytate Maize Porridge + ZnSO₄ | EDTA (Chelator) | 1:1 (EDTA:Zinc) | ~30% Increase | [11][14][18] |
| High-Phytate Sorghum Porridge + ZnSO₄ | Polyphenols (Inhibitor) | N/A | ~20% Decrease | [11][14][18] |
Visualizing Key Pathways and Processes
Intestinal Zinc Absorption Pathway
The absorption of zinc is a highly regulated process occurring primarily in the small intestine. Zinc ions are transported from the intestinal lumen into the enterocytes (intestinal cells) mainly by the ZIP4 transporter. Inside the cell, zinc can be buffered by binding to metallothionein (B12644479) before being exported into the bloodstream via the ZnT1 transporter on the basolateral membrane.[6][19][20][21][22]
Factors Influencing Zinc Bioavailability
The net bioavailability of zinc from an oral supplement is a balance between inhibitory and enhancing factors present in the gastrointestinal lumen.
Experimental Protocols
Protocol 1: In Vitro Bioaccessibility via Simulated Gastrointestinal Digestion
This protocol, adapted from the standardized INFOGEST method, is used to determine the fraction of zinc that becomes soluble (bioaccessible) under simulated digestive conditions.[23]
1. Reagent Preparation:
-
Simulated Salivary Fluid (SSF): Prepare electrolyte stock solution. Just before use, add α-amylase and adjust pH to 7.0.
-
Simulated Gastric Fluid (SGF): Prepare electrolyte stock solution. Just before use, add pepsin and adjust pH to 3.0 with HCl.
-
Simulated Intestinal Fluid (SIF): Prepare electrolyte stock solution. Just before use, add pancreatin (B1164899) and bile salts, and adjust pH to 7.0 with NaOH.
2. Digestion Procedure:
-
Sample Preparation: Accurately weigh the this compound supplement and homogenize in a defined volume of distilled water.
-
Oral Phase: Mix the sample with SSF (1:1 v/v). Incubate at 37°C for 2 minutes with constant mixing.
-
Gastric Phase: Add SGF to the oral bolus (1:1 v/v). Adjust pH to 3.0. Incubate at 37°C for 2 hours with constant mixing.
-
Intestinal Phase: Add SIF to the gastric chyme (1:1 v/v). Adjust pH to 7.0. Incubate at 37°C for 2 hours with constant mixing.
3. Sample Analysis:
-
After the intestinal phase, centrifuge the sample to separate the soluble fraction (supernatant) from the insoluble residue.
-
Filter the supernatant. This filtered liquid contains the bioaccessible zinc.
-
Quantify the zinc concentration in the filtered supernatant using Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2]
-
Calculation: Bioaccessibility (%) = (Zinc in soluble fraction / Total zinc in initial sample) * 100.
Protocol 2: Zinc Permeability Using Caco-2 Cell Monolayers
This method assesses the transport of zinc across a cellular model of the intestinal epithelium, providing an estimate of bioavailability.
1. Cell Culture:
-
Culture Caco-2 cells on microporous membrane inserts (e.g., Transwell®) for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal barrier.
2. Transport Experiment:
-
Preparation: Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Apical Application: Remove the buffer from the apical (upper) compartment and replace it with the test solution containing this compound (prepared from the bioaccessible fraction of the in vitro digestion). Add fresh transport buffer to the basolateral (lower) compartment.[23]
-
Incubation: Incubate the plate at 37°C.
-
Basolateral Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.[23]
3. Analysis and Calculation:
-
Zinc Quantification: Measure the concentration of zinc in the basolateral samples using FAAS or ICP-MS.
-
Calculate Apparent Permeability Coefficient (Papp): This value represents the rate of zinc transport across the cell monolayer.[23]
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt = Rate of zinc appearance in the basolateral compartment (μg/s).
-
A = Surface area of the membrane (cm²).
-
C₀ = Initial concentration of zinc in the apical compartment (μg/mL).[23]
-
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical approach to measure the bioavailability of this compound in a living system.
1. Animal Model and Acclimation:
-
Use male Sprague-Dawley rats (or a similar model).
-
Acclimate animals for at least one week with a standard diet. For controlled studies, switch to a purified, zinc-adequate diet to normalize zinc status before the experiment.
2. Study Design:
-
Employ a crossover or parallel-group design.
-
Fast animals overnight (with access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a specified dose. Include a control group (e.g., vehicle) and a reference group (e.g., zinc sulfate or an intravenous zinc dose to determine absolute bioavailability).
3. Sample Collection:
-
Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[17]
-
Process blood to obtain plasma or serum and store at -80°C until analysis.
4. Pharmacokinetic Analysis:
-
Measure zinc concentrations in plasma/serum samples using ICP-MS or FAAS.
-
Calculate key pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total zinc exposure over time.
-
-
Compare the AUC from the oral this compound dose to the AUC from the reference group to determine relative bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development, characterization and in vivo zinc absorption capacity of a novel soy meal hydrolysate-zinc complexes [frontiersin.org]
- 8. nakednutrition.com [nakednutrition.com]
- 9. researchgate.net [researchgate.net]
- 10. Dietary factors influencing zinc absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of phytase, EDTA, and polyphenols on zinc absorption in adults from porridges fortified with zinc sulfate or zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactive Dietary Polyphenols on Zinc Transport across the Intestinal Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ovid.com [ovid.com]
- 19. Gastrointestinal Factors Influencing Zinc Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cambridge.org [cambridge.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Zinc Glutamate MOF Crystal Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zinc glutamate (B1630785) metal-organic frameworks (MOFs).
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of zinc glutamate MOFs, offering potential causes and solutions in a question-and-answer format.
Issue 1: No crystal formation or very low yield.
-
Question: I followed the synthesis protocol, but no precipitate or very little solid material was formed. What could be the issue?
-
Answer: The absence of crystal formation can be attributed to several factors related to the reaction conditions. Here are some potential causes and their solutions:
-
Incorrect pH: The pH of the reaction mixture is crucial for the deprotonation of glutamic acid and the coordination with zinc ions. An inappropriate pH can hinder the formation of the MOF structure. It is important to ensure the correct pH is achieved as specified in the protocol.
-
Inadequate mixing or dissolution of reactants: Ensure that both the zinc salt and glutamic acid are fully dissolved in the solvent before mixing to ensure a homogeneous reaction mixture.
-
Low concentration of reactants: If the concentration of the reactants is too low, the supersaturation required for nucleation and crystal growth may not be reached. You may need to increase the concentration of your starting materials.
-
Presence of inhibiting impurities: Impurities in the reactants or solvent can interfere with the crystallization process. Use high-purity reagents and solvents.
-
Issue 2: Formation of an amorphous solid instead of crystalline MOF.
-
Question: I obtained a solid product, but X-ray diffraction (XRD) analysis shows an amorphous pattern instead of sharp crystalline peaks. What went wrong?
-
Answer: The formation of an amorphous product indicates that the long-range order characteristic of a crystalline MOF has not been established. This can be caused by:
-
Rapid precipitation: If the reaction proceeds too quickly, the molecules may not have enough time to arrange themselves into an ordered crystalline lattice, resulting in an amorphous solid. To slow down the reaction, consider lowering the reaction temperature or reducing the concentration of the reactants.
-
Incorrect solvent system: The choice of solvent can significantly influence the crystallinity of the final product. For this compound MOF, an aqueous medium is commonly used for facile room-temperature synthesis.[1][2][3][4]
-
Inappropriate temperature: While a facile synthesis can be performed at room temperature, some MOF syntheses require specific temperature control to promote the formation of a crystalline phase.[5] For solvothermal methods, ensure the correct temperature is maintained for the specified duration.
-
Issue 3: The obtained MOF crystals are too small or form a fine powder.
-
Question: The synthesis yielded a product, but the crystals are very small, making them difficult to handle and characterize. How can I obtain larger crystals?
-
Answer: The formation of small crystals is often a result of a high nucleation rate compared to the crystal growth rate. To encourage the growth of larger crystals, you can try the following:
-
Slower reactant addition: Adding one reactant solution to the other slowly and with vigorous stirring can help control the nucleation process and promote the growth of existing crystals.
-
Temperature optimization: Adjusting the reaction temperature can influence the kinetics of nucleation and growth. A slightly higher or lower temperature might favor the growth of larger crystals.
-
Use of modulators: The addition of certain molecules, known as modulators, can compete with the linker for coordination to the metal ions, thereby slowing down the nucleation rate and allowing for the growth of larger, more well-defined crystals.
-
Issue 4: The MOF crystals are not stable and degrade upon isolation.
-
Question: The crystals look well-formed in the reaction mixture, but they seem to degrade or lose their crystallinity after being filtered and dried. What is the cause and how can I prevent this?
-
Answer: The instability of MOF crystals upon isolation can be due to the loss of solvent molecules that are part of the framework's structure. To address this:
-
Gentle drying conditions: Avoid aggressive drying methods such as high temperatures or high vacuum, which can cause the framework to collapse. Air-drying or drying under a mild vacuum at a moderate temperature is often preferred.
-
Solvent exchange: Before drying, it can be beneficial to exchange the synthesis solvent with a less volatile one that can better support the framework structure as the primary solvent is removed.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of zinc salt to glutamic acid for the synthesis of this compound MOF?
A1: While the optimal molar ratio can vary slightly depending on the specific protocol and desired crystal properties, a common starting point is a 1:1 molar ratio of the zinc salt (e.g., zinc sulfate (B86663) heptahydrate) to L-glutamic acid.[3]
Q2: What is the role of NaOH in the facile synthesis of this compound MOF?
A2: Sodium hydroxide (B78521) (NaOH) is used to deprotonate the carboxylic acid groups of glutamic acid, enabling it to coordinate with the zinc ions and form the MOF structure. The amount of NaOH used will directly influence the pH of the reaction mixture.[3]
Q3: What characterization techniques are essential to confirm the successful formation of this compound MOF?
A3: The primary technique to confirm the crystallinity and phase purity of the synthesized MOF is Powder X-ray Diffraction (PXRD). Other important characterization techniques include Fourier-Transform Infrared Spectroscopy (FTIR) to identify the functional groups and coordination, Thermogravimetric Analysis (TGA) to assess thermal stability and solvent content, and Scanning Electron Microscopy (SEM) to observe the crystal morphology and size.[3][5][6]
Quantitative Data on Synthesis Parameters
The following table summarizes the key synthesis parameters for this compound MOF and their general influence on the final product.
| Parameter | Value/Range | Effect on Crystal Formation | Reference(s) |
| Molar Ratio (Zinc:Glutamic Acid) | 1:1 | Commonly used for facile synthesis. Deviations can affect yield and crystallinity. | [3] |
| Temperature | Room Temperature | A facile and sustainable method for synthesis in an aqueous medium. | [1][2][4] |
| Higher Temperatures (e.g., 120°C) | May be used in solvothermal methods, potentially influencing crystal size and morphology. | [7] | |
| pH | ~7-9 | Crucial for deprotonation of glutamic acid and coordination. The use of NaOH is key to achieving this range. | |
| Solvent | Water | Enables a green and facile room-temperature synthesis. | [1][2][3][4] |
| DMF/Methanol | Often used in solvothermal synthesis of other zinc-based MOFs. | [5][7] | |
| Reaction Time | Instantaneous precipitation | In the facile room-temperature synthesis, the product forms rapidly upon mixing the reagents. | [3] |
| Several hours to days | Typical for solvothermal methods to allow for crystal growth. | [7] |
Experimental Protocol: Facile Room-Temperature Synthesis of this compound MOF
This protocol is based on the sustainable synthesis method reported by Kathalikkattil et al.[1][3]
Materials:
-
L-Glutamic acid (>99%)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O) (>99%)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a beaker, dissolve L-Glutamic acid (0.294 g, 2 mmol) and sodium hydroxide (0.200 g, 5 mmol) in deionized water.
-
In a separate beaker, dissolve zinc sulfate heptahydrate (0.575 g, 2 mmol) in deionized water.
-
With stirring, add the zinc sulfate solution to the glutamic acid/NaOH solution.
-
A white precipitate of this compound MOF will form readily.
-
Collect the white solid by filtration.
-
Wash the product with deionized water.
-
Air-dry the final product.
Characterization:
-
PXRD: Confirm the crystalline structure by comparing the obtained pattern with literature data for this compound MOF.
-
FTIR: Verify the presence of characteristic peaks for the glutamate linker and the coordination to the zinc center.
-
TGA: Analyze the thermal stability and determine the presence of coordinated or guest water molecules.
-
SEM: Observe the morphology and size of the synthesized crystals.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound MOF crystal formation.
References
- 1. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Insights into the Mechanochemical Synthesis of MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zinc Glutamate Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the pH optimization of zinc glutamate (B1630785) complex formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation.
| Issue | Possible Cause | Suggested Solution |
| Low yield of zinc glutamate complex | Suboptimal pH. | The formation of the zinc-glutamate complex is highly pH-dependent. At pH values below 9, glutamate is not fully deprotonated, leading to less effective complexation. An optimal pH of 9.5 has been identified for maximizing the formation of soluble zinc-glutamate complexes.[1][2] |
| Precipitation of zinc hydroxide (B78521). | At pH values above 9.5, there is an increased risk of forming insoluble zinc hydroxide, which reduces the concentration of free Zn2+ available to form the desired complex.[1][2] Carefully control the pH and avoid exceeding 9.5. | |
| Incorrect stoichiometry. | An insufficient amount of glutamate will result in incomplete complexation of the zinc ions. | |
| Precipitate formation in the reaction mixture | Formation of insoluble zinc hydroxide. | This is likely to occur at a pH above 9.5.[1][2] Lower the pH to 9.0-9.5 and ensure it is well-controlled. |
| Low solubility of the zinc salt. | Ensure the zinc salt used is fully dissolved before adding the glutamate solution. | |
| Inconsistent or non-reproducible results | Fluctuations in pH. | Small changes in pH can significantly impact the equilibrium of the complex formation. Use a reliable buffer system and calibrate the pH meter regularly. |
| Temperature variations. | The stability of the complex can be temperature-dependent. Perform experiments at a constant and controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the zinc-glutamate complex?
A1: The optimal pH for maximizing the formation of soluble zinc-glutamate complexes is approximately 9.5.[1][2] At this pH, glutamic acid is predominantly in its fully deprotonated, doubly charged anionic form (Glu²⁻), which is the most effective species for chelating zinc ions.[1][2]
Q2: Why is pH so critical for zinc-glutamate complex formation?
A2: The pH of the solution dictates the speciation of glutamic acid. Glutamic acid has two carboxylic acid groups and one amino group, each with its own pKa value. The fully deprotonated form (Glu²⁻), which is necessary for efficient bidentate chelation of the zinc ion, only becomes the predominant species at a pH above 9.[1][2] At lower pH values, the glutamate will be in its protonated forms (H₂Glu or HGlu⁻), which are less effective at forming stable complexes with Zn²⁺.[1][2]
Q3: What happens if the pH is too high?
A3: If the pH increases significantly above 9.5 (e.g., to 10.5), the concentration of hydroxide ions (OH⁻) becomes high enough to cause the precipitation of insoluble zinc hydroxide (Zn(OH)₂).[1][2] This removes free Zn²⁺ ions from the solution, thereby reducing the yield of the desired zinc-glutamate complex.[1][2]
Q4: What is the stability constant of the zinc-glutamate complex?
A4: One study determined the stability constant (log β) of the zinc-glutamate complex to be approximately 21.013 at a pH of 9.0.[3][4]
Quantitative Data Summary
The following table summarizes the key pH-dependent parameters for this compound complex formation.
| pH | Predominant Glutamate Species | Zinc Complexation Efficiency | Observations |
| < 2 | H₃Glu⁺ | Very Low | Both carboxyl groups are protonated.[1] |
| 2 - 4 | H₂Glu (zwitterion) | Low | One carboxyl group is deprotonated.[1] |
| 5 - 9 | HGlu⁻ | Moderate | Both carboxyl groups are deprotonated, but the amino group is still protonated.[1] |
| 9.5 | Glu²⁻ | High (Optimal) | The amino group is deprotonated, allowing for efficient chelation. This pH maximizes soluble zinc-glutamate complex formation. [1][2] |
| > 10.5 | Glu²⁻ | Decreasing | Formation of insoluble zinc hydroxide competes with glutamate complexation.[1][2] |
Experimental Protocol: pH Optimization for this compound Complex Formation
This protocol outlines a method for determining the optimal pH for this compound complex formation using UV-Vis spectrophotometry.
1. Materials and Reagents:
-
Zinc sulfate (B86663) (ZnSO₄) or other soluble zinc salt
-
L-Glutamic acid monosodium salt (MSG)
-
Deionized water
-
Buffer solutions (pH range 7.0 - 10.5)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
UV-Vis spectrophotometer and cuvettes
2. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of ZnSO₄ in deionized water.
-
Prepare a 100 mM stock solution of MSG in deionized water.
3. Experimental Procedure:
-
Set up a series of vials or test tubes.
-
In each vial, add a fixed amount of the ZnSO₄ stock solution (e.g., 1 mL for a final concentration of 1 mM).
-
Add a fixed amount of the MSG stock solution to each vial (e.g., 1 mL for a final concentration of 10 mM, ensuring a ligand-to-metal ratio of 10:1).
-
Adjust the pH of each solution to a different value within the desired range (e.g., 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0, 10.5) using small additions of 0.1 M HCl or 0.1 M NaOH. Use a calibrated pH meter to monitor the pH.
-
Bring the final volume of each solution to 10 mL with the corresponding buffer solution to maintain a constant pH.
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm). Use the corresponding buffer solution as a blank.
-
The formation of the zinc-glutamate complex may lead to a change in the absorbance spectrum compared to the spectra of the individual reactants. The pH that results in the maximum absorbance change is the optimal pH for complex formation.
4. Data Analysis:
-
Plot the absorbance at the wavelength of maximum change as a function of pH.
-
The peak of this plot will indicate the optimal pH for this compound complex formation under the tested conditions.
Visualizations
Caption: Experimental workflow for pH optimization.
Caption: Zinc-glutamate complex formation equilibrium.
References
Strategies to reduce degradation of zinc glutamate during electrowinning
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of zinc glutamate (B1630785) during the electrowinning process. It is intended for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guide
This guide addresses common issues encountered during zinc electrowinning from a glutamate-based electrolyte, with a focus on problems arising from the degradation of the organic ligand.
| Observed Problem | Potential Cause(s) Related to Glutamate Degradation | Recommended Actions & Investigation |
| Rapid decrease in current efficiency over time, especially with recycled electrolyte. | 1. Loss of Glutamate: Anodic oxidation reduces the concentration of glutamate, decreasing its effectiveness as a complexing agent and pH buffer.[1] 2. Formation of Inhibitory Byproducts: Degradation products may interfere with zinc deposition. | 1. Quantify Glutamate Concentration: Use HPLC or LC/MS to measure the glutamate concentration before and after electrolysis. 2. Replenish Glutamate: Add fresh zinc glutamate to restore the desired concentration. 3. Optimize Operating Parameters: Lower the anode current density and operating temperature. |
| Electrolyte turns brown or develops a tar-like substance. | Polymerization of Degradation Products: Anodic oxidation of amino acids can lead to the formation of complex organic molecules and polymers. | 1. Activated Carbon Treatment: Pass the electrolyte through a bed of activated carbon to remove organic impurities. 2. Review Anode Material: Certain anode materials, particularly dimensionally stable anodes (DSAs), can be susceptible to fouling and may catalyze organic degradation.[2] 3. Lower Current Density: High current densities can accelerate the rate of unwanted side reactions. |
| Poor zinc deposit morphology (e.g., powdery, dendritic, or burnt deposits). | Shift in Local pH at Cathode: Glutamate degradation can reduce the buffering capacity of the electrolyte, leading to significant pH drops at the anode and potentially unstable conditions at the cathode. Interference from Byproducts: Organic degradation products can adsorb onto the cathode surface, disrupting crystal growth. | 1. Monitor and Adjust pH: Maintain a stable bulk electrolyte pH, ideally in the neutral to slightly alkaline range, to ensure the stability of the zinc-glutamate complex.[3] 2. Purify the Electrolyte: Use activated carbon filtration to remove dissolved organic byproducts. 3. Add Leveling Agents: Consider the use of specific organic additives designed to improve deposit morphology, but test for compatibility with the glutamate electrolyte. |
| Unusually high cell voltage or anode passivation. | Anode Fouling: Degradation byproducts can form an insulating layer on the anode surface, increasing electrical resistance.[4] Anode Corrosion: Aggressive oxidation conditions can lead to the degradation of the anode itself, especially with certain coatings on titanium anodes.[2] | 1. Inspect and Clean Anode: Physically inspect the anode for any coatings or discoloration and clean if necessary. 2. Evaluate Anode Material: Consider testing alternative anode materials. Lead-silver anodes, for instance, behave differently than mixed metal oxide (MMO) coated anodes in the presence of organics.[5] 3. Cyclic Voltammetry: Perform electrochemical analysis to check for signs of passivation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound degradation and why does it occur during electrowinning?
A1: this compound degradation is the electrochemical breakdown of the glutamate ligand, primarily through oxidation at the anode.[2][3] During electrowinning, the anode operates at a high positive potential to facilitate the oxygen evolution reaction. This high potential can also oxidize organic molecules like glutamate that are present in the electrolyte. The process can involve the formation of radicals and lead to decarboxylation and the creation of various smaller organic molecules and polymers.[2][6]
Q2: What are the primary factors that influence the rate of glutamate degradation?
A2: The primary factors are:
-
Anode Potential / Current Density: Higher anodic potentials and current densities increase the driving force for oxidation, accelerating glutamate degradation.
-
Electrolyte pH: The pH affects the chemical form of glutamic acid in the solution. Lower pH can influence the rate of glutamate oxidation.[3][7]
-
Anode Material: The catalytic properties of the anode surface play a crucial role. Some materials, like certain mixed metal oxides on titanium (Dimensionally Stable Anodes), can be more aggressive in oxidizing organic compounds compared to traditional lead-alloy anodes.[2]
-
Temperature: Higher temperatures generally increase the rates of all chemical and electrochemical reactions, including degradation.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: You can monitor degradation through:
-
Direct Measurement: Quantify the concentration of glutamic acid in the electrolyte over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).[8][9][10][11]
-
Indirect Indicators:
-
Current Efficiency: A steady decline in current efficiency with a recycled electrolyte can indicate a loss of the complexing agent.[1]
-
Electrolyte Color: The appearance of a yellow or brown color can signify the formation of polymeric degradation products.
-
Total Organic Carbon (TOC): A decrease in TOC that doesn't correspond to the deposition of zinc can suggest that organic carbon is being lost as CO2 due to complete oxidation.
-
Q4: Are there any additives that can help reduce glutamate degradation?
A4: The use of specific inhibitors for glutamate degradation in electrowinning is not well-documented in publicly available literature. However, in other fields, certain organic compounds are used as corrosion inhibitors because they adsorb onto electrode surfaces and suppress specific reactions.[9][12][13] The introduction of any new additive would require careful investigation to ensure it doesn't negatively impact zinc deposition, current efficiency, or product purity. It is often more practical to optimize the primary operating parameters first.
Experimental Protocols
Protocol 1: Quantification of Glutamate in Electrolyte via HPLC
This protocol provides a general method for determining the concentration of glutamic acid in an electrolyte solution.
1. Sample Preparation: a. Withdraw a 1 mL aliquot of the this compound electrolyte. b. Perform a serial dilution with ultrapure water to bring the expected glutamate concentration into the calibration range (e.g., 1-100 ppm). c. Filter the diluted sample through a 0.22 µm syringe filter to remove any suspended solids.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
- Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic modifier like methanol (B129727) or acetonitrile.
- Detection: UV detector at a low wavelength (e.g., 210 nm) or a more specific method involving pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection.[10]
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 µL.
3. Calibration and Quantification: a. Prepare a series of glutamic acid standards of known concentrations in ultrapure water. b. Run the standards through the HPLC system to generate a calibration curve (peak area vs. concentration). c. Run the prepared electrolyte samples. d. Determine the glutamate concentration in the samples by comparing their peak areas to the calibration curve, accounting for the dilution factor.
Protocol 2: Lab-Scale Electrochemical Cell for Degradation Studies
This protocol describes a setup to quantitatively assess the impact of different parameters on glutamate degradation.
1. Cell Setup: a. Use a two-compartment electrochemical cell separated by a proton-exchange membrane to isolate anodic and cathodic processes. b. Anode: Use the material of interest (e.g., Pb-Ag alloy, IrO2-coated titanium). c. Cathode: Use a high-purity zinc or aluminum sheet. d. Reference Electrode: Place a reference electrode (e.g., Ag/AgCl) in the anodic compartment to accurately measure the anode potential. e. Electrolyte: Fill both compartments with the this compound electrolyte of known initial concentration.
2. Experimental Procedure: a. Heat the electrolyte to the desired operating temperature and maintain it using a water bath. b. Apply a constant current density (e.g., 50, 100, 200 A/m²) using a galvanostat. c. Run the electrolysis for a set period (e.g., 2, 4, 6 hours). d. During the experiment, periodically withdraw small aliquots of the anolyte for analysis.
3. Analysis: a. Analyze the withdrawn samples for glutamate concentration using the HPLC method described in Protocol 1. b. Plot the glutamate concentration versus time for each set of operating conditions (current density, temperature, anode material). c. Calculate the degradation rate under each condition to identify the optimal parameters for minimizing degradation.
Visualizations
Caption: Potential anodic oxidation pathway for glutamate degradation.
Caption: Troubleshooting workflow for this compound electrolyte issues.
Caption: Key parameters influencing the rate of glutamate degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors that affect anode life in electrowinning [emew.com]
- 3. Effect of pH on glutamate efflux from rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06885D [pubs.rsc.org]
- 5. Insoluble Anodes for Electrowinning Zinc & Metals - 911Metallurgist [911metallurgist.com]
- 6. surfacesciencewestern.com [surfacesciencewestern.com]
- 7. researchgate.net [researchgate.net]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics and Mechanism of Neotame Removal by Anodic Oxidation of Modified Lead Dioxide [ykcs.ac.cn]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Zinc Glutamate Catalyst for Improved Efficiency
Welcome to the technical support center for the refinement and application of zinc glutamate (B1630785) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of zinc glutamate catalysts?
A1: this compound catalysts, particularly in the form of metal-organic frameworks (MOFs), are versatile heterogeneous catalysts. Their primary reported applications include:
-
CO2 Fixation: Catalyzing the reaction of CO2 with epoxides to produce cyclic carbonates, a class of valuable compounds with applications as polar aprotic solvents and electrolytes.[1][2]
-
Photocatalysis: Degradation of organic dyes under visible light, showcasing their potential in environmental remediation.
-
Organic Synthesis: While less specific data is available for this compound itself, related zinc-based catalysts are widely used in organic synthesis for reactions such as aldol (B89426) condensations, transesterification, and other C-C bond-forming reactions.[3][4][5][6]
Q2: What are the key advantages of using a this compound catalyst?
A2: this compound catalysts offer several advantages:
-
Sustainability: They are often synthesized from readily available, biocompatible materials like L-glutamic acid and zinc salts.[1][2]
-
Heterogeneous Nature: As solid catalysts, they can be easily separated from the reaction mixture, facilitating product purification and catalyst recycling.[6][7][8]
-
Water Stability: Certain this compound MOFs have demonstrated stability in aqueous environments, which is advantageous for green chemistry applications.[1][2]
-
Mild Reaction Conditions: Many reactions catalyzed by this compound can be carried out under relatively mild conditions of temperature and pressure.[1]
Q3: How can I synthesize the this compound MOF catalyst?
A3: A common method for synthesizing this compound MOF is through a facile room temperature reaction in an aqueous medium. The detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: My synthesized this compound MOF crystals are degrading after removal from the reaction mixture. What should I do?
A4: Degradation of MOF crystals upon isolation is a common issue, often due to the loss of solvent molecules that stabilize the framework. Here are some troubleshooting steps:
-
Avoid Water for Solvent Exchange: Zinc-based MOFs can be sensitive to water, which can lead to degradation.[9]
-
Alternative Solvents: If DMF was used as the synthesis solvent, consider solvent exchange with DMA (dimethylacetamide) or DEF (diethylformamide) instead of more polar solvents.[9]
-
Handling Technique: To obtain a crystal structure via single-crystal X-ray diffraction, you can try to quickly transfer a crystal from the mother liquor to a drop of oil (e.g., Paratone) or grease on a microscope slide. This can protect it from desolvation during mounting.[9] Another technique is to load the crystal and some mother liquor into a borosilicate capillary, seal it, and then mount it for analysis.[9]
Q5: What are common causes of low catalytic activity or yield?
A5: Low activity or yield can stem from several factors:
-
Catalyst Deactivation: The catalyst's active sites may be poisoned by impurities in the reactants or solvent. Strong coordinating species can block the zinc centers.
-
Thermal Degradation: Exceeding the catalyst's thermal stability range can lead to decomposition.
-
Moisture: For reactions sensitive to water, the presence of moisture can hydrolyze the catalyst or interfere with the reaction mechanism.
-
Mass Transfer Limitations: In heterogeneous catalysis, the diffusion of reactants to the active sites and products away from them can be a limiting factor, especially with viscous reaction mixtures or catalysts with small pore sizes.[10]
-
Improper Activation: Some catalysts require an activation step (e.g., heating under vacuum) to remove coordinated solvent molecules and expose the active sites. However, some this compound MOFs are reported to be ready-to-use without activation.[1][2]
Troubleshooting Guides
Issue 1: Low Product Yield in CO2 Cycloaddition
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Increase the catalyst amount incrementally (e.g., in 0.5 mol% steps) to find the optimal loading. |
| Low CO2 Pressure | While some reactions proceed at atmospheric pressure, increasing the CO2 pressure can enhance the reaction rate and yield. |
| Presence of Water (in excess) | While some water can be beneficial, excess water may lead to side reactions. Ensure reactants are appropriately dried if necessary for your specific substrate. |
| Poor Catalyst Quality | Verify the crystallinity and purity of your synthesized catalyst using techniques like Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) spectroscopy. |
| Mass Transfer Limitations | Ensure efficient stirring to suspend the catalyst particles and improve contact with reactants. |
Issue 2: Difficulty in Catalyst Recovery and Recycling
| Possible Cause | Troubleshooting Steps |
| Fine Catalyst Particles | If the catalyst particles are too fine for filtration, try centrifugation at a higher speed or for a longer duration to pellet the catalyst. |
| Catalyst Leaching | Metal leaching can occur, reducing the activity of the recycled catalyst. After the reaction, analyze the product mixture for zinc content using Inductively Coupled Plasma (ICP) analysis. |
| Fouling of Catalyst Surface | Byproducts or polymers can deposit on the catalyst surface, blocking active sites. Wash the recovered catalyst with a suitable solvent to remove adsorbed species before reuse. |
| Structural Degradation | The catalyst structure may not be stable under the reaction conditions. Analyze the recycled catalyst using PXRD to check for any changes in its crystal structure. |
Data Presentation
Table 1: Performance of this compound MOF in CO2 Cycloaddition with Propylene (B89431) Oxide
| Entry | Co-catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |
| 1 | None | 25 | 10 | 24 | 45 |
| 2 | TBAB | 25 | 10 | 24 | 92 |
| 3 | None | 50 | 10 | 12 | 60 |
| 4 | TBAB | 50 | 10 | 12 | >99 |
Data adapted from studies on zinc-based MOFs for CO2 fixation. TBAB (Tetrabutylammonium bromide) is a common co-catalyst.[1]
Table 2: Comparison of Zinc-Based Catalysts in Transesterification of Soybean Oil
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| Zinc Stearate | 200 | 4 | >95 |
| Zinc Acetate | 200 | 4 | ~90 |
| Zinc Laurate | 100 | 2 | 90-94 |
| Zinc Palmitate | 100 | 2 | 90-94 |
This table provides a comparative overview of different zinc catalysts in a relevant organic transformation.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound MOF
This protocol describes a rapid, room-temperature synthesis of a zinc-glutamate metal-organic framework.
Materials:
-
L-Glutamic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Zinc sulfate (B86663) heptahydrate (ZnSO4·7H2O)
-
Deionized water
Procedure:
-
In a beaker, dissolve L-Glutamic acid (e.g., 0.294 g, 2 mmol) and NaOH (e.g., 0.200 g, 5 mmol) in deionized water.
-
In a separate beaker, dissolve ZnSO4·7H2O (e.g., 0.575 g, 2 mmol) in deionized water.
-
Add the zinc sulfate solution to the glutamate solution with stirring.
-
A white precipitate will form readily.
-
Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the white solid by filtration.
-
Wash the solid with deionized water and then with a suitable solvent like ethanol.
-
Dry the resulting this compound MOF in an oven at a moderate temperature (e.g., 80-100 °C) or under vacuum.
Characterization:
-
PXRD: To confirm the crystal structure and phase purity.
-
FTIR: To verify the coordination of the glutamate ligand to the zinc centers.
-
TGA (Thermogravimetric Analysis): To assess the thermal stability of the MOF.
Protocol 2: this compound Catalyzed CO2 Cycloaddition
This protocol outlines a general procedure for the cycloaddition of CO2 to an epoxide using the synthesized this compound MOF.
Materials:
-
This compound MOF catalyst
-
Epoxide (e.g., propylene oxide)
-
Co-catalyst (e.g., TBAB), if required
-
High-pressure reactor
Procedure:
-
Add the this compound MOF catalyst and the epoxide to the high-pressure reactor. If using a co-catalyst, add it at this stage.
-
Seal the reactor and purge with CO2 gas to remove air.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the CO2.
-
Recover the catalyst by filtration or centrifugation.
-
Analyze the product mixture using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield and selectivity.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and application of this compound catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Dual mechanism of zinc-proline catalyzed aldol reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Dual mechanism of zinc-proline catalyzed aldol reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Effects of Reactive Surface Chemistries in MOFs on Catalysis [eureka.patsnap.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
Zinc Glutamate Versus Zinc Oxide: A Comparative Guide on Bioavailability in Swine Nutrition
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate zinc source in swine diets is a critical determinant of animal health, growth performance, and environmental impact. While zinc oxide has traditionally been a standard choice, particularly at pharmacological doses to mitigate post-weaning challenges, concerns over poor bioavailability and environmental zinc excretion have spurred research into alternative organic zinc sources. Among these, zinc glutamate (B1630785), a chelate of zinc with the amino acid glutamic acid, has emerged as a promising candidate. This guide provides an objective comparison of the bioavailability and efficacy of zinc glutamate versus zinc oxide in pigs, supported by experimental data.
Executive Summary
Emerging research suggests that organic zinc sources, such as zinc-amino acid chelates, exhibit higher bioavailability compared to inorganic sources like zinc oxide.[1] This allows for lower dietary inclusion levels to meet the physiological needs of pigs, potentially reducing zinc excretion into the environment.[2][3] While direct comparative studies on this compound are limited, available evidence indicates that it may offer advantages in terms of gut health and immune response, even at lower dosages compared to pharmacological levels of zinc oxide.[4][5]
Growth Performance and Diarrhea Incidence
The impact of zinc supplementation on growth performance and the incidence of diarrhea is a key consideration, especially in weaned piglets.
A study comparing a control diet with diets supplemented with zinc oxide or zinc-glutamate chelate at 200 mg/kg and 2500 mg/kg found no significant improvement in the growth performance of weaned pigs over a 12-day period.[4][6] However, at the higher dose (2500 mg/kg), both zinc sources led to a reduction in the fecal excretion of total E. coli and specifically the pathogenic E. coli K88.[4] This suggests that at pharmacological levels, both forms of zinc can play a role in modulating gut microbiota and improving gut health.
In a broader context, studies comparing other organic zinc sources to inorganic ones have shown varied results. For instance, some research indicates that organic zinc, like zinc lactate (B86563) and glycine (B1666218) zinc, can improve feed conversion ratios and tend to increase average daily gain (ADG) compared to control groups.[1] Another study found that pigs fed diets with a chitosan-zinc chelate (CS-Zn) had higher ADG and average daily feed intake (ADFI), and a lower feed conversion ratio (F/G) compared to those supplemented with zinc sulfate (B86663).[2] Furthermore, the incidence of diarrhea was significantly lower in piglets receiving 100 mg/kg and 150 mg/kg of zinc as CS-Zn compared to the same levels of zinc sulfate.[2]
Table 1: Effects of Zinc Source and Level on Growth Performance of Weaned Piglets
| Treatment | ADG ( g/day ) | ADFI ( g/day ) | F/G | Diarrhea Incidence (%) | Reference |
| Control | - | - | - | - | [2] |
| 50 mg/kg ZnSO₄ | - | - | - | - | [2] |
| 100 mg/kg ZnSO₄ | - | - | - | - | [2] |
| 150 mg/kg ZnSO₄ | - | - | - | Decreased vs. Control | [2] |
| 50 mg/kg CS-Zn | - | - | - | - | [2] |
| 100 mg/kg CS-Zn | Higher vs. ZnSO₄ | Higher vs. ZnSO₄ | Lower vs. ZnSO₄ | Lower vs. ZnSO₄ | [2] |
| 150 mg/kg CS-Zn | Higher vs. ZnSO₄ | Higher vs. ZnSO₄ | Lower vs. ZnSO₄ | Lower vs. ZnSO₄ | [2] |
| Control | - | - | - | - | [4] |
| 200 mg/kg ZnO | No significant difference | No significant difference | No significant difference | - | [4] |
| 2500 mg/kg ZnO | No significant difference | No significant difference | No significant difference | Reduced E. coli excretion | [4] |
| 200 mg/kg Zn-Glu | No significant difference | No significant difference | No significant difference | - | [4] |
| 2500 mg/kg Zn-Glu | No significant difference | No significant difference | No significant difference | Reduced E. coli excretion | [4] |
Note: "CS-Zn" refers to chitosan-zinc chelate. Some data points are presented qualitatively as direct numerical values were not available in the cited text.
Zinc Bioavailability and Tissue Concentration
The bioavailability of a zinc source is determined by its absorption and utilization by the animal. This is often assessed by measuring zinc concentrations in tissues like the liver and pancreas, as well as the apparent total tract digestibility (ATTD) of zinc.
A key finding from a study on zinc-glutamate was that at high doses (2500 mg/kg), both zinc oxide and zinc-glutamate resulted in a threefold increase in liver zinc concentration compared to the control and low-dose groups.[4] This indicates that at pharmacological levels, both sources are readily absorbed, though it does not differentiate their relative bioavailability. The researchers suggested that the availability of zinc was not significantly affected by chelation with glutamate in this instance.[4]
In contrast, a study comparing a chitosan-zinc chelate (CS-Zn) to zinc sulfate demonstrated a higher bioavailability for the organic source.[2] The bioavailability of CS-Zn was estimated to be 110.9% and 149.0% relative to zinc sulfate (set at 100%) based on zinc content in the liver and pancreas, respectively.[2] Piglets fed CS-Zn also had higher zinc concentrations in the liver and pancreas compared to those fed zinc sulfate at the same inclusion levels.[2] Furthermore, fecal zinc content was reduced by over 30% in pigs fed CS-Zn, indicating more efficient absorption.[2]
Similarly, another study reported that the ATTD of zinc was highest in piglets fed zinc lactate, followed by glycine zinc and then zinc sulfate.[1]
Table 2: Effects of Zinc Source on Zinc Bioavailability Markers in Weaned Piglets
| Parameter | Zinc Sulfate (ZnSO₄) | Chitosan-Zinc (CS-Zn) | Zinc Lactate | Glycine Zinc (Gly-Zn) | Zinc Oxide (ZnO) | This compound (Zn-Glu) | Reference |
| Relative Bioavailability (Liver) | 100% | 110.9% | - | - | - | - | [2] |
| Relative Bioavailability (Pancreas) | 100% | 149.0% | - | - | - | - | [2] |
| Liver Zinc Concentration | Lower vs. CS-Zn | Higher vs. ZnSO₄ | - | - | Increased at high dose | Increased at high dose | [2][4] |
| Pancreas Zinc Concentration | Lower vs. CS-Zn | Higher vs. ZnSO₄ | - | - | - | - | [2] |
| Fecal Zinc Excretion | Higher vs. CS-Zn | >30% Lower vs. ZnSO₄ | - | - | - | - | [2] |
| ATTD of Zinc | Lower vs. Organic Sources | - | Highest | Higher than ZnSO₄ | - | - | [1] |
Experimental Protocols
Study on Zinc Oxide vs. Zinc-Glutamate Chelate
-
Animals and Design: Sixty weaned pigs (21 days of age) were allocated to one of five dietary treatments: a control diet, or the control diet supplemented with either zinc oxide or zinc-glutamate chelate at 200 mg/kg or 2500 mg/kg of zinc.[4]
-
Challenge: Pigs were orally challenged with enterotoxigenic E. coli K88.[4]
-
Measurements: Growth performance, gut characteristics, health, and immunity were assessed. Fecal excretion of E. coli was monitored. Liver zinc concentrations were determined.[4]
Study on Chitosan-Zinc Chelate vs. Zinc Sulfate
-
Animals and Design: Weaned piglets were assigned to diets supplemented with different levels (50, 100, or 150 mg/kg) of zinc from either zinc sulfate or a chitosan-zinc chelate (CS-Zn), alongside a control group.[2]
-
Measurements: Growth performance (ADG, ADFI, F/G), diarrhea incidence, and zinc content in the liver, pancreas, and feces were measured. The relative bioavailability of CS-Zn was calculated using the slope-ratio methodology with zinc sulfate as the standard.[2]
Mechanisms of Action and Signaling Pathways
Zinc plays a crucial role in numerous biological processes, including immune function and maintaining the integrity of the intestinal barrier. Organic zinc sources may have an advantage due to their potential to be absorbed through different pathways than inorganic zinc. While specific signaling pathways for this compound in pigs are not extensively detailed in the provided search results, the general mechanisms of zinc absorption and its role in gut health are relevant.
Zinc transporters, such as ZIP and ZnT, are crucial for zinc homeostasis. One study noted that a chitosan-zinc chelate may accelerate the expression of ZnT1 and ZIP5 in the small intestine, leading to increased zinc concentrations in the liver and pancreas.[2]
The following diagram illustrates a generalized workflow for evaluating the effects of different zinc sources in weaned piglets.
Caption: Experimental workflow for comparing zinc sources in pigs.
The following diagram illustrates a simplified conceptual pathway of zinc absorption and its impact on gut health.
Caption: Conceptual pathway of zinc absorption and effects.
Conclusion
The available evidence, while not exhaustive for this compound specifically, points towards a higher bioavailability of organic zinc sources compared to inorganic zinc oxide in pigs.[1][2] This can translate to improved growth performance and gut health, even at lower dietary concentrations.[2][5] While high doses of both zinc oxide and this compound appear effective in increasing liver zinc stores and reducing pathogenic bacteria, the potential to use lower levels of this compound to achieve similar or better physiological outcomes makes it an attractive alternative.[4] This approach aligns with efforts to reduce the environmental impact of swine production by minimizing zinc excretion. Further research directly comparing this compound and zinc oxide across a range of doses and performance indicators is warranted to fully elucidate their relative merits.
References
- 1. Effects of Dietary Zinc Sources on Growth Performance and Gut Health of Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nationalhogfarmer.com [nationalhogfarmer.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of the effects of zinc oxide and zinc aspartic acid chelate on the performance of weaning pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Zinc Glutamate and Zinc Sulfate in Animal Feed
Introduction
Zinc is an indispensable trace mineral in animal nutrition, playing a pivotal role as a cofactor in over 300 enzymes and proteins involved in growth, immunity, antioxidant defense, and protein synthesis.[1][2] Conventionally, animal feeds are supplemented with inorganic zinc sources, most commonly zinc sulfate (B86663) (ZnSO₄), due to its affordability and high zinc content.[3] However, the bioavailability of inorganic zinc can be limited by dietary antagonists like phytates, which reduce its absorption.[4]
This has led to the development and study of organic zinc sources, where zinc is chelated to an organic molecule, such as an amino acid. Zinc glutamate (B1630785), an amino acid chelate, is proposed to have higher bioavailability and efficacy. The theory suggests that the chelated form protects the zinc ion from dietary inhibitors and may utilize amino acid transport pathways for more efficient absorption in the intestine.[1][4]
This guide provides a comparative analysis of zinc glutamate and its proxies (other zinc amino acid chelates) versus zinc sulfate, focusing on experimental data related to bioavailability, growth performance, immune function, and antioxidant status in various animal species.
Data Presentation: Performance Metrics
Quantitative data from various studies are summarized below to compare the in-vivo performance of organic zinc (amino acid chelates) and inorganic zinc sulfate.
Table 1: Growth Performance
| Animal Species | Metric | Zinc Source Comparison | Key Findings |
|---|---|---|---|
| Pigs (Growing-Finishing) | Average Daily Gain (ADG) | Zinc Methionine vs. ZnSO₄ | ADG was significantly higher in the Zinc Methionine group.[5] |
| Feed Conversion Ratio (FCR) | Zinc Methionine vs. ZnSO₄ | A reduced tendency in FCR was observed in the Zinc Methionine group.[5] | |
| Broiler Chickens | Body Weight Gain | Zinc Glycine vs. ZnSO₄ | Weekly weight gain was significantly higher in the 50 mg/kg organic zinc group.[2] |
| Feed Conversion Ratio (FCR) | Zinc Glycine vs. ZnSO₄ | FCR was significantly improved (lower) in the organic zinc supplemented group.[2] | |
| Calves | Average Daily Gain (ADG) | Zinc Proteinate vs. Control (No Zn) | ADG was significantly increased with Zinc Proteinate supplementation over 28 days.[6][7] |
| Grass Carp | Weight Gain (WG) & SGR | Zinc Glycine vs. ZnSO₄ | WG and Specific Growth Rate (SGR) were significantly higher in the Zinc Glycine group.[8] |
Table 2: Zinc Bioavailability & Tissue Concentration
| Animal Species | Metric | Zinc Source Comparison | Key Findings |
|---|---|---|---|
| Pigs | Zinc in Muscle, Liver, Kidney | Zinc Methionine vs. ZnSO₄ | Zinc Methionine group showed significantly higher zinc concentrations in muscle, liver, kidney, spleen, and serum.[5] |
| Zinc in Pancreas | Chitosan-Zinc vs. ZnSO₄ | All levels of Chitosan-Zinc significantly increased zinc content in the pancreas compared to ZnSO₄.[9] | |
| Rats | Net Zinc Balance | Zinc Gluconate vs. ZnSO₄ | Net zinc balance was higher for zinc gluconate, suggesting greater absorption and retention.[10][11] |
| Broiler Chickens | Intestinal Villus Height | Inorganic Zinc (various levels) | Increasing levels of inorganic zinc supplementation were associated with a significant increase in villus height.[12] |
| L. rohita (Fish) | Zinc in Eyes & Scales | Zinc Gluconate vs. ZnSO₄ | Zinc content was significantly higher in the eyes and scales of fish fed Zinc Gluconate.[13] |
Table 3: Immune Response
| Animal Species | Metric | Zinc Source Comparison | Key Findings |
|---|---|---|---|
| Broiler Chickens | Cellular & Humoral Immunity | Zinc Glycine vs. ZnSO₄ | Zinc chelate supplementation activated cellular and humoral immune responses, while ZnSO₄ showed no immunomodulatory effect.[14] |
| Antibody Titer (Newcastle Disease) | Zinc Glycine vs. ZnSO₄ | Antibody titer was significantly elevated in the organic zinc groups compared to the control and inorganic zinc groups.[2] | |
| Calves | Serum Immunoglobulin M (IgM) | Zinc Proteinate vs. ZnO & Control | Zinc Proteinate supplementation increased serum IgM concentration throughout the study.[6] |
| | Cytokine Concentration (IL-2) | Zinc Amino Acids (various levels) | Serum IL-2 content was highest in the group receiving 80 mg/kg DM of zinc amino acids.[15] |
Table 4: Antioxidant Status
| Animal Species | Metric | Zinc Source Comparison | Key Findings |
|---|---|---|---|
| Calves | Serum Malondialdehyde (MDA) | Zinc Proteinate vs. ZnO & Control | Zinc Proteinate significantly reduced serum MDA (a marker of oxidative stress) on days 14 and 28.[6] |
| L. rohita (Fish) | Liver MDA (TBARS) | Zinc Gluconate vs. ZnSO₄ | Thiobarbituric acid reactive substances (TBARS) were significantly lower in the Zinc Gluconate group.[13] |
| | Liver SOD, CAT, GPx | Zinc Gluconate vs. ZnSO₄ | Activities of antioxidant enzymes (Superoxide Dismutase, Catalase, Glutathione Peroxidase) were significantly higher in the Zinc Gluconate group.[13] |
Experimental Protocols
The following describes a generalized methodology for a comparative feeding trial based on protocols from the cited literature.[5][6][12][15]
1. Animal Subjects and Housing:
-
Selection: Healthy animals of a specific species, age, and weight range (e.g., 1-day-old broiler chicks, weaned piglets) are selected.[6][12]
-
Acclimatization: Animals are allowed a period of acclimatization (e.g., 7 days) to adapt to the housing conditions before the trial begins.
-
Housing: Animals are housed in individual pens or cages to prevent cross-contamination and allow for individual data collection. Environmental conditions (temperature, humidity, light cycle) are strictly controlled and monitored.[6]
2. Experimental Design and Diets:
-
Design: A completely randomized design is typically used. Animals are randomly allocated to different dietary treatment groups.[6][15]
-
Basal Diet: A basal diet is formulated to meet or slightly exceed the National Research Council (NRC) requirements for all nutrients except zinc.
-
Treatments:
-
Control Group: Basal diet with no supplemental zinc or a minimal required level.
-
Inorganic Group: Basal diet supplemented with a specific level of zinc from Zinc Sulfate (e.g., 75 mg/kg).[5]
-
Organic Group: Basal diet supplemented with an equivalent level of zinc from this compound (or other amino acid chelate).[5]
-
-
Feeding: Feed and fresh water are provided ad libitum. Feed intake is recorded daily or weekly. The trial duration typically ranges from 4 to 12 weeks.[7][8]
3. Data and Sample Collection:
-
Growth Performance: Body weight is measured at the beginning and end of the trial, and at regular intervals (e.g., weekly). Feed consumption is tracked to calculate ADG, Average Daily Feed Intake (ADFI), and FCR.[6]
-
Blood Sampling: Blood samples are collected from animals at specified time points (e.g., day 14, 28). Serum or plasma is separated via centrifugation and stored at -80°C for later analysis of zinc concentration, immunoglobulins, cytokines, and antioxidant enzyme activity.[7]
-
Tissue Sampling: At the end of the trial, a subset of animals from each group is euthanized. Tissue samples from the liver, kidney, pancreas, muscle (e.g., longissimus dorsi), and bone (e.g., femur) are collected, weighed, and stored for mineral analysis.[5][11]
-
Intestinal Morphology: Sections of the small intestine (duodenum, jejunum, ileum) are collected and fixed in formalin for histological analysis of villus height and crypt depth.[12]
4. Biochemical Analysis:
-
Mineral Analysis: Zinc concentrations in feed, plasma, and tissues are determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrophotometry (AAS) after acid digestion.
-
Immune Parameters: Immunoglobulin (IgG, IgM, IgA) and cytokine (IL-2, TNF-α) concentrations are measured using commercially available ELISA kits specific to the animal species.[16]
-
Antioxidant Status: The activity of enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) and the concentration of Malondialdehyde (MDA) are measured in serum or tissue homogenates using specific assay kits.
5. Statistical Analysis:
-
Data are analyzed using statistical software (e.g., SAS, SPSS). An Analysis of Variance (ANOVA) is typically used to determine the effects of the dietary treatments. When significant differences are found, post-hoc tests like Tukey's or Duncan's test are used to compare means between groups. A P-value of < 0.05 is generally considered statistically significant.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Generalized workflow for a comparative animal feeding trial.
Intestinal Absorption Pathways
Caption: Differential absorption pathways of inorganic vs. organic zinc.
Signaling Pathway: Role in Antioxidant Defense
Caption: Zinc's essential role as a cofactor for the Cu/Zn-SOD antioxidant enzyme.
Conclusion
The collective evidence from numerous animal studies indicates that organic zinc sources, such as this compound and other amino acid chelates, offer significant advantages over inorganic zinc sulfate. The primary benefit lies in enhanced bioavailability, which leads to higher zinc concentrations in key tissues like the liver, pancreas, and muscle.[5][9]
This improved absorption and retention translate into tangible performance benefits. Animals supplemented with organic zinc frequently exhibit superior growth rates and more efficient feed conversion.[2][5][8] Furthermore, the immunomodulatory effects are more pronounced, with organic zinc stimulating both cellular and humoral immune responses and increasing antibody production, thereby enhancing resistance to infections.[2][14] Organic zinc also appears more effective at mitigating oxidative stress by boosting the activity of crucial antioxidant enzymes and reducing levels of cellular damage markers like MDA.[6][13]
While zinc sulfate remains a viable and cost-effective option, for conditions where maximal absorption is critical or when animals are under physiological stress, this compound and other organic chelates present a more efficacious alternative for optimizing animal health, performance, and welfare.
References
- 1. skminerals.net [skminerals.net]
- 2. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 3. Zinc Sulfate vs Zinc Gluconate: Complete Comparison [elchemy.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Comparison of the Effects of Inorganic or Amino Acid-Chelated Zinc on Mouse Myoblast Growth in vitro and Growth Performance and Carcass Traits in Growing-Finishing Pigs [frontiersin.org]
- 6. The Effects of Zinc Supplementation on Growth, Diarrhea, Antioxidant Capacity, and Immune Function in Holstein Dairy Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supplementation With Zinc Proteinate Increases the Growth Performance by Reducing the Incidence of Diarrhea and Improving the Immune Function of Dairy Calves During the First Month of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, Zinc Gluconate, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioavailability of zinc from different organic zinc chelates and their effect on the growth, whole body, tissue zinc content, enzymes activity and proximate composition of L. rohita - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of feed supplementation with zinc chelate and zinc sulphate on selected humoral and cell-mediated immune parameters and cytokine concentration in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of Dietary Supplementation with Zinc Amino Acids on Immunity, Antioxidant Capacity, and Gut Microbiota Composition in Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Zinc Sulfate and Zinc Glycine Chelate on Concentrations of Acute Phase Proteins in Chicken Serum and Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Zinc Glutamate Demonstrates Potent Antimicrobial Activity Against Cutibacterium acnes: A Comparative Analysis
For Immediate Release
A recent evaluation of zinc glutamate's antimicrobial properties reveals significant efficacy against Cutibacterium acnes (C. acnes), the bacterium implicated in acne vulgaris. This comparison guide provides an objective analysis of this compound's performance against other common anti-acne agents, supported by experimental data, for researchers, scientists, and drug development professionals.
Zinc compounds have long been recognized for their beneficial dermatological properties, including antimicrobial, anti-inflammatory, and sebum-regulating effects[1]. This guide focuses on the direct antimicrobial action of zinc complexed with amino acids, specifically highlighting the potential of zinc glutamate (B1630785) as a therapeutic agent against C. acnes.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of various compounds against C. acnes is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
While direct MIC data for this compound is not available in the reviewed literature, data for zinc-amino acid complexes provides a strong indication of its potential. A study on zinc-amino acid complexes found that zinc glycinate, structurally similar to this compound, exhibited a Minimum Inhibitory Concentration (MIC) of 100 mg/L against C. acnes[1]. The table below summarizes the MIC values for various anti-acne agents against C. acnes. It is important to note that MIC values can vary significantly between studies due to differences in bacterial strains and testing methodologies.
| Antimicrobial Agent | Minimum Inhibitory Concentration (MIC) against C. acnes | Reference(s) |
| Zinc Glycinate | 100 mg/L | [1] |
| Benzoyl Peroxide | 31.25 µg/mL - 9375 µg/mL | [2][3] |
| Salicylic Acid | MIC₉₀: 1000 µg/mL | [4] |
| Clindamycin | <0.016 µg/mL - >256 µg/mL (resistance observed) | [5][6][7][8] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The following is a detailed protocol for determining the MIC of a test agent against C. acnes using the broth microdilution method.
Protocol: Broth Microdilution MIC Assay for C. acnes
1. Materials:
- Cutibacterium acnes strain (e.g., ATCC 6919)
- Brucella broth, supplemented with hemin (B1673052) and Vitamin K1
- 96-well microtiter plates
- Test compound (e.g., this compound)
- Positive control (e.g., Clindamycin)
- Negative control (broth only)
- Spectrophotometer
- Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets)
2. Inoculum Preparation:
- Culture C. acnes on Brucella agar (B569324) plates under anaerobic conditions at 37°C for 48-72 hours.
- Harvest several colonies and suspend them in sterile Brucella broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute the adjusted inoculum in Brucella broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Preparation of Test Compound Dilutions:
- Prepare a stock solution of the test compound in a suitable solvent.
- Perform serial two-fold dilutions of the test compound in Brucella broth in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the diluted test compound.
- Include a positive control well (inoculum with a known antibiotic like clindamycin) and a negative control well (broth only, no inoculum).
- Seal the microtiter plate and incubate under anaerobic conditions at 37°C for 48-72 hours.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the test compound at which there is no visible growth.
- Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to confirm the visual assessment.
Mechanism of Action and Signaling Pathways
Zinc's therapeutic effects in acne are multifaceted, extending beyond its direct antimicrobial activity. It is known to modulate inflammatory pathways activated by C. acnes.
C. acnes can trigger inflammatory responses in the skin through the activation of various signaling pathways. One key pathway involves Toll-like receptors (TLRs), particularly TLR2 and TLR6, which recognize components of the bacterial cell wall. This recognition leads to the activation of downstream signaling cascades, including the NF-κB pathway, resulting in the production of pro-inflammatory cytokines[9].
Zinc has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway[10]. By suppressing the activation of this pathway, zinc can reduce the production of inflammatory mediators, thereby alleviating the inflammation associated with acne.
Another pathway implicated in the host response to C. acnes is the cGAS-STING pathway, which is activated by bacterial DNA and leads to the production of type I interferons[9]. The role of zinc in modulating this specific pathway in the context of C. acnes infection requires further investigation.
Below are diagrams illustrating the experimental workflow for MIC determination and the signaling pathways involved in C. acnes-induced inflammation and zinc's modulatory role.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling pathways in C. acnes-induced inflammation.
References
- 1. Zinc(II) Complexes of Amino Acids as New Active Ingredients for Anti-Acne Dermatological Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. In Vitro Antibacterial Activity of NB-003 against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Propionibacterium acnes Isolates from Shoulder Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic Susceptibility of Cutibacterium acnes Strains Isolated from Israeli Acne Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jidc.org [jidc.org]
- 9. Frontiers | Cutibacterium acnes Infection Induces Type I Interferon Synthesis Through the cGAS-STING Pathway [frontiersin.org]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Zinc Chelates for Dermatological Applications: Efficacy of Zinc Glycinate Versus Zinc Gluconate
For researchers, scientists, and drug development professionals, the selection of an optimal active pharmaceutical ingredient is paramount. In the realm of dermatology, zinc compounds are widely utilized for their therapeutic properties, including wound healing and anti-inflammatory effects. This guide provides a comparative analysis of two popular zinc chelates, zinc glycinate (B8599266) and zinc glutamate (B1630785), with a focus on their efficacy in skin applications, supported by available experimental data. Due to a paucity of research on zinc glutamate in dermatological contexts, this comparison primarily focuses on the well-documented zinc glycinate and includes zinc gluconate as a benchmark for which comparative data is available.
Executive Summary
Zinc is an essential trace element crucial for numerous physiological functions, including immune response, cell proliferation, and tissue repair. Its role in skin health is multifaceted, contributing to the maintenance of the epidermal barrier, regulation of inflammatory processes, and promotion of wound healing. The bioavailability and efficacy of zinc are significantly influenced by the ligand to which it is chelated. While zinc glycinate has been extensively studied and has demonstrated superior bioavailability, there is a notable lack of published data on the specific efficacy of this compound for skin applications. This guide synthesizes the available evidence for zinc glycinate and zinc gluconate to inform research and development decisions.
Bioavailability: A Critical Determinant of Efficacy
The therapeutic potential of any orally administered compound is fundamentally linked to its bioavailability. In the context of zinc supplements, the choice of chelating agent plays a pivotal role in determining the extent of zinc absorption.
A randomized, cross-over study in twelve healthy female volunteers compared the oral bioavailability of zinc bisglycinate and zinc gluconate. The results demonstrated that zinc bisglycinate led to a 43.4% higher bioavailability compared to zinc gluconate[1][2][3][4]. This enhanced absorption is attributed to the stable chelated structure of zinc glycinate, where the zinc ion is bound to two glycine (B1666218) molecules, protecting it from dietary inhibitors and facilitating its transport across the intestinal wall.
Table 1: Comparative Pharmacokinetics of Zinc Glycinate and Zinc Gluconate
| Pharmacokinetic Parameter | Zinc Glycinate (bisglycinate) | Zinc Gluconate | % Increase with Glycinate |
| Cmax (µg/dL) | 255.3 ± 46.5 | 180.5 ± 36.2 | 41.4% |
| AUCt (µg·h/dL) | 884.9 ± 165.7 | 621.2 ± 138.4 | 42.4% |
| AUCinf (µg·h/dL) | 942.7 ± 172.9 | 684.8 ± 145.3 | 37.6% |
Data sourced from Gandia et al., 2007.[2]
These findings are supported by other studies, including a 6-week trial that found zinc glycinate was more effective at increasing plasma zinc levels compared to zinc gluconate[5]. The superior bioavailability of zinc glycinate suggests that it can deliver a higher concentration of elemental zinc to target tissues, including the skin, which is a critical consideration for dermatological applications.
Efficacy in Skin Applications: Wound Healing and Anti-Inflammatory Action
Zinc's therapeutic effects on the skin are primarily attributed to its roles in cell proliferation, collagen synthesis, and modulation of inflammatory pathways.
Wound Healing
The process of wound healing involves a complex interplay of cellular and molecular events, including inflammation, proliferation, and remodeling. Zinc is a key cofactor for numerous enzymes and transcription factors involved in these stages.
Cell Proliferation and Migration:
-
Keratinocytes and Fibroblasts: In vitro studies have demonstrated the pro-proliferative effects of zinc on key skin cells. One study investigating various zinc derivatives found that zinc gluconate significantly increased the proliferation of human fibroblasts and keratinocytes in a nutrient-deficient environment[6]. For instance, 0.01 µg/mL of zinc gluconate led to a 50.5% increase in fibroblast proliferation after 48 hours[6]. While direct comparative data for zinc glycinate in the same experimental setup is unavailable, the general role of zinc in stimulating keratinocyte migration and proliferation is well-established.
Table 2: Pro-proliferative Effect of Zinc Gluconate on Human Fibroblasts and Keratinocytes
| Cell Type | Concentration (µg/mL) | Time Point | Proliferation Increase (%) vs. Control |
| Fibroblasts | 0.01 | 48 hours | 50.5% |
| Fibroblasts | 0.001 | 6 days | 65.1% |
| Keratinocytes | 0.01 | 4 days | 34.4% |
Data adapted from Rembe et al., 2020.[6]
Collagen Synthesis:
Zinc is essential for the activity of matrix metalloproteinases (MMPs) and collagenases, enzymes crucial for the remodeling of the extracellular matrix during wound healing. While some studies suggest zinc can stimulate collagen synthesis in osteoblasts, research on its direct effect on collagen production by dermal fibroblasts has yielded mixed results[7][8][9]. Further investigation is required to quantify and compare the effects of different zinc chelates on collagen deposition in the skin.
Anti-Inflammatory Effects
Chronic inflammation is a hallmark of many skin disorders, including acne and eczema. Zinc possesses potent anti-inflammatory properties, primarily through the modulation of key signaling pathways.
Signaling Pathways:
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Zinc has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6[10][11]. This inhibitory effect is partly mediated by the upregulation of A20, a zinc-finger protein that acts as a negative regulator of the NF-κB pathway.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is also involved in inflammatory responses in the skin. Evidence suggests that zinc can modulate MAPK signaling, although the precise mechanisms and downstream effects on skin inflammation require further elucidation.
Acne Treatment
Zinc's anti-inflammatory and sebum-regulating properties make it a valuable agent in the treatment of acne vulgaris. Clinical studies have demonstrated the efficacy of oral zinc supplementation in reducing inflammatory acne lesions[12][13][14]. Given its superior bioavailability, zinc glycinate is theoretically a more effective option for delivering zinc to the pilosebaceous unit, although direct comparative clinical trials with this compound are absent.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.
In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of a compound on cell migration, a crucial step in wound re-epithelialization.
Protocol:
-
Cell Culture: Human keratinocytes (e.g., HaCaT) or fibroblasts are cultured in appropriate media until a confluent monolayer is formed in 6-well plates.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove dislodged cells, and then fresh media containing various concentrations of this compound or zinc glycinate is added. A control group receives media without any zinc compound.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Area - Area at time t) / Initial Area] x 100
Anti-Inflammatory Assay (Cytokine Measurement)
This assay quantifies the ability of a compound to suppress the production of pro-inflammatory cytokines in skin cells.
Protocol:
-
Cell Culture: Human keratinocytes or macrophages (e.g., THP-1) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or zinc glycinate for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulus: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the culture media to induce the production of pro-inflammatory cytokines.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Conclusion and Future Directions
The available evidence strongly suggests that zinc glycinate is a more bioavailable form of zinc compared to zinc gluconate, which likely translates to enhanced efficacy in dermatological applications. While quantitative data for zinc gluconate demonstrates its pro-proliferative effects on skin cells, there is a clear and significant gap in the scientific literature regarding the efficacy of this compound for any skin application.
For researchers and drug development professionals, these findings highlight zinc glycinate as a promising candidate for further investigation and formulation in dermatological products. Future research should focus on:
-
Direct comparative studies of this compound and zinc glycinate to evaluate their relative efficacy in promoting wound healing and reducing inflammation in validated in vitro and in vivo models.
-
Quantitative analysis of the effects of this compound on keratinocyte and fibroblast proliferation, migration, and collagen synthesis.
-
Investigation of the molecular mechanisms by which this compound may exert its effects on skin cells, including its influence on key signaling pathways.
By addressing these knowledge gaps, the scientific community can make more informed decisions in the development of next-generation dermatological therapies harnessing the therapeutic potential of zinc.
References
- 1. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. econtent.hogrefe.com [econtent.hogrefe.com]
- 4. advantic.com.pl [advantic.com.pl]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Analysis of Zinc Derivatives Pro-proliferative, Anti-Apoptotic and Antimicrobial Effect on Human Fibroblasts and Keratinocytes in a Simulated, Nutrient-deficient Environment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc may increase bone formation through stimulating cell proliferation, alkaline phosphatase activity and collagen synthesis in osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of zinc on synthesis and the accumulation of collagen in early granulation tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zinc sulfate-failure as an accelerator of collagen biosynthesis and fibroblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc Therapy in Dermatology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of zinc supplementation on pro-inflammatory cytokines (TNF-α, IL-1 AND IL-6) in mice with Escherichia coli LPS-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. nmi.health [nmi.health]
Unraveling Mitochondrial Catastrophe: A Comparative Analysis of Zinc and Glutamate-Induced Disruption
For Immediate Release
A Deep Dive into the Mechanisms of Mitochondrial Disruption by Zinc and Glutamate (B1630785), Offering a Comparative Guide for Researchers in Neuroscience and Drug Development.
This guide provides a comprehensive comparison of the mechanisms by which zinc and glutamate induce mitochondrial disruption, a critical event in neuronal cell death and a focal point for therapeutic intervention in neurodegenerative diseases. We present a detailed analysis of the signaling pathways, comparative data on key mitochondrial parameters, and standardized experimental protocols to aid researchers in their exploration of neurotoxic insults.
The Convergence of Excitotoxicity and Ion Dysregulation on Mitochondrial Integrity
Glutamate, the principal excitatory neurotransmitter in the central nervous system, can become a potent neurotoxin when present in excessive concentrations, a phenomenon known as excitotoxicity.[1][2] A key player in this process is the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to a massive influx of calcium ions (Ca²⁺) into the neuron.[3][4][5] Mitochondria, in their role as intracellular Ca²⁺ buffers, sequester this excess Ca²⁺, an action that paradoxically triggers a cascade of detrimental events leading to their own demise.[3][4]
Similarly, while zinc is an essential trace element for normal brain function, its intracellular overload is also cytotoxic.[6] Glutamate receptor activation can facilitate the entry of zinc into neurons, and its accumulation within mitochondria leads to severe dysfunction.[6][7] Both excess intracellular Ca²⁺ and zinc converge on a critical mitochondrial checkpoint: the mitochondrial permeability transition pore (mPTP).[1][3][6][8][9][10]
The opening of the mPTP is a catastrophic event for the mitochondrion, causing the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm, ultimately leading to cell death.[6][8] Furthermore, the disruption of the electron transport chain in dysfunctional mitochondria leads to an increase in the production of reactive oxygen species (ROS), which inflicts further oxidative damage on cellular components.[6][8][11] This cascade of events culminates in a severe energy deficit due to decreased ATP synthesis, sealing the cell's fate.[3][6][12]
Comparative Effects on Mitochondrial Parameters
The following table summarizes the comparative effects of glutamate-induced excitotoxicity and zinc overload on key mitochondrial parameters.
| Parameter | Glutamate Excitotoxicity | Zinc Overload | Alternative Inducers |
| Mitochondrial Ca²⁺ | Significant increase[3][4] | Indirect increase due to shared influx pathways[13] | Calcium Ionophores (e.g., A23187) |
| ΔΨm | Depolarization[3][4] | Depolarization[6][14] | Uncouplers (e.g., FCCP), ETC Inhibitors |
| mPTP Opening | Induced[1][3] | Induced[6][8][10] | Ca²⁺ overload, Oxidative stress |
| ROS Production | Increased[11] | Increased[6][8] | H₂O₂, Rotenone, Antimycin A |
| ATP Production | Decreased[3] | Decreased[6][12] | Oligomycin, ETC Inhibitors |
| Mitochondrial Swelling | Observed[3] | Observed[6][10] | High concentrations of Ca²⁺, Pi |
Signaling Pathways of Mitochondrial Disruption
The intricate signaling cascades initiated by glutamate and zinc, leading to mitochondrial disruption, are depicted below.
Experimental Workflows
The following diagrams illustrate standardized workflows for assessing key mitochondrial parameters.
Detailed Experimental Protocols
1. Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[15][16][17]
-
Materials:
-
Cultured neuronal cells
-
TMRM (stock solution in DMSO)
-
Cell culture medium
-
Fluorescence microscope or plate reader
-
FCCP (protonophore, for control)
-
-
Procedure:
-
Seed cells in a suitable format for imaging (e.g., glass-bottom dishes).
-
Treat cells with the desired concentrations of zinc chloride, glutamate, or other compounds for the specified duration.
-
Prepare a working solution of TMRM in pre-warmed cell culture medium (typically 20-100 nM).
-
Remove the treatment medium and incubate the cells with the TMRM-containing medium for 20-30 minutes at 37°C.
-
Wash the cells with pre-warmed medium to remove excess dye.
-
Acquire images using a fluorescence microscope with appropriate filters (e.g., excitation ~548 nm, emission ~573 nm). For a positive control for depolarization, add FCCP (e.g., 10 µM) and image the rapid loss of fluorescence.
-
Quantify the mean fluorescence intensity of mitochondria in treated versus control cells using image analysis software. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
2. Measurement of ATP Production
This protocol utilizes a luciferase-based assay to quantify ATP levels, which relies on the ATP-dependent oxidation of luciferin (B1168401) catalyzed by luciferase, producing a measurable luminescent signal.[18][19][20][21]
-
Materials:
-
Cell culture or isolated mitochondria
-
ATP assay kit (containing luciferase, luciferin, and lysis buffer)
-
Luminometer
-
Oligomycin (ATP synthase inhibitor, for control)
-
-
Procedure:
-
Following treatment with zinc, glutamate, or other agents, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Add the cell lysate to a luminometer-compatible plate.
-
Add the luciferase-luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
To determine the contribution of mitochondrial ATP synthesis, compare the ATP levels in treated cells to cells co-treated with oligomycin, which specifically inhibits mitochondrial ATP synthase.[20]
-
Generate a standard curve using known concentrations of ATP to quantify the ATP concentration in the samples.
-
3. Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of MitoSOX™ Red, a fluorescent probe that selectively detects superoxide (B77818) in the mitochondria of live cells.[22][23]
-
Materials:
-
Cultured neuronal cells
-
MitoSOX™ Red reagent (stock solution in DMSO)
-
Cell culture medium
-
Fluorescence microscope or plate reader
-
Antimycin A (inducer of mitochondrial superoxide, for control)
-
-
Procedure:
-
Culture cells and treat with zinc, glutamate, or other compounds as required.
-
Prepare a working solution of MitoSOX™ Red (typically 2.5-5 µM) in pre-warmed cell culture medium.
-
Incubate the cells with the MitoSOX™ Red solution for 10-20 minutes at 37°C, protected from light.
-
Wash the cells gently with pre-warmed buffer.
-
Measure the fluorescence using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a fluorescence plate reader.
-
For a positive control, treat cells with an agent known to induce mitochondrial superoxide, such as Antimycin A.
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide in treated versus control cells. An increase in fluorescence indicates increased superoxide production.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial dysfunction and glutamate excitotoxicity studied in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Dysfunction Is a Primary Event in Glutamate Neurotoxicity | Journal of Neuroscience [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Multifaceted Roles of Zinc in Neuronal Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Iron and Zinc on Mitochondria: Potential Mechanisms of Glaucomatous Injury [frontiersin.org]
- 8. Frontiers | Mechanism of Zinc Excitotoxicity: A Focus on AMPK [frontiersin.org]
- 9. Effects of Iron and Zinc on Mitochondria: Potential Mechanisms of Glaucomatous Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc as an inducer of the membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Zn2+ Accumulation: A Potential Trigger of Hippocampal Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Zinc Excitotoxicity: A Focus on AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zn2+-induced disruption of neuronal mitochondrial function: synergism with Ca2+, critical dependence upon cytosolic Zn2+ buffering, and contributions to neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zn2+ Inhibits Mitochondrial Movement in Neurons by Phosphatidylinositol 3-Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 16. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. sm.unife.it [sm.unife.it]
- 20. benchchem.com [benchchem.com]
- 21. Mitochondrial ATP Production [bio-protocol.org]
- 22. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Zinc Glutamate and Inorganic Zinc Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of zinc glutamate (B1630785) and common inorganic zinc salts, such as zinc sulfate (B86663) and zinc chloride. The information is compiled from in vitro studies to assist in the selection and application of zinc compounds in research and development. While direct comparative data for zinc glutamate is limited, this guide synthesizes available information on various zinc salts to offer a comprehensive overview.
Executive Summary
High concentrations of intracellular zinc can induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS), depletion of cellular ATP, and activation of caspase cascades leading to apoptosis.[1][2][3]
Comparative Cytotoxicity Data
The following tables summarize quantitative data from a key study by Pavlica et al. (2009), which compared the in vitro toxicity of seven zinc salts on differentiated PC12 neuronal cells. This data provides a strong basis for comparing the cytotoxic potential of inorganic zinc salts and an organic counterpart, zinc gluconate.
Table 1: Effect of Zinc Salts on Cell Viability (MTT Assay)
| Zinc Salt | Concentration (mM) | Cell Viability (% of control) |
| Zinc Sulfate | 0.1 | ~75% |
| 0.2 | ~40% | |
| 0.3 | ~25% | |
| Zinc Chloride | 0.1 | ~90% |
| 0.2 | ~60% | |
| 0.3 | ~35% | |
| Zinc Gluconate | 0.1 | ~95% |
| 0.2 | ~70% | |
| 0.3 | ~45% |
Table 2: Effect of Zinc Salts on Intracellular ATP Levels
| Zinc Salt | Concentration (mM) | ATP Level (% of control) |
| Zinc Sulfate | 0.1 | ~60% |
| 0.2 | ~30% | |
| 0.3 | ~15% | |
| Zinc Chloride | 0.1 | ~85% |
| 0.2 | ~50% | |
| 0.3 | ~25% | |
| Zinc Gluconate | 0.1 | ~90% |
| 0.2 | ~60% | |
| 0.3 | ~35% |
Table 3: Effect of Zinc Salts on Intracellular Glutathione (GSH) Levels
| Zinc Salt | Concentration (mM) | GSH Level (% of control) |
| Zinc Sulfate | 0.1 | ~55% |
| 0.2 | ~25% | |
| 0.3 | ~10% | |
| Zinc Chloride | 0.1 | ~80% |
| 0.2 | ~45% | |
| 0.3 | ~20% | |
| Zinc Gluconate | 0.1 | ~90% |
| 0.2 | ~55% | |
| 0.3 | ~30% |
Table 4: Effect of Zinc Salts on Caspase-3/7 Activity
| Zinc Salt | Concentration (mM) | Caspase-3/7 Activity (Fold increase vs. control) |
| Zinc Sulfate | 0.2 | ~3.5 |
| Zinc Chloride | 0.2 | ~2.5 |
| Zinc Gluconate | 0.2 | ~2.0 |
Experimental Protocols
The data presented above was generated using the following methodologies, as detailed in Pavlica et al. (2009).
Cell Culture and Treatment
-
Cell Line: PC12 rat pheochromocytoma cells were used as a model for neuronal cells.
-
Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiation: To induce a neuronal phenotype, cells were treated with 50 ng/mL Nerve Growth Factor (NGF) for 6-8 days.
-
Zinc Salt Exposure: Differentiated PC12 cells were exposed to various concentrations (0.05 mM to 0.3 mM) of zinc sulfate, zinc chloride, or zinc gluconate for 24 hours.
Cytotoxicity Assays
-
Cell Viability (MTT Assay):
-
After treatment with zinc salts, the culture medium was removed.
-
Cells were incubated with 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium for 4 hours at 37°C.
-
The medium was removed, and the formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
-
-
Intracellular ATP Measurement:
-
Cellular ATP levels were determined using a commercially available luciferin-luciferase based assay kit.
-
After zinc salt treatment, cells were lysed, and the lysate was mixed with the assay reagent.
-
Luminescence was measured using a luminometer. ATP levels were expressed as a percentage of the untreated control.
-
-
Intracellular Glutathione (GSH) Measurement:
-
GSH levels were quantified using a commercially available kit based on the reaction of GSH with a fluorescent probe.
-
Following treatment, cells were lysed, and the lysate was incubated with the probe.
-
Fluorescence was measured at the appropriate excitation and emission wavelengths. GSH levels were expressed as a percentage of the untreated control.
-
-
Caspase-3/7 Activity Assay:
-
Caspase activity was measured using a luminescent assay that utilizes a proluminescent caspase-3/7 substrate.
-
After zinc salt exposure, the assay reagent was added to the cells.
-
Upon cleavage by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal.
-
Luminescence was measured and expressed as a fold increase over the untreated control.
-
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: A generalized workflow for comparing the cytotoxicity of different zinc salts.
Signaling Pathways in Zinc-Induced Cytotoxicity
Caption: Key signaling events in zinc-induced apoptosis.
Discussion and Conclusion
The available evidence strongly suggests that the cytotoxic properties of zinc salts are dependent on the counter-ion. Inorganic salts like zinc sulfate appear to be more potent inducers of cell death in vitro compared to organic salts like zinc gluconate, with zinc chloride showing an intermediate effect in neuronal PC12 cells.[1] This is likely due to the higher rate of dissociation and subsequent cellular uptake of Zn²⁺ from inorganic salts.[1]
While no direct comparative cytotoxicity data for this compound was identified, it is reasonable to hypothesize that its cytotoxic profile would be more aligned with that of other organic zinc salts, such as zinc gluconate. The glutamate anion may influence cellular uptake and intracellular zinc availability differently than inorganic anions.
The primary mechanisms of zinc-induced cytotoxicity involve the disruption of cellular homeostasis through increased intracellular Zn²⁺ levels. This leads to oxidative stress, mitochondrial dysfunction, energy depletion, and ultimately, the activation of apoptotic pathways.[3] The choice of zinc salt in experimental and therapeutic contexts should, therefore, be carefully considered, taking into account the potential for differential cytotoxicity. Further research is warranted to directly compare the cytotoxic effects of this compound with a range of inorganic and other organic zinc salts to provide a more complete understanding of its safety and efficacy profile.
References
Safeguarding the Brain: A Comparative Guide to Neuroprotection via Zinc-Glutamate Homeostasis
For researchers, scientists, and professionals in drug development, understanding the delicate balance of zinc and glutamate (B1630785) in the brain is paramount. An overabundance of either can trigger a cascade of events leading to neuronal death, a hallmark of many neurodegenerative diseases and acute brain injuries. This guide provides a comparative analysis of therapeutic strategies aimed at restoring this equilibrium, with a focus on the neuroprotective effects of maintaining zinc-glutamate homeostasis. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
The excitatory neurotransmitter glutamate is essential for synaptic plasticity, learning, and memory. However, its excessive accumulation in the synaptic cleft leads to a phenomenon known as excitotoxicity, a primary driver of neuronal damage in conditions like stroke, epilepsy, and traumatic brain injury.[1] Complicating this is the role of zinc, an essential trace element that, under pathological conditions, can be co-released with glutamate, exacerbating neuronal injury.[2][3] When intracellular zinc levels rise uncontrollably, it contributes to mitochondrial dysfunction, the production of reactive oxygen species (ROS), and ultimately, apoptotic and necrotic cell death.[4]
Therapeutic interventions that can modulate this toxic interplay are of significant interest. This guide focuses on the validation of neuroprotective strategies that target zinc-glutamate dyshomeostasis, offering a direct comparison with alternative approaches.
Comparative Efficacy of Neuroprotective Agents
The primary strategy to counteract the neurotoxic effects of zinc in the context of glutamate excitotoxicity is through the use of zinc chelators. These molecules bind to excess zinc, preventing its entry into neurons and subsequent damaging effects. Below is a comparative summary of the efficacy of various zinc chelators and other neuroprotective compounds from preclinical studies.
| Therapeutic Agent | Model System | Insult | Concentration of Agent | Assay | Key Quantitative Outcome | Reference |
| Zinc Chelators | ||||||
| TPEN | Primary Cortical Neurons | Glutamate (30 µM & 100 µM) | 0.4 µM | FluoZin-3 AM | Attenuated glutamate-induced increase in intracellular zinc fluorescence. | [5] |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 50 µM & 80 µM | AO/EB Staining | Significantly reduced OGD-induced cell death at 3h and 6h. | [4] | |
| Acute Ischemic Rat Model | Middle Cerebral Artery Occlusion | Not Specified | TUNEL Staining | Significantly reduced the ratio of apoptotic neurons. | [4] | |
| CaEDTA | Hippocampal Slice Cultures | Ischemia | 1 mM | Not Specified | Caused a significant increase in ischemic cell death (used to demonstrate the protective role of endogenous zinc). | [6] |
| Rat Model of TBI | Fluid Percussion Injury | Not Specified | TUNEL Staining | Substantially decreased numbers of TUNEL-positive cells. | [7] | |
| Clioquinol | Transgenic AD Mouse Model | Alzheimer's Disease Pathology | Not Specified | Not Specified | Showed promising effects in preclinical AD models. | [2] |
| DP-109 | Transgenic ALS Mouse Model | G93A SOD1 Mutation | 5 mg/kg/day | Survival Analysis | Significantly extended survival by 10%. | [8] |
| Transgenic ALS Mouse Model | G93A SOD1 Mutation | 5 mg/kg/day | Motor Performance | Improved motor performance. | [8] | |
| Transgenic ALS Mouse Model | G93A SOD1 Mutation | 5 mg/kg/day | Immunohistochemistry | Dramatically reduced cell loss in the lumbar spinal cord. | [8] | |
| Other Neuroprotective Agents | ||||||
| Pyruvate | Primary Cortical Neurons | Zinc (20-100 µM) | 6 mM | LDH Assay | Near-complete preservation of neurons. | [9] |
| Dieckol (B191000) | Primary Cortical Neurons | Glutamate (100 µM) | 1-50 µM | MTT Assay | Significantly increased cell viability in a dose-dependent manner. | [10] |
| HT22 Neurons | Glutamate (5 mM) | 1-50 µM | MTT Assay | Significantly increased cell viability in a dose-dependent manner. | [10] | |
| NP-2376 (TRH analogue) | Primary Cortical Neurons | Glutamate (15 mM) | 0.01-1000 µM | MTT Assay | Significantly improved cell viability at various concentrations and time points. | [11] |
Signaling Pathways and Experimental Visualization
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways involved in zinc-glutamate neurotoxicity, a typical experimental workflow for assessing neuroprotection, and a logical comparison of therapeutic strategies.
Zinc-Glutamate Excitotoxicity Pathway
Experimental Workflow for Neuroprotection Assay
References
- 1. Frontiers | The initiator of neuroexcitotoxicity and ferroptosis in ischemic stroke: Glutamate accumulation [frontiersin.org]
- 2. A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Zinc Ion Chelating Agent TPEN Attenuates Neuronal Death/apoptosis Caused by Hypoxia/ischemia Via Mediating the Pathophysiological Cascade Including Excitotoxicity, Oxidative Stress, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate gradually elevates [Zn2+]i via the CaM–CaMKII–NOS cascade in primary cultured rat embryonic cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Glutamate Excitotoxicity from Synaptic Zinc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of zinc chelation in traumatic brain injury correlate with upregulation of neuroprotective genes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lipophilic metal chelators DP-109 and DP-460 are neuroprotective in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zinc-Induced Cortical Neuronal Death: Contribution of Energy Failure Attributable to Loss of NAD+ and Inhibition of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo)-His-l-ProNH2 - PMC [pmc.ncbi.nlm.nih.gov]
Zinc Glutamate vs. Zinc Gluconate for Recurrent Aphthous Stomatitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Recurrent aphthous stomatitis (RAS) is a common oral mucosal disease characterized by painful, recurring ulcers. While the exact etiology remains elusive, nutritional deficiencies, including zinc, have been implicated in its pathogenesis. Zinc supplementation has emerged as a potential therapeutic strategy, but the efficacy of different zinc salts, such as glutamate (B1630785) and gluconate, is a subject of interest. This guide provides an objective comparison of zinc glutamate and zinc gluconate for the treatment of RAS, based on available experimental data.
Executive Summary
Direct comparative clinical trials evaluating the efficacy of this compound versus zinc gluconate specifically for the treatment of recurrent aphthous stomatitis are currently unavailable in the published literature. However, a review of existing studies on zinc supplementation for RAS and the bioavailability of different zinc salts can provide valuable insights. Zinc gluconate has been studied for its role in RAS and has shown some positive outcomes. The therapeutic potential of any zinc salt is largely dependent on its bioavailability. While data on this compound is sparse, studies on other organic zinc salts suggest that the choice of the chelating agent can significantly influence zinc absorption.
Mechanism of Action of Zinc in Oral Mucosal Healing
Zinc is an essential trace element that plays a crucial role in various physiological processes pertinent to wound healing and immune function.[1][2][3] Its therapeutic effects in RAS are believed to be mediated through several mechanisms:
-
Immune Modulation : Zinc is vital for the normal function of T-lymphocytes and helps regulate the balance of Th1/Th2 cytokines. It can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby mitigating immune-mediated damage to the oral mucosa.[4]
-
Mucosal Repair and Cell Proliferation : As a cofactor for numerous enzymes, including DNA and RNA polymerases, zinc is directly involved in nucleic acid synthesis and cell division. This facilitates the proliferation and repair of oral mucosal epithelial cells.[1][4] Zinc supplementation has been shown to upregulate the expression of epidermal growth factor (EGF) and its receptor, which promotes ulcer healing.[4]
-
Antioxidant Activity : Zinc is a key component of the antioxidant enzyme superoxide (B77818) dismutase (SOD), which helps to scavenge free radicals and protect mucosal cells from oxidative stress.[4] Patients with RAS often exhibit an imbalance in their oxidative-antioxidative status, and zinc can help enhance the antioxidant capacity of mucosal tissues.[4]
Signaling Pathways of Zinc in Cellular Repair
The following diagram illustrates the proposed signaling pathways through which zinc contributes to cellular repair and wound healing.
References
A Comparative Guide to the Reproducibility of Photocatalytic Degradation Using Zinc Glutamate MOF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photocatalytic performance of zinc glutamate (B1630785) metal-organic framework (MOF) against other commonly used photocatalysts. The following sections detail the experimental data, methodologies, and a visual representation of the experimental workflow to aid in the selection of appropriate materials for photocatalytic degradation applications. The focus is on the reproducibility and efficiency of these materials in degrading organic pollutants.
Performance Comparison of Photocatalysts
The photocatalytic activity of zinc glutamate MOF was evaluated and compared with other well-known photocatalysts, namely UiO-66, ZIF-8, MIL-53(Fe), and the commercial benchmark titanium dioxide (TiO2 P25). The degradation of two common organic dyes, Methyl Violet (MV) and Rhodamine B (RhB), was used as a model reaction to assess the performance of these materials. The key performance indicators, including degradation efficiency, reaction kinetics, and reusability, are summarized in the tables below.
Table 1: Photocatalytic Degradation of Methyl Violet (MV)
| Photocatalyst | Catalyst Conc. (g/L) | Dye Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (k, min⁻¹) | Reusability (after 5 cycles) |
| This compound MOF | 0.31 | 10 | 175W Hg Lamp | 100 | 73.3[1] | N/A | Stable performance |
| UiO-66 | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| ZIF-8 | N/A | 10 | UV light | 120 | ~77 | N/A | Good stability |
| MIL-53(Fe) | 1.0 | 10 | UV-Vis | 20 | ~47 (without H₂O₂) | 0.0133 | No obvious loss of activity |
| TiO₂ P25 | 0.3 | 20 | Simulated natural light | 180 | 82.4[2] | N/A | N/A |
Table 2: Photocatalytic Degradation of Rhodamine B (RhB)
| Photocatalyst | Catalyst Conc. (g/L) | Dye Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (k, min⁻¹) | Reusability (after 5 cycles) |
| This compound MOF | 0.31 | 10 | 175W Hg Lamp | 100 | 55.1[1] | N/A | Stable performance[3] |
| UiO-66 | N/A | N/A | N/A | N/A | N/A | N/A | Excellent photostability[4] |
| ZIF-8 | 1.0 | N/A | UV light | N/A | N/A | N/A | Good stability |
| MIL-53(Fe) | 1.5 | 1 | 300W Xe Lamp | 120 | 98.8 (with H₂O₂) | 0.03635 | 96.0% efficiency after 3 cycles[5] |
| TiO₂ P25 | 0.3 | 10 | Sunlight | 20 | ~96[6] | N/A | 89% efficiency after 5 cycles[7] |
N/A: Data not available in the searched literature under comparable conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the photocatalysts and the photocatalytic degradation experiments are crucial for the reproducibility of the results.
Synthesis of this compound MOF
A water-stable this compound MOF can be prepared at room temperature.[1][8] The synthesis involves the simple mixing of a zinc(II) salt and a glutamate ligand in an aqueous medium.[1] The resulting crystalline structure is an orthorhombic system with a 2D network.[1] This facile, green synthesis method contributes to its potential for reproducible production.[8]
Photocatalytic Degradation Experiment
The general procedure for evaluating the photocatalytic performance is as follows:
-
Catalyst Suspension: A specific amount of the photocatalyst is dispersed in an aqueous solution of the target organic dye (e.g., Methyl Violet or Rhodamine B) at a known concentration.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (typically 30-60 minutes) to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the dye molecules.
-
Photocatalytic Reaction: The suspension is then irradiated with a light source (e.g., a mercury lamp or a xenon lamp) under continuous stirring.
-
Monitoring Degradation: Aliquots of the suspension are withdrawn at regular intervals. The solid photocatalyst is separated by centrifugation or filtration.
-
Analysis: The concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum absorption wavelength.
-
Reusability Test: After a degradation cycle, the photocatalyst is recovered, washed, dried, and then reused in a fresh dye solution to evaluate its stability and reusability over multiple cycles.
Visualizing the Experimental Workflow
The logical flow of the photocatalytic degradation experiment is illustrated in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rapid synthesis of cerium-UiO-66 MOF nanoparticles for photocatalytic dye degradation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Solvothermal In-Situ Synthesis of MIL-53(Fe)@Carbon Felt Photocatalytic Membrane for Rhodamine B Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcleanwas.com [jcleanwas.com]
- 7. mdpi.com [mdpi.com]
- 8. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Zinc Glutamate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of zinc glutamate (B1630785), aligning with best practices for laboratory safety and chemical handling. While zinc glutamate is not always classified as hazardous waste, it is crucial to adhere to local, state, and federal regulations and to avoid environmental release.
Immediate Safety and Logistical Information
Before handling this compound for disposal, consult the Safety Data Sheet (SDS) for specific safety precautions. In general, wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust.
Key Disposal Principles:
-
Avoid Drain Disposal: Zinc compounds can be toxic to aquatic life. Therefore, do not dispose of this compound or its solutions down the drain.[1][2][3]
-
Prevent Environmental Release: Ensure that all waste is contained and does not contaminate soil or water.
-
Adhere to Regulations: Disposal procedures must comply with all applicable local, regional, and national environmental regulations.[2][4] It is the responsibility of the waste generator to properly classify and dispose of the chemical waste.[3][5]
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams.
Quantitative Data for Related Zinc Compounds
| Parameter | Value | Compound | Issuing Agency/Source |
| Permissible Exposure Limit (PEL) (8-hour TWA) | 5 mg/m³ (fume) | Zinc oxide | OSHA |
| Recommended Exposure Limit (REL) (10-hour TWA) | 5 mg/m³ (fume), 15 mg/m³ (total dust) | Zinc compounds | NIOSH |
| Wastewater Discharge Limit (Example) | 0.2 mg/L | Zinc | WHO |
TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; WHO: World Health Organization.
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the disposal of solid this compound and solutions containing this compound.
1. Waste Identification and Classification:
-
Determine if your this compound waste is considered hazardous according to local, state, and federal regulations. Check the EPA's hazardous waste characteristics (ignitability, corrosivity, reactivity, toxicity).[6][7][8]
-
While pure this compound is often not listed as hazardous, its classification can change if it is mixed with other hazardous substances.
2. Waste Collection and Storage:
-
Solid Waste:
-
Collect dry this compound waste in a clearly labeled, sealed, and chemically compatible container.
-
Avoid generating dust during transfer.
-
-
Aqueous Solutions:
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled container.
-
Do not mix with other waste streams.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and the approximate concentration and quantity.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[9]
-
Ensure the container is kept closed except when adding waste.
-
3. Waste Disposal Request:
-
Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with all necessary information about the waste composition.
4. Spill and Emergency Procedures:
-
Small Spills:
-
Wearing appropriate PPE, carefully sweep up solid material, avoiding dust formation.
-
Place the spilled material into a labeled waste container for disposal.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's EHS or emergency response team immediately.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 4. wbcil.com [wbcil.com]
- 5. aksci.com [aksci.com]
- 6. tceq.texas.gov [tceq.texas.gov]
- 7. actenviro.com [actenviro.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Zinc Glutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, procedural, and step-by-step guidance for the safe handling of Zinc Glutamate in a laboratory setting. By following these protocols, you can minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound, based on the safety guidelines for its constituent parts, L-Glutamic Acid and general zinc compounds.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US).[1][2] | Chemical safety goggles or a face shield if there is a risk of splashing or dust generation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1][2][3] | Double gloving for extended handling periods or when working with larger quantities. |
| Body Protection | A standard laboratory coat.[3][4] | A flame-retardant lab coat and additional protective clothing if handling large quantities or if there is a risk of significant spillage.[2][3] |
| Respiratory Protection | Not generally required with adequate ventilation.[4] | A NIOSH-approved respirator is recommended if dust or aerosols may be generated.[2][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]
2. Handling and Use:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][6]
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid direct contact.
3. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in a clearly labeled, sealed container for hazardous waste.[8]
-
Follow all local, state, and federal regulations for chemical waste disposal.[9]
-
Do not dispose of this compound down the drain or in regular trash.[1][9]
Emergency and Disposal Workflow
Caption: Logical workflow for handling, emergency procedures, and disposal of this compound.
Emergency Procedures
Immediate and correct response to emergencies can prevent serious injury and contamination.
1. In Case of a Spill:
-
Minor Spill:
-
Alert personnel in the immediate area.[10]
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[10]
-
Cover the spill with an absorbent material, working from the outside in.[11]
-
Scoop the absorbed material into a labeled hazardous waste container.[12]
-
Clean the spill area with soap and water.[10]
-
-
Major Spill:
2. In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
By adhering to these safety protocols, researchers and scientists can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. targetmol.com [targetmol.com]
- 2. tracesciences.com [tracesciences.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. cellseco.com [cellseco.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemstock.ae [chemstock.ae]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. msg.ucsf.edu [msg.ucsf.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. carleton.ca [carleton.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
